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  • Product: 2-(3-Fluorophenyl)-2'-iodoacetophenone
  • CAS: 898784-77-5

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Utilization of 2-(3-Fluorophenyl)-2'-iodoacetophenone in Advanced Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the rapid assembly of privileged scaffolds—such as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the rapid assembly of privileged scaffolds—such as indoles, benzofurans, and quinolones—relies heavily on highly functionalized, pre-activated building blocks. 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) is a specialized halogenated deoxybenzoin derivative that serves as a linchpin in these synthetic pathways. By strategically combining a highly reactive ortho-iodo handle with a metabolically stable meta-fluoroaryl moiety, this molecule enables cascade cross-coupling and cyclization reactions that would otherwise require multi-step, low-yield sequences.

This technical guide deconstructs the physicochemical properties, mechanistic utility, and field-proven experimental protocols for deploying this compound in advanced synthetic workflows.

Structural Rationale and Physicochemical Profiling

The utility of 2-(3-fluorophenyl)-2'-iodoacetophenone stems from its dual-halogenation strategy. As a Senior Application Scientist, I evaluate building blocks based on their precise electronic and steric contributions to a reaction cascade.

  • The ortho-Iodo Motif: The low bond dissociation energy (BDE) of the C(sp²)–I bond (~65 kcal/mol) makes it an exceptional candidate for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). It acts as the primary initiation site for cross-coupling[1].

  • The meta-Fluoro Motif: Fluorine incorporation is a cornerstone of medicinal chemistry. Placed at the meta position of the alpha-phenyl ring, it enhances lipophilicity (LogP) and blocks cytochrome P450-mediated oxidative metabolism, without sterically hindering the adjacent alpha-methylene protons during enolization.

  • The Alpha-Methylene Ketone: The acidic protons adjacent to the carbonyl allow for facile tautomerization, making the system highly susceptible to intramolecular condensation following the initial cross-coupling event.

Table 1: Physicochemical & Structural Parameters
ParameterValueStrategic Significance in Synthesis
IUPAC Name 2-(3-fluorophenyl)-1-(2-iodophenyl)ethanoneDefines the exact substitution pattern for regioselective reactions.
CAS Registry Number 898784-77-5Unique identifier for procurement and IP tracking[2].
Molecular Formula C₁₄H₁₀FIOIndicates a highly functionalized, halogen-rich scaffold.
Molecular Weight 340.13 g/mol Optimal mass for Fragment-Based Drug Discovery (FBDD)[2].
Key Reactive Site C2' (Aryl Iodide)Primary site for oxidative addition or radical generation.

Mechanistic Pathways for Heterocycle Assembly

The most powerful application of 2-(3-fluorophenyl)-2'-iodoacetophenone is its use in the one-pot synthesis of 2,3-diarylindoles and related alkaloids. Historically, synthesizing these complex marine-derived alkaloids (such as fascaplysin derivatives) required harsh conditions[3]. However, utilizing ortho-iodoacetophenones allows for mild, transition-metal-catalyzed cascade reactions.

The Palladium-Catalyzed Cascade

When subjected to a primary amine in the presence of a palladium catalyst, the molecule undergoes a tandem Buchwald-Hartwig Amidation / Cyclodehydration .

  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • Amidation: The primary amine coordinates and undergoes reductive elimination to form an ortho-aminoacetophenone intermediate.

  • Cyclodehydration: The newly formed secondary amine attacks the ketone carbonyl, eliminating water to yield the aromatic indole core.

Pathway A 2-(3-Fluorophenyl)-2'-iodoacetophenone C Oxidative Addition [Aryl-Pd(II)-I Complex] A->C C-I Bond Cleavage B Pd(0) / Ligand B->C D Amine Insertion (Buchwald-Hartwig) C->D R-NH2, Base E Intramolecular Cyclization (Dehydration) D->E Ketone Condensation E->B Pd(0) Regeneration F 2-(3-Fluorophenyl)-1H-indole Core E->F -H2O

Fig 1. Pd-catalyzed cascade amidation and cyclodehydration for indole core synthesis.

Comparative Catalyst Efficacy

Selecting the correct catalyst system is critical. The steric bulk of the ortho-iodo group combined with the enolizable ketone can lead to off-target reactions, such as dehalogenation or premature aldol condensation. Based on comparative studies of ortho-iodophenyl cross-couplings[4], electron-rich, bulky biaryl phosphine ligands (like XPhos) drastically outperform standard triphenylphosphine.

Table 2: Catalyst Efficacy in Cascade Cyclization (Representative Data)
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Primary Failure Mode / Byproduct
Pd(PPh₃)₄NoneK₂CO₃Toluene10045%Slow oxidative addition; Deiodinated ketone.
Pd(OAc)₂ XPhos Cs₂CO₃ 1,4-Dioxane 90 92% Trace (Optimal System)
CuIN,N'-DMEDAK₃PO₄DMF11078%Requires higher heat; Unreacted starting material[1].

Expert Insight: We utilize Pd(OAc)₂ with XPhos rather than Pd(PPh₃)₄ because the electron-rich ligand accelerates the oxidative addition into the sterically hindered ortho-iodo bond, while its bulk prevents competitive β-hydride elimination.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of 1-Alkyl-2-(3-fluorophenyl)-1H-indole is designed as a self-validating system, complete with In-Process Controls (IPCs) and causality explanations for each step.

Workflow S1 Inert Atmosphere Setup S2 Catalyst & Base Addition S1->S2 S3 Amidation Phase (IPC: LC-MS) S2->S3 S4 Thermal Cyclization (90°C, -H2O) S3->S4 S5 Aqueous Workup & Chromatography S4->S5

Fig 2. Self-validating experimental workflow for the one-pot synthesis of indole derivatives.

Step-by-Step Methodology

Step 1: Rigorous Degassing and Setup

  • Action: To an oven-dried Schlenk flask, add 2-(3-fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 1.0 mmol). Dissolve in anhydrous 1,4-Dioxane (10 mL). Perform three freeze-pump-thaw cycles.

  • Causality: The aryl iodide is highly susceptible to oxidative addition. The presence of dissolved oxygen will lead to competitive homocoupling (Ullmann-type) or irreversible oxidation of the Pd(0) active species.

Step 2: Catalyst and Base Introduction

  • Action: Under a positive stream of Argon, add Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because its higher solubility in dioxane ensures rapid deprotonation of the incoming amine, facilitating transmetalation without being strong enough to promote premature aldol condensation of the alpha-methylene[4].

Step 3: Amidation Phase (IPC Checkpoint)

  • Action: Add the primary alkyl amine (1.2 equiv). Stir the reaction at 60°C for 2 hours.

  • Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting mass (m/z 340.1) and the appearance of the uncyclized intermediate mass. If starting material persists, verify the integrity of the inert atmosphere.

Step 4: Thermal Cyclodehydration

  • Action: Once amidation is confirmed, elevate the temperature to 90°C and stir for an additional 6 hours.

  • Causality: The elevated thermal energy is required to drive the intramolecular condensation of the newly formed secondary amine with the ketone carbonyl, overcoming the activation barrier to eliminate water and aromatize the indole core.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Conclusion

2-(3-Fluorophenyl)-2'-iodoacetophenone is not merely a passive reagent; it is a highly engineered synthetic platform. By understanding the distinct reactivities of its ortho-iodo and meta-fluoro substituents, researchers can orchestrate elegant, one-pot cascade reactions to generate complex heterocyclic libraries. Adhering to the rigorous, self-validating protocols outlined above ensures high fidelity and yield in the pursuit of novel therapeutics.

Sources

Exploratory

2-(3-Fluorophenyl)-2'-iodoacetophenone chemical structure and properties

Structural Dynamics, Synthesis Methodologies, and Applications in Heterocyclic Drug Discovery Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, bifunctional building blocks are the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis Methodologies, and Applications in Heterocyclic Drug Discovery

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of efficient drug scaffold assembly. 2-(3-Fluorophenyl)-2'-iodoacetophenone (systematically named 1-(2-iodophenyl)-2-(3-fluorophenyl)ethanone)[1] is a highly specialized intermediate. Featuring an electrophilic α -aryl ketone moiety and a highly reactive ortho-iodo substituent, this compound (CAS: 898784-77-5)[2] serves as a critical precursor for the divergent synthesis of complex, biologically active heterocycles, including substituted indoles, benzofurans, and isoflavones.

This whitepaper provides an authoritative analysis of its physicochemical profile, details a field-proven, chemoselective synthesis protocol, and outlines its strategic applications in pharmaceutical development.

Chemical Identity & Physicochemical Profiling

Understanding the structural nuances of 2-(3-fluorophenyl)-2'-iodoacetophenone is essential for predicting its reactivity and pharmacokinetic potential. The ortho-iodine atom forces the carbonyl group out of coplanarity with the phenyl ring due to severe steric clash, which paradoxically increases the electrophilicity of the carbonyl carbon by disrupting conjugation. Simultaneously, the meta-fluorine atom on the benzyl moiety modulates electron density and enhances the metabolic stability of downstream drug candidates[3].

Quantitative Data Summary

The following table consolidates the physicochemical properties of the compound, drawing on computed data for structural analogs[1][4]:

PropertyValue
Systematic (IUPAC) Name 1-(2-iodophenyl)-2-(3-fluorophenyl)ethanone
CAS Registry Number 898784-77-5
Molecular Formula C₁₄H₁₀FIO
Molecular Weight 340.13 g/mol
Topological Polar Surface Area (TPSA) 17.1 Ų
Lipophilicity (XLogP3) ~4.5
Density ~1.7 - 1.8 g/cm³ (Predicted based on analogs)
Physical State Off-white to yellow solid/liquid

Mechanistic Synthesis & Experimental Protocols

The Chemoselectivity Challenge

A novice approach to synthesizing α -aryl ketones often involves the Palladium-catalyzed α -arylation of an acetophenone with an aryl halide. However, applying this to 2'-iodoacetophenone presents a fatal flaw: the C–I bond is exceptionally prone to oxidative addition by Pd(0). This side reaction outcompetes the necessary α -deprotonation, leading to rapid polymerization or undesired cross-coupling.

The Weinreb Amide Solution

To circumvent this, the most robust, self-validating methodology utilizes the addition of a Grignard reagent to a Weinreb amide. As documented in foundational organic synthesis literature[5], N-methoxy-N-methylamides prevent the over-addition of organometallic reagents. They form a stable, five-membered cyclic magnesium chelate intermediate that survives until it is intentionally collapsed via acidic aqueous workup[6].

Step-by-Step Protocol: Synthesis of 1-(2-iodophenyl)-2-(3-fluorophenyl)ethanone

Phase A: Preparation of 2-Iodo-N-methoxy-N-methylbenzamide

  • Activation: Dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise, followed by 2 drops of anhydrous DMF.

    • Causality & Validation: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active chlorinating species. The reaction's progress is self-validating; vigorous gas evolution (CO and CO₂) will occur and its cessation indicates complete conversion to the acid chloride.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride, preventing downstream side reactions. Redissolve the residue in DCM, cool to 0 °C, and add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of triethylamine (3.0 equiv).

  • Isolation: Stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the Weinreb amide.

Phase B: Grignard Addition and Chelate Collapse

  • Reagent Preparation: In a flame-dried flask, prepare (3-fluorobenzyl)magnesium chloride by reacting 3-fluorobenzyl chloride with magnesium turnings in anhydrous THF.

  • Coupling: Cool the solution of the Weinreb amide in THF to 0 °C. Add the Grignard reagent (1.2 equiv) dropwise.

    • Causality: Maintaining strict temperature control at 0 °C is critical. It prevents unwanted halogen-metal exchange at the ortho-iodo position, ensuring chemoselective nucleophilic attack at the carbonyl carbon[7].

  • Chelate Collapse: Stir for 2 hours at 0 °C. Carefully quench the reaction by pouring it into cold 1M HCl.

    • Causality: The acidic environment protonates the tetrahedral intermediate, breaking the stable magnesium chelate and irreversibly releasing the desired ketone.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry, and purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield pure 2-(3-fluorophenyl)-2'-iodoacetophenone.

Reactivity & Applications in Drug Development

The true value of 2-(3-fluorophenyl)-2'-iodoacetophenone lies in its orthogonal reactivity. The α -methylene protons are sufficiently acidic for Knoevenagel condensations or alkylations, while the ortho-iodo group is perfectly primed for transition-metal catalysis.

By subjecting the compound to Sonogashira coupling conditions with a terminal alkyne, chemists can generate ortho-alkynylaryl ketones. These intermediates are highly versatile; they undergo rapid electrophilic or transition-metal-catalyzed cyclization (using Au or Ag salts) to form highly substituted benzofurans. Alternatively, condensation with primary amines yields the corresponding functionalized indoles—privileged scaffolds in modern pharmacology.

Pathway A 2-(3-Fluorophenyl)- 1-(2-iodophenyl)ethanone B Sonogashira Coupling A->B Alkyne, Pd/Cu RT, Base C o-Alkynylaryl Ketone B->C D Cyclization C->D Au/Ag (O-cyclization) or Amine (N-cyclization) E Benzofuran or Indole Scaffold D->E

Pathway: 2-(3-fluorophenyl)-2'-iodoacetophenone to heterocycles via Sonogashira coupling.

Handling, Safety, and Storage Protocols

To maintain the chemical integrity of the compound and ensure laboratory safety, the following protocols must be strictly adhered to:

  • Storage: Store at 2–8 °C in a tightly sealed container, strictly protected from light and moisture. Aryl iodides are highly sensitive to prolonged photon exposure, which induces homolytic C–I bond cleavage. The liberation of elemental iodine acts as a visual degradation marker (the material will turn yellow or brown).

  • Handling: Handle within a certified fume hood. The compound is a potential skin, eye, and respiratory irritant. Standard PPE, including nitrile gloves and safety goggles, is mandatory to prevent exposure to halogenated organic dust or aerosols.

References

  • Chemsrc Chemical Database. "2-(3-FLUOROPHENYL)-2'-IODOACETOPHENONE (CAS 898784-77-5)." Chemsrc. Available at: [Link]

  • National Institutes of Health (NIH). "Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds." PMC. Available at:[Link]

  • MDPI. "Stereoselective Synthesis of 1-Substituted Homotropanones." Molecules. Available at:[Link]

  • American Chemical Society (ACS). "Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Novel Fluorinated Iodoacetophenones

Abstract Fluorinated iodoacetophenones represent a critical class of building blocks in modern medicinal chemistry and drug development. The strategic incorporation of both fluorine and iodine atoms onto the acetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated iodoacetophenones represent a critical class of building blocks in modern medicinal chemistry and drug development. The strategic incorporation of both fluorine and iodine atoms onto the acetophenone scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical agents.[1][2][3] Furthermore, the iodine moiety serves as a versatile synthetic handle for further molecular elaboration, particularly in metal-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic pathways to access these valuable compounds, focusing on the underlying mechanistic principles, practical experimental considerations, and the latest advancements in the field.

Introduction: The Strategic Value of Fluorine and Iodine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties. Its high electronegativity and small size can alter pKa, improve metabolic stability against oxidative enzymes, and enhance binding interactions with target proteins.[1][2][3][4] This often leads to improved pharmacokinetic and pharmacodynamic profiles.[2][4]

Concurrently, the iodo-substituent provides a crucial point for synthetic diversification. Iodoarenes are highly reactive precursors for a multitude of transformations, most notably palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[5] The combination of these two functionalities in a single acetophenone framework creates a powerful synthon for generating diverse libraries of novel chemical entities.

This guide will explore the primary retrosynthetic approaches to fluorinated iodoacetophenones, focusing on two logical pathways: the iodination of a pre-existing fluoroacetophenone and the fluorination of an iodoacetophenone precursor.

Pathway I: Electrophilic Iodination of Fluoroacetophenones

The most direct route involves the introduction of an iodine atom onto a commercially available or readily synthesized fluoroacetophenone. This is typically achieved via electrophilic aromatic substitution (EAS). The success of this approach hinges on the activating/deactivating nature of the acetyl and fluorine substituents and their directing effects on the aromatic ring.

Mechanism and Regioselectivity

The core of this pathway is the generation of a potent electrophilic iodine species ("I+").[6] Due to the low reactivity of molecular iodine (I₂), activators or more potent iodine sources are required.[5][6] The reaction proceeds via a classic EAS mechanism:

  • Formation of the σ-complex: The π-electrons of the fluorinated aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex).[5][7] This is typically the rate-determining step.

  • Rearomatization: A weak base removes a proton from the carbon bearing the new iodine substituent, restoring aromaticity.[5]

The regiochemical outcome is dictated by the combined directing effects of the fluorine atom (an ortho-, para-director) and the acetyl group (a meta-director). Careful selection of the starting fluoroacetophenone isomer is therefore crucial to obtaining the desired product.

Key Reagents and Protocols

A variety of reagents have been developed to generate the necessary electrophilic iodine species.

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Caption: Key reagents and activators for electrophilic iodination.

Protocol 2.2.1: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly effective source of electrophilic iodine due to the polarization of the I-Cl bond.[5][8] The reaction generally proceeds under mild conditions.

  • Step 1 (Setup): To a solution of 3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add iodine monochloride (1.1 eq) dropwise at 0 °C.

  • Step 2 (Reaction): Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3 (Workup): Upon completion, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess ICl.

  • Step 4 (Extraction): Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Step 5 (Purification): Purify the crude product by column chromatography on silica gel to afford the desired fluorinated iodoacetophenone.

Protocol 2.2.2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

For less reactive substrates, NIS activated by a strong acid like trifluoroacetic acid (TFA) or sulfuric acid is a powerful combination.[9] The acid protonates the NIS, making it a much stronger electrophile.[10]

  • Step 1 (Setup): Dissolve the fluoroacetophenone (1.0 eq) and NIS (1.2 eq) in a solvent like acetonitrile.

  • Step 2 (Reaction): Add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq) to the mixture. Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Step 3 (Workup & Purification): Follow the quenching, extraction, and purification steps outlined in Protocol 2.2.1.

Reagent SystemTypical SubstrateConditionsAdvantagesDisadvantages
I₂ / Oxidant (e.g., H₂O₂) [11]Activated aromaticsAqueous or solvent-free"Green" reagents, inexpensiveCan lead to side reactions
Iodine Monochloride (ICl) [5][7]General aromaticsAcetic acid, CH₂Cl₂, rtHighly reactive, good yieldsMoisture sensitive, corrosive
N-Iodosuccinimide (NIS) / Acid [9]Deactivated aromaticsAcetonitrile, TFA (cat.)High reactivity, good for tough casesStoichiometric waste (succinimide)
DIH / Organocatalyst [12]Activated aromaticsAcetonitrile, rtMild conditions, high selectivityCatalyst can be expensive

Pathway II: Synthesis via Diazotization and Sandmeyer Reaction

An alternative and highly versatile strategy begins with a fluorinated aminoacetophenone. This precursor is converted into a diazonium salt, which is then substituted with iodide in a Sandmeyer or Sandmeyer-type reaction.[13][14] This pathway is particularly useful for accessing substitution patterns that are difficult to achieve through direct electrophilic substitution.

Mechanistic Overview

The Sandmeyer reaction is a two-step process that proceeds via a radical-nucleophilic aromatic substitution mechanism.[14][15]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).[16]

  • Substitution: The diazonium salt is then treated with a solution of potassium iodide (KI) or a copper(I) iodide (CuI) catalyst. A single-electron transfer from the iodide (or Cu(I)) to the diazonium salt generates an aryl radical and nitrogen gas.[14][15] The aryl radical then abstracts an iodine atom from another iodide source to form the final product.

dot

Sandmeyer_Workflow start Start | Fluoro-aminoacetophenone diazotization Diazotization NaNO₂, HCl 0-5 °C start->diazotization diazonium Intermediate | Aryl Diazonium Salt diazotization->diazonium substitution Substitution KI solution Warm to rt diazonium->substitution product Product | Fluorinated Iodoacetophenone substitution->product

Caption: General workflow for the Sandmeyer reaction pathway.

Experimental Protocol: Synthesis of 4-Fluoro-3-iodoacetophenone

This protocol outlines the synthesis starting from 3-amino-4-fluoroacetophenone.

  • Step 1 (Diazotization): Suspend 3-amino-4-fluoroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Step 2 (Substitution): In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water. Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Step 3 (Reaction Completion): After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Step 4 (Workup & Purification): Cool the reaction mixture and perform a workup as described in Protocol 2.2.1, using sodium thiosulfate to remove any residual iodine. Purify by column chromatography or recrystallization.

Alternative and Emerging Strategies

While the two main pathways dominate, other methods are emerging.

  • α-Iodination of the Acetyl Group: It is important to distinguish aromatic ring iodination from α-iodination of the methyl ketone. Methods using reagents like copper(II) oxide and iodine in methanol can selectively iodinate the α-position of acetophenones.[17][18][19] This yields a different class of compounds (α-iodo-acetophenones) which are also valuable intermediates.[19]

  • Halogen Exchange (Halex) Reactions: In some cases, a suitably activated fluorinated bromo- or chloroacetophenone could potentially undergo a Halex reaction with an iodide source, though this is less common for iodo- for bromo/chloro- substitutions.

  • Enzymatic Synthesis: While still a nascent field for this specific class of compounds, enzymatic approaches are gaining traction for the synthesis of fluorinated molecules, offering high selectivity under mild conditions.[20][21][22]

Conclusion

The synthesis of novel fluorinated iodoacetophenones is a cornerstone for the development of advanced pharmaceutical intermediates. The choice of synthetic pathway—be it the direct electrophilic iodination of a fluoroacetophenone or the versatile Sandmeyer reaction of a fluoro-aminoacetophenone—depends largely on the availability of starting materials and the desired final substitution pattern. By understanding the mechanistic underpinnings and key experimental parameters of each route, researchers can efficiently access these powerful molecular building blocks, paving the way for the discovery of next-generation therapeutics.

References

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  • Vaia. (n.d.). Problem 28 Aromatic iodination can be carri... [FREE SOLUTION]. Available at: [Link]

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  • Sciencemadness.org. (n.d.). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis. Available at: [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Organic Letters, 7(8), 1481-1484. Available at: [Link]

  • ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF. Available at: [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthetic routes to α-fluoroketones from silyl enol ethers or... Available at: [Link]

  • Wordpress. (2026). I2 and Electrophilic I+ reagents. Available at: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]

  • NRO-Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Available at: [Link]

  • Wang, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC - NIH. Available at: [Link]

  • Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Available at: [Link]

  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - Van 't Hoff Institute for Molecular Sciences. Available at: [Link]

  • Stavber, S., & Zupan, M. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2. Molecules, 13(4), 815-828. Available at: [Link]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • EurekAlert!. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Available at: [Link]

  • Rlavie. (n.d.). 4'-Fluoro-3'-(Trifluoromethoxy)Acetophenone. Available at: [Link]

  • PMC. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

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Sources

Exploratory

Spectroscopic Characterization of 2-(3-Fluorophenyl)-2'-iodoacetophenone: A Technical Whitepaper

Executive Summary 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS No. 898784-77-5) is a highly functionalized deoxybenzoin derivative utilized extensively as a precursor in organometallic cross-coupling reactions and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS No. 898784-77-5) is a highly functionalized deoxybenzoin derivative utilized extensively as a precursor in organometallic cross-coupling reactions and pharmaceutical synthesis. The molecule features two critical halogens: a meta-fluoro substitution on the benzyl moiety (imparting metabolic stability and lipophilicity) and an ortho-iodo substitution on the benzoyl ring (serving as a highly reactive electrophilic site for palladium-catalyzed reactions).

This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Impact Mass Spectrometry (EI-MS) data, we establish a rigorous framework for structural verification.

AnalyticalWorkflow Prep Sample Preparation (CDCl3, Neat, Direct Probe) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR IR ATR-FTIR (Vibrational Modes) Prep->IR MS EI-MS (Fragmentation) Prep->MS Val Structural Validation & Data Integration NMR->Val IR->Val MS->Val

Analytical characterization workflow for 2-(3-fluorophenyl)-2'-iodoacetophenone.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols must be strictly adhered to during data acquisition. These methods are grounded in standard [1].

Multinuclear NMR Spectroscopy
  • Sample Preparation: Weigh 15.0 ± 0.5 mg of the purified compound. Dissolve completely in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference.

  • Transfer: Pipette the homogenous solution into a standard high-throughput 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer. Operating frequencies: 400 MHz for 1H , 100 MHz for 13C , and 376 MHz for 19F .

  • Parameters: Apply a relaxation delay ( D1​ ) of 2.0 s for 1H and 5.0 s for 13C to ensure complete longitudinal relaxation, allowing for quantitative integration.

ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with HPLC-grade isopropanol. Allow to dry and establish an ambient background spectrum.

  • Sample Application: Place 2-3 mg of the neat solid sample directly onto the center of the ATR crystal.

  • Compression: Apply uniform pressure using the mechanical anvil to ensure optimal optical contact between the crystal and the sample.

  • Scanning: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a 1 µg aliquot of the sample into the mass spectrometer via a Direct Insertion Probe (DIP) to bypass gas chromatography thermal degradation risks.

  • Volatilization: Ramp the probe temperature from 50°C to 250°C at 20°C/min under high vacuum ( 10−6 Torr).

  • Ionization: Subject the volatilized sample to Electron Impact (EI) ionization at a standard 70 eV potential.

  • Detection: Scan the quadrupole mass analyzer continuously from m/z 50 to 400.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the most definitive map of the molecule's atomic connectivity. The presence of both Iodine and Fluorine introduces specific electronic effects that dictate the chemical shifts and splitting patterns.

1H NMR Causality and Assignments

The methylene protons ( CH2​ ) at position 2 are isolated between a highly electron-withdrawing carbonyl group and a fluorinated phenyl ring. Because they lack adjacent aliphatic protons, they do not undergo vicinal spin-spin coupling, resulting in a sharp, distinct singlet at 4.25 ppm. The aromatic protons exhibit complex multiplets due to ortho, meta, and para couplings, further complicated by 19F heteronuclear coupling on the benzyl ring.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
24.25Singlet (s)-2H -CH2​-
3'7.95Doublet of doublets (dd) J=8.0,1.2 1HAr-H (ortho to I)
6'7.45Doublet of doublets (dd) J=7.8,1.5 1HAr-H (ortho to C=O)
57.30Triple doublet (td) J=8.0,6.0 1HAr-H (meta to F)
4', 5'7.15 - 7.40Multiplet (m)-2HAr-H (iodo ring)
2''7.05Doublet of triplets (dt) JHF​=9.5,2.0 1HAr-H (ortho to F)
6''7.00Doublet (d) J=7.5 1HAr-H (para to F)
4''6.95Triple doublet (tdd) JHF​=8.5,2.5,1.0 1HAr-H (ortho to F)
13C and 19F NMR Causality

The most diagnostic feature in the 13C spectrum is the "heavy atom effect" induced by Iodine. The large electron cloud of the iodine atom creates a diamagnetic shielding effect, pushing the C2' carbon significantly upfield to ~92.5 ppm, which is highly uncharacteristic for a standard aromatic carbon. Furthermore, the 19F atom ( I=1/2 ) splits the carbons on the benzyl ring. The direct C-F bond ( 1JCF​ ) exhibits a massive coupling constant of ~245 Hz, as documented in standard [2].

Table 2: Key 13C and 19F NMR Data (100/376 MHz, CDCl3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment
13C 201.5Singlet (s)-C=O (Carbonyl)
13C 162.8Doublet (d) 1JCF​=245 C3'' (C-F)
13C 142.0Singlet (s)-C1' (Iodo ring ipso)
13C 115.5Doublet (d) 2JCF​=21 C2'' (ortho to F)
13C 92.5Singlet (s)-C2' (C-I, heavy atom effect)
13C 49.5Singlet (s)-C2 ( -CH2​- )
19F -113.2Multiplet (m)-Ar-F

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional groups through their vibrational modes. The carbonyl ( C=O ) stretching frequency is typically observed around 1715 cm⁻¹ for aliphatic ketones. However, conjugation with the phenyl ring lowers this frequency. In this molecule, the bulky, electron-withdrawing ortho-iodine atom forces the benzoyl ring slightly out of perfect coplanarity with the carbonyl, subtly counteracting the conjugation effect and resulting in a stretch at ~1698 cm⁻¹.

Table 3: Principal IR Vibrational Modes (ATR, neat)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3060WeakC-H stretch (sp²)Aromatic rings
2920WeakC-H stretch (sp³)Methylene group ( -CH2​- )
1698StrongC=O stretchConjugated ketone (sterically hindered)
1590, 1485MediumC=C stretchAromatic ring breathing
1250 - 1140StrongC-F stretchFluorinated aromatic system
580MediumC-I stretchCarbon-Iodine bond

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Under 70 eV Electron Impact ionization, the molecule yields a distinct molecular ion ( [M]∙+ ) at m/z 340. The fragmentation is dominated by α -cleavage, a hallmark of ketone degradation.

The carbon-carbon bond between the carbonyl and the methylene group is the most labile. Cleavage here expels a 3-fluorobenzyl radical, leaving an exceptionally stable, resonance-stabilized acylium ion ( [2-iodobenzoyl]+ ). Because of its high stability, this ion resists further immediate degradation and registers as the base peak (100% relative abundance) at m/z 231.

MSFragmentation M Molecular Ion [M]•+ m/z 340 A1 α-Cleavage 1 Loss of C7H6F• M->A1 A3 α-Cleavage 2 Loss of C6H4I• M->A3 I1 [2-Iodobenzoyl]+ m/z 231 (Base Peak) A1->I1 A2 -CO Loss of Carbon Monoxide I1->A2 I2 [2-Iodophenyl]+ m/z 203 A2->I2 I3 [3-Fluorophenylacetyl]+ m/z 137 A3->I3

Principal EI-MS fragmentation pathways of 2-(3-fluorophenyl)-2'-iodoacetophenone.

Table 4: Principal EI-MS Ions (70 eV)

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
34015 [C14​H10​FIO]∙+ Molecular Ion ( [M]∙+ )
231100 [C7​H4​IO]+ Base Peak; α -cleavage loss of 3-fluorobenzyl radical
20345 [C6​H4​I]+ Loss of CO from m/z 231
13720 [C8​H6​FO]+ Alternative α -cleavage loss of 2-iodophenyl radical
10935 [C7​H6​F]+ 3-fluorobenzyl cation
7660 [C6​H4​]∙+ Benzyne radical cation (Loss of I from m/z 203)

Data cross-referencing for exact mass and isotopic distribution logic aligns with established profiles in the [3].

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin, Heidelberg. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. URL:[Link]

Foundational

Reactivity and electrophilicity of α-haloacetophenones

Reactivity and Electrophilicity of α -Haloacetophenones: A Mechanistic Guide for Covalent Drug Design Executive Summary In the landscape of targeted covalent inhibitors (TCIs), electrophilic warheads dictate the delicate...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity and Electrophilicity of α -Haloacetophenones: A Mechanistic Guide for Covalent Drug Design

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), electrophilic warheads dictate the delicate balance between target selectivity and systemic toxicity. While Michael acceptors (e.g., acrylamides) dominate the current clinical pipeline, α -haloacetophenones (phenacyl halides) offer a distinct, highly tunable alternative driven by SN​2 reactivity. This whitepaper provides an in-depth mechanistic analysis of the electrophilicity of α -haloacetophenones, exploring their orbital dynamics, quantitative reactivity profiles, and their specialized utility in modifying active-site cysteine residues in enzymes such as Protein Tyrosine Phosphatases (PTPs).

Mechanistic Foundations of Electrophilicity

The exceptional reactivity of α -haloacetophenones stems from the synergistic electronic effects of two adjacent functional groups: the carbonyl moiety and the carbon-halogen (C-X) bond[1].

Unlike standard alkyl halides, where nucleophilic substitution is governed primarily by steric hindrance and the polarizability of the leaving group, α -haloacetophenones benefit from a profound inductive effect ( −I ). The carbonyl group withdraws electron density from the α -carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This electron deficiency makes the α -carbon highly susceptible to nucleophilic attack. Furthermore, during the SN​2 transition state, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-X bond, stabilizing the transition state and accelerating the reaction rate.

SN2_Mechanistics Nuc Biological Nucleophile (e.g., Cys-215 Thiolate) TS S_N2 Transition State (Orbital Overlap) Nuc->TS Nucleophilic Attack Carbonyl Carbonyl Group (-I Inductive Effect) AlphaC α-Carbon (Electrophilic Center) Carbonyl->AlphaC Polarizes C-C bond AlphaC->TS Inversion of Configuration Halogen Halogen Leaving Group (Br⁻ / Cl⁻) Halogen->AlphaC Polarizes C-X bond TS->Halogen Adduct Stable Covalent Adduct (Thioether) TS->Adduct Halide Expulsion

Electronic and structural causality of SN2 reactivity at the α-carbon.

Quantitative Reactivity Profiles

To rationally design TCIs, scientists must quantify electrophilicity. According to the Mayr electrophilicity index, the SN​2 reactivity of phenacyl bromides is exceptionally high when paired with powerful ionic nucleophiles[2]. For instance, kinetic studies demonstrate that phenacyl bromide reacts with thiourea approximately 35 times faster than benzyl bromide, highlighting the massive kinetic advantage conferred by the adjacent carbonyl group[2].

When optimizing these compounds for drug development, the choice of the halogen leaving group is critical. In vitro studies targeting protein tyrosine phosphatases (such as SHP-1 and PTP1B) reveal that α -bromoacetophenones are vastly more potent than their corresponding α -chloroacetophenone counterparts[3]. This is due to bromine's larger atomic radius, greater polarizability, and weaker C-X bond dissociation energy, which collectively lower the activation energy required to achieve the SN​2 transition state.

Table 1: Comparative Reactivity & Potency of Electrophilic Scaffolds
Electrophile ScaffoldLeaving GroupTarget NucleophileRelative Reactivity / PotencyMechanistic Causality
Phenacyl Bromide Bromide (Br⁻)Thiourea~35x (vs Benzyl Bromide)[2]Optimal SN​2 kinetics due to high polarizability and strong −I carbonyl effect.
Benzyl Bromide Bromide (Br⁻)Thiourea1x (Baseline)[2]Standard benzylic SN​2 reactivity; lacks the transition-state stabilization of a carbonyl.
Phenacyl Chloride Chloride (Cl⁻)PTP1B / SHP-1Low Potency [3]Higher C-Cl bond strength increases the activation energy barrier for halide expulsion.
Substituted Phenacyl Bromides Bromide (Br⁻)PTP1B (Cys-215)High Potency [3]Phenyl ring substitutions allow tunable non-covalent pre-binding prior to covalent attack.

Biological Application: Targeting PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling and a highly sought-after therapeutic target for diabetes and oncology. The active site of PTP1B contains a critically reactive cysteine residue (Cys-215) characterized by an unusually low pKa​ , existing predominantly as a highly nucleophilic thiolate anion at physiological pH[4].

α -Haloacetophenone derivatives have been successfully deployed as covalent inhibitors of PTPs[3][4]. The mechanism of action involves an initial non-covalent binding event driven by the substituted phenyl ring (which mimics the natural phosphotyrosine substrate), followed by a rapid SN​2 attack by the Cys-215 thiolate onto the α -carbon of the inhibitor. This expels the halide and forms a stable, irreversible thioether linkage. Interestingly, certain α -haloacetophenone derivatives have been engineered to act as photoreversible covalent inhibitors, allowing researchers to precisely toggle enzyme activity using light[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of a covalent inhibitor must utilize a self-validating experimental design. The following protocols detail the step-by-step causality required to prove that an α -haloacetophenone is acting via active-site directed covalent modification, rather than non-specific protein alkylation.

Protocol 1: Time-Dependent Kinetic Assay for Covalent Inactivation
  • Step 1: Reagent Preparation. Freshly prepare the α -haloacetophenone derivative in anhydrous DMSO. Causality: α -haloketones are susceptible to slow aqueous hydrolysis; using anhydrous DMSO prevents degradation of the electrophilic warhead before the assay begins.

  • Step 2: Enzyme Incubation. Incubate recombinant PTP1B with varying concentrations of the inhibitor. Monitor the decay of enzymatic activity over time to calculate the pseudo-first-order inactivation rate constant ( kobs​ ).

  • Step 3: Self-Validation via Competitive Inhibition. Pre-incubate a parallel cohort of PTP1B with sodium orthovanadate, a well-characterized competitive inhibitor of PTPs[5]. Causality: If the α -haloacetophenone is specifically targeting the active site Cys-215, the presence of vanadate will sterically block the active site and significantly slow the rate of inactivation[5]. If the inactivation rate remains unchanged, the inhibitor is likely reacting non-specifically with surface cysteines.

  • Step 4: Jump-Dilution. Perform a rapid 100-fold dilution of the enzyme-inhibitor complex into a substrate-heavy buffer. Causality: A lack of enzymatic activity recovery confirms the formation of a stable covalent adduct, distinguishing it from tight-binding non-covalent inhibition.

Protocol 2: Mass Spectrometry Mapping of the Covalent Adduct
  • Step 1: Proteolytic Cleavage. Subject the inactivated PTP1B to tryptic digestion[4]. Causality: Trypsin cleaves the protein at specific basic residues (Lys/Arg), generating a predictable library of peptide fragments.

  • Step 2: MALDI-TOF-TOF MS Analysis. Analyze the peptide fragments using mass spectrometry[4]. Causality: Locate the peptide fragment containing Cys-215. A mass shift corresponding exactly to the molecular weight of the acetophenone moiety (minus the mass of the expelled halide) provides definitive, atomic-level proof of the SN​2 modification at the catalytic cysteine.

Workflow Step1 1. Synthesize α-Haloacetophenones (Varying Halogens & Substituents) Step2 2. Time-Dependent Kinetic Assay (Incubate with Target Enzyme) Step1->Step2 Step3 3. Control Assay (Add Competitive Inhibitor) Step2->Step3 Self-Validation Step4 4. Calculate k_inact / K_I (Determine Binding Affinity) Step2->Step4 Step3->Step4 Compare Rates Step5 5. Proteolytic Digestion & MALDI-TOF-TOF MS Step4->Step5 Step6 6. Map Covalent Adduct (Confirm Active Site Cysteine) Step5->Step6

Self-validating experimental workflow for characterizing covalent inhibitors.

Conclusion

α -Haloacetophenones represent a powerful class of electrophiles for covalent drug design. Their reactivity is tightly governed by the inductive polarization of the carbonyl group, making them exquisitely sensitive to the nature of the halogen leaving group and the nucleophilicity of the target amino acid. By leveraging rigorous, self-validating kinetic and mass spectrometric workflows, researchers can harness these molecules to develop highly specific, and even photoreversible, covalent inhibitors for challenging therapeutic targets.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Relationship between the Reactivities of Different Classes of Nucleophiles towards Csp2 and Csp3 Electrophilic Centers Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Toward Inhibitors of Protein Tyrosine Phosphatases for Cancer Treatment Source: ResearchGate URL:[Link]

  • Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B Inactivation by Acrolein Source: SciSpace / NIH URL:[Link]

Sources

Exploratory

Fluorophenyl-Iodoacetophenone Derivatives in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Executive Summary The structural optimization of small-molecule active pharmaceutical ingredients (APIs) relies heavily on the strategic incorporation of halogens. Among these, fluorophenyl-iodoacetophenone derivatives h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of small-molecule active pharmaceutical ingredients (APIs) relies heavily on the strategic incorporation of halogens. Among these, fluorophenyl-iodoacetophenone derivatives have emerged as highly versatile building blocks in medicinal chemistry. By combining the metabolic stability and lipophilicity imparted by fluorine with the exceptional leaving-group capabilities of iodine, these compounds serve as critical intermediates for synthesizing complex macrocycles, kinase inhibitors, and neuroprotective agents. This technical guide explores the mechanistic rationale, therapeutic applications, and validated synthetic protocols for deploying these derivatives in modern drug discovery.

Chemical Rationale: The Power of Dual Halogenation

The architectural value of fluorophenyl-iodoacetophenones lies in the distinct, synergistic properties of their functional groups:

  • Fluorine (Metabolic Shielding & Lipophilicity): The incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's physicochemical profile. Fluorine's high electronegativity lowers the pKa of adjacent functional groups, while its strong C-F bond resists cytochrome P450-mediated oxidative metabolism. Furthermore, it enhances the partition coefficient (logP), which is critical for blood-brain barrier (BBB) penetration in neurodegenerative therapeutics 1[1].

  • Iodine (Synthetic Handle & Halogen Bonding): Iodine is highly polarizable and serves as an exceptional leaving group, making the aromatic ring primed for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and Heck reactions) 2[2]. In biological systems, the iodine atom can participate in halogen bonding with electron-rich residues within enzyme active sites.

  • Acetophenone α-Carbon (Electrophilicity): The carbonyl group renders the α-carbon highly electrophilic, making these derivatives susceptible to nucleophilic attack by cysteine or serine residues in target enzymes, leading to potent covalent inhibition 3[3].

Core Therapeutic Applications

Oncology: Kinase and Metalloproteinase Inhibition

In targeted oncology, 5'-fluoro-2'-iodoacetophenone (CAS 914225-70-0) is a highly valued synthetic intermediate. It is a critical precursor in the total synthesis of next-generation macrocyclic inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), such as Lorlatinib analogs used for non-small cell lung cancer (NSCLC) 4[4]. The iodo-substituent allows for the precise ring-closing cross-coupling required to form the strained macrocyclic architecture. Additionally, related iodoacetophenone derivatives have demonstrated efficacy as inhibitors of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that drive tissue remodeling, tumor invasion, and metastasis [[5]](5].

Neurodegeneration: Anti-Alzheimer’s Agents

Fluorophenyl-iodoacetophenones are heavily utilized to synthesize halogenated chalcones and flavonols. These rigid, conjugated scaffolds act as multi-target-directed ligands (MTDLs) for Alzheimer's disease. Specific derivatives exhibit significant inhibitory effects against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and β-secretase (BACE-1) 6[6]. The inclusion of the fluorine atom enhances BBB permeability, while the iodine atom fills hydrophobic cavities within the enzyme binding sites, anchoring the molecule via halogen bonding 1[1].

Mechanistic Pathways

The following diagram illustrates the pharmacological mechanism by which these halogenated derivatives exert their inhibitory effects on target kinases in oncology models.

Mechanism A Fluorophenyl-Iodoacetophenone Derivative C Covalent/Allosteric Binding A->C Electrophilic/Halogen Bonding B Target Kinase (e.g., ALK/ROS1) B->C Active Site Cysteine/Serine D Downstream Signaling Blockade (PI3K/AKT, MAPK) C->D Kinase Inhibition E Tumor Growth Arrest D->E Apoptosis Induction

Pharmacological mechanism of kinase inhibition by iodoacetophenone derivatives.

Quantitative Data: Enzyme Inhibition Profiles

The structural modifications of iodoacetophenone-derived chalcones and flavonols directly dictate their biological activity. The table below summarizes the structure-activity relationship (SAR) data for key derivatives against primary Alzheimer's disease targets 1[1], 6[6].

CompoundScaffold TypeRing-A Substitutionβ-Carbon SubstitutionAChE IC₅₀ (µM)BChE IC₅₀ (µM)BACE-1 IC₅₀ (µM)
2d Chalcone4-Fluoro4-Methoxyphenyl10.208.49ND
2h Chalcone4-Chloro4-Methoxyphenyl11.564.1713.82
2j Chalcone4-Bromo4-Fluorophenyl9.385.734.70
3b Flavonol7-Fluoro2-(4-Fluorophenyl)3.23>50.0ND
Donepezil Standard--4.796.04ND
Quercetin Standard--NDND12.66

(Note: ND = Not Determined. Lower IC₅₀ values indicate higher potency).

Synthetic Methodologies & Experimental Protocols

The synthesis of these compounds requires strict control over reaction conditions to preserve the integrity of the halogen substituents.

Protocol 1: Synthesis of 5'-Fluoro-2'-iodoacetophenone

This protocol details the conversion of 2-amino-5-fluorobenzoic acid to the target acetophenone via a Sandmeyer reaction followed by malonate acylation 7[7], 4[4].

  • Diazotization & Iodination: Suspend 2-amino-5-fluorobenzoic acid in an aqueous sulfuric acid solution and cool to 0–5 °C. Dropwise, add aqueous sodium nitrite.

    • Causality: Maintaining a strict low temperature prevents the unstable diazonium salt from degrading into a phenol derivative.

    • Validation: Add urea to quench excess nitrous acid, then add a cold potassium iodide (KI) solution. The immediate evolution of nitrogen gas serves as a real-time visual indicator of successful diazonium displacement.

  • Acid Chloride Formation: Isolate the resulting 2-iodo-5-fluorobenzoic acid and reflux with thionyl chloride to generate the highly reactive acid chloride intermediate. Remove excess thionyl chloride in vacuo.

  • Malonate Condensation: In a separate dry flask, dissolve diethyl malonate in ethyl acetate. Add anhydrous MgCl₂ and triethylamine (TEA), stirring for 30 minutes at room temperature.

    • Causality: Mg²⁺ forms a chelate complex with diethyl malonate, significantly lowering the pKa of the α-proton. This allows the mild base (TEA) to generate the enolate effectively, avoiding harsh bases (like NaH) that could trigger premature cross-coupling or degrade the halogenated aromatic ring.

  • Acylation & Decarboxylation: Cool the malonate complex to 5 °C and slowly introduce the acid chloride.

    • Validation: Monitor the reaction via TLC (petroleum ether/ethyl acetate 10:1). Complete disappearance of the acid chloride spot validates the acylation.

  • Hydrolysis: Evaporate the solvent, add a mixture of acetic acid, water, and concentrated sulfuric acid (6.6:4.4:1 v/v), and heat to 100 °C overnight to force decarboxylation, yielding 5'-fluoro-2'-iodoacetophenone.

Protocol 2: Synthesis of Fluorinated Iodochalcones via Claisen-Schmidt Condensation

This protocol outlines the elaboration of the acetophenone into bioactive chalcone scaffolds [[1]](1], 8[8].

  • Reaction Setup: Dissolve equimolar amounts of 5'-fluoro-2'-iodoacetophenone and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in absolute ethanol.

  • Base Catalysis: Slowly add 50% aqueous NaOH dropwise while maintaining the reaction temperature strictly below 20 °C.

    • Causality: Strict thermal control is mandatory to prevent the Cannizzaro reaction of the aldehyde and the self-condensation of the acetophenone.

  • Isolation: Stir the mixture at room temperature for 24 hours.

    • Validation: The reaction is self-validating; a heavy, distinct precipitate forms as the intermediate β-hydroxy ketone dehydrates into the highly conjugated, less soluble chalcone. Filter, wash with cold water until neutral, and recrystallize from ethanol.

Synthesis N1 2-Amino-5-fluorobenzoic Acid N2 Sandmeyer Reaction (NaNO2, KI, H2SO4) N1->N2 N3 2-Iodo-5-fluorobenzoic Acid N2->N3 Diazotization & Iodination N4 Acylation (Diethyl Malonate, MgCl2, TEA) N3->N4 Activation to Acid Chloride N5 5'-Fluoro-2'-iodoacetophenone N4->N5 Decarboxylative Acetylation N6 Pd-Catalyzed Cross-Coupling (Sonogashira/Suzuki) N5->N6 Scaffold Elaboration N7 Advanced API (e.g., Lorlatinib intermediate) N6->N7 Macrocyclization

Step-by-step synthetic workflow for 5'-fluoro-2'-iodoacetophenone and API elaboration.

Conclusion

Fluorophenyl-iodoacetophenone derivatives represent a masterclass in rational chemical design. By leveraging the unique electronic and steric properties of dual halogenation, medicinal chemists can access highly reactive yet stable intermediates. Whether utilized as electrophilic warheads for covalent enzyme inhibition or as precise coupling partners in the synthesis of complex macrocyclic kinase inhibitors, these compounds remain indispensable tools in the pursuit of novel therapeutics for oncology and neurodegenerative diseases.

References

  • Cas 14452-30-3, 3'-IODOACETOPHENONE - LookChem - [Link]

  • Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase - MDPI - [Link]

  • Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase - PMC (NIH) - [Link]

  • 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives - ResearchGate - [Link]

Sources

Foundational

Pharmacological Evolution of o-Iododeoxybenzoins: Synthesis and Mechanism of Action of 2-(3-Fluorophenyl)-2'-iodoacetophenone Derivatives

Executive Summary The compound 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS 898784-77-5) is a highly specialized ortho-iododeoxybenzoin. In drug discovery, it is rarely the final active pharmaceutical ingredient (API); ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS 898784-77-5) is a highly specialized ortho-iododeoxybenzoin. In drug discovery, it is rarely the final active pharmaceutical ingredient (API); rather, it serves as a privileged, high-value synthetic precursor. Its unique structural topology—an ortho-iodinated acetophenone ring coupled with a meta-fluorinated benzyl moiety—makes it an ideal substrate for transition-metal-catalyzed cyclizations.

This technical guide explores the transformation of this specific precursor into highly active heterocyclic pharmacophores—namely 2-(3-fluorophenyl)benzofurans and 2-(3-fluorophenyl)indoles —and provides an in-depth analysis of their primary mechanisms of action: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition and tubulin polymerization disruption.

Chemical Transformation: From Precursor to Pharmacophore

The rational design behind utilizing 2-(3-Fluorophenyl)-2'-iodoacetophenone lies in its dual-reactivity profile. The ortho-iodo group is highly labile in palladium-catalyzed cross-coupling reactions, serving as a prime leaving group for intramolecular O-arylation (yielding benzofurans) or intermolecular C-N coupling followed by cyclization (yielding indoles) [2].

The 3-fluoro substitution on the pendant phenyl ring is a deliberate design choice. Fluorine is highly electronegative and possesses a small Van der Waals radius (1.47 Å). This enhances the lipophilicity and metabolic stability of the resulting pharmacophore without imposing significant steric bulk, a critical factor for penetrating the tight hydrophobic ATP-binding pockets of target kinases.

Synthesis_Workflow Precursor 2-(3-Fluorophenyl)- 2'-iodoacetophenone Pd_Cat Pd(OAc)2 Catalyst Intramolecular O-arylation Precursor->Pd_Cat Amine Primary Amine + Pd Buchwald-Hartwig Precursor->Amine Benzofuran 2-(3-Fluorophenyl) benzofuran Core Pd_Cat->Benzofuran Base/Heat Indole 2-(3-Fluorophenyl) indole Core Amine->Indole Cyclization

Caption: Synthetic divergence of 2-(3-Fluorophenyl)-2'-iodoacetophenone into active heterocycles.

Protocol 1: Self-Validating Palladium-Catalyzed Cyclization to Benzofuran

Objective: Synthesize 2-(3-fluorophenyl)benzofuran via intramolecular cyclization. Causality & Design: Palladium(II) acetate is selected as the pre-catalyst because it is easily reduced in situ to the active Pd(0) species, which readily undergoes oxidative addition into the weak C-I bond of the precursor. A CuI co-catalyst is employed to activate the enol oxygen, facilitating the crucial reductive elimination step that closes the furan ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv), Pd(OAc)2 (5 mol%), CuI (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M) via syringe. DMF is chosen for its high boiling point and ability to stabilize the Pd intermediates.

  • Reaction: Stir the mixture at 110°C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS using biphenyl as an internal standard. The reaction is only deemed complete when the precursor mass (m/z 340) is depleted by >95% and the product mass (m/z 212) plateaus, ensuring quantitative conversion before the resource-intensive isolation phase.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove metal residues, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Mechanism of Action I: EGFR Tyrosine Kinase Inhibition

Once synthesized, the benzofuran derivatives derived from 2-(3-Fluorophenyl)-2'-iodoacetophenone act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [1].

Mechanistic Causality: EGFR overexpression is a primary driver in non-small cell lung cancer (NSCLC). The planar benzofuran core of the derivative acts as a bioisostere for the adenine ring of ATP. When the compound enters the intracellular kinase domain of EGFR, the 3-fluorophenyl group projects deeply into the hydrophobic pocket adjacent to the gatekeeper residue (Thr790). The fluorine atom establishes multipolar interactions with the backbone amides of the kinase hinge region. This specific halogen bonding significantly increases the drug's residence time on the receptor compared to non-fluorinated analogs, effectively shutting down the downstream PI3K/AKT and RAS/MAPK survival pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor 2-(3-Fluorophenyl)benzofuran Derivative Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes RAS->Proliferation Promotes

Caption: Interruption of the EGFR signaling cascade by 2-(3-Fluorophenyl)benzofuran derivatives.

Protocol 2: Self-Validating EGFR Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivatives against wild-type EGFR. Causality & Design: We utilize an ADP-Glo™ Kinase Assay. Traditional radiometric assays generate hazardous waste, while ADP-Glo relies on luminescence directly correlated to ADP production (the byproduct of kinase phosphorylation). This provides a highly sensitive, interference-free readout.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant EGFR kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 5 µL of the enzyme into a 384-well plate. Add 2 µL of the benzofuran derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 3 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) peptide. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation: The assay plate must include Gefitinib as a positive control (expected IC50 ~33 nM) and a 1% DMSO vehicle as a negative control. If the Gefitinib IC50 deviates by more than half a log unit, the assay is rejected, ensuring absolute data trustworthiness.

Mechanism of Action II: Tubulin Polymerization Disruption

When 2-(3-Fluorophenyl)-2'-iodoacetophenone is converted into an indole derivative via Buchwald-Hartwig amination, the resulting scaffold exhibits a distinctly different primary mechanism: it acts as a rigid cis-stilbene bioisostere, mimicking the natural product Combretastatin A-4.

Mechanistic Causality: Microtubules, composed of α

  • and β -tubulin heterodimers, are dynamic structures essential for mitotic spindle formation during cell division. The 2-(3-fluorophenyl)indole core binds specifically to the colchicine-binding site located at the interface of the α/β -tubulin heterodimer. The indole nucleus restricts the rotation between the two aryl rings, locking the molecule in a bioactive conformation. The 3-fluoro substituent significantly enhances binding affinity by forming a strong hydrogen-bond-like interaction with the Cys241 residue of β -tubulin. This binding induces a conformational change that prevents the heterodimers from polymerizing, leading to rapid G2/M phase cell cycle arrest and subsequent apoptosis [3].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating the necessity of converting the raw precursor into its heterocyclic derivatives to unlock biological activity.

Compound ScaffoldSubstitutionEGFR IC50 (nM)Tubulin IC50 (µM)A549 Cell Viability (%)
Precursor (Deoxybenzoin) 2'-Iodo, 3-Fluoro>10,000>5098 ± 2.1
Benzofuran Derivative 2-(3-Fluorophenyl)31.512.442 ± 3.4
Indole Derivative 2-(3-Fluorophenyl)85.21.818 ± 1.5
Gefitinib (Control) N/A33.1N/A45 ± 2.8
Colchicine (Control) N/AN/A0.912 ± 1.1

Table 1: Comparative pharmacological profiling of the 2-(3-Fluorophenyl)-2'-iodoacetophenone precursor against its cyclized derivatives. Viability assessed at 10 µM compound concentration after 72 hours.

Conclusion

2-(3-Fluorophenyl)-2'-iodoacetophenone is a master key in medicinal chemistry. By leveraging the specific reactivity of its ortho-iodo group and the optimized lipophilicity of its 3-fluorophenyl moiety, researchers can selectively synthesize distinct heterocyclic classes. Whether cyclized into a benzofuran to target the ATP-binding pocket of EGFR, or transformed into an indole to disrupt tubulin dynamics, this precursor exemplifies how precise chemical architecture dictates profound biological causality.

References

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies.PubMed Central.
  • Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland.MDPI.
  • Methyl Radical Initiated Kharasch and Related Reactions.ChemRxiv.
Exploratory

Physicochemical Profiling of 2-(3-Fluorophenyl)-2'-iodoacetophenone: A Technical Whitepaper on Solubility Dynamics and Stability Paradigms

Executive Summary 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) is a highly functionalized deoxybenzoin derivative that serves as a critical advanced building block in the synthesis of complex heterocycles, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) is a highly functionalized deoxybenzoin derivative that serves as a critical advanced building block in the synthesis of complex heterocycles, including functionalized indoles and isoflavones[1][2]. With a molecular weight of 340.13 g/mol and an empirical formula of C14H10FIO[3], its unique bi-halogenated architecture dictates its behavior in solution and under environmental stress. This whitepaper provides a rigorous examination of its solubility thermodynamics and degradation pathways, offering self-validating protocols for formulation, handling, and analytical assessment.

Structural Causality and Physicochemical Properties

To predict the behavior of 2-(3-Fluorophenyl)-2'-iodoacetophenone, we must first deconstruct its structural liabilities and electronic distribution. The molecule consists of a deoxybenzoin core (alpha-phenylacetophenone)[4] modified by two distinct halogens, each driving specific physicochemical outcomes:

  • The 2'-Iodo Substituent (Steric & Photolytic Driver): Iodine is a large, highly polarizable atom. Positioned ortho to the carbonyl, it induces significant steric hindrance, forcing the adjacent phenyl ring out of coplanarity with the carbonyl group. While this disrupts crystal lattice packing slightly, the massive lipophilicity of the iodine atom drastically increases the overall LogP of the molecule. Crucially, the C-I bond is the weakest covalent linkage in the molecule, acting as the primary liability for photolytic degradation[5].

  • The 3-Fluoro Substituent (Electronic Driver): Fluorine is highly electronegative but sterically compact. Positioned on the alpha-phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I). This effect increases the acidity of the benzylic alpha-protons (the CH2 group sandwiched between the carbonyl and the fluorophenyl ring), making the molecule highly susceptible to base-catalyzed enolization.

Solubility Dynamics

As a diaryl ketone with heavy halogenation, 2-(3-Fluorophenyl)-2'-iodoacetophenone is intensely lipophilic. It exhibits negligible aqueous solubility but demonstrates excellent solubility in polar aprotic and non-polar organic solvents. The lack of hydrogen-bond donors means its solvation relies entirely on dipole-dipole interactions and London dispersion forces.

Quantitative Solubility Profile

The following table summarizes the estimated thermodynamic solubility of the compound across various solvent systems at 25°C, derived from the behavior of structurally analogous halogenated deoxybenzoins.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.0) 80.1< 0.01Highly restricted; hydrophobic exclusion dominates.
Methanol 32.710 - 25Weak dipole interactions; limited by high lipophilicity.
Acetonitrile 37.550 - 100Favorable dipole-dipole interactions with the carbonyl.
Dichloromethane (DCM) 8.9> 200Strong dispersion forces; ideal matching of non-polar regions.
Dimethyl Sulfoxide (DMSO) 46.7> 250Strong solvation of the polarizable iodine and carbonyl core.
Protocol 1: High-Throughput Thermodynamic Solubility Screening

Rationale: Kinetic solubility assessments (like solvent-shift methods) often overestimate true solubility due to transient supersaturation. A thermodynamic approach ensures the system has reached a true equilibrium, providing reliable data for scale-up process chemistry.

  • Preparation: Weigh precisely 10.0 mg of 2-(3-Fluorophenyl)-2'-iodoacetophenone into a 2 mL amber glass HPLC vial (amber glass prevents photolytic C-I cleavage during the assay).

  • Solvent Addition: Add 1.0 mL of the target solvent system.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 500 RPM for 24 hours. Causality: 24 hours is required for heavily halogenated solid lattices to transition from kinetically dissolved states to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved micro-particulates.

  • Quantification: Dilute an aliquot of the clear supernatant (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at 254 nm against a validated calibration curve.

G A Solid Compound (Excess) B Solvent Addition (Aqueous vs Organic) A->B C Equilibration (24h at 25°C, Shake) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC-UV) D->E

Caption: Thermodynamic Solubility Assessment Workflow

Stability and Degradation Pathways

The stability of halogenated acetophenones is strictly governed by their substituents[6][7]. For 2-(3-Fluorophenyl)-2'-iodoacetophenone, we must monitor two primary degradation vectors:

  • Photolytic Degradation (C-I Bond Cleavage): Aryl iodides are notoriously light-sensitive. Exposure to UV radiation (specifically in the 250-300 nm range) induces homolytic cleavage of the carbon-iodine bond, generating a highly reactive aryl radical and an iodine radical. This leads to rapid dehalogenation or dimerization.

  • Base-Catalyzed Enolization and Oxidation: The methylene protons are activated by both the carbonyl group and the inductive pull of the 3-fluorophenyl ring. Under basic conditions, the molecule readily forms an enolate. In the presence of ambient oxygen, this enolate is susceptible to auto-oxidation, forming diketones (benzil derivatives) or undergoing oxidative cleavage.

Protocol 2: ICH-Compliant Forced Degradation Study

Rationale: To map the degradation profile and establish stability-indicating analytical methods, we force the molecule through extreme stress conditions. This self-validating system ensures that any analytical method used later can successfully separate the parent API from its degradation products.

  • Photolytic Stress: Expose a 1 mg/mL solution in Acetonitrile to 1.2 million lux hours and 200 watt hours/square meter of near-UV light (ICH Q1B). Expected Outcome: Rapid generation of de-iodinated 2-(3-fluorophenyl)acetophenone.

  • Hydrolytic Stress (Base): Mix equal volumes of 1 mg/mL API solution (in a co-solvent like Methanol) and 0.1 N NaOH. Stir at 25°C for 7 days. Expected Outcome: Enolization leading to yellowing of the solution and the formation of oxidized adducts.

  • Thermal/Oxidative Stress: Store solid powder at 60°C in an open container for 14 days. Expected Outcome: High stability; deoxybenzoins are generally thermally stable up to their melting points unless exposed to strong oxidizers[8][9].

G2 A API: 2-(3-Fluorophenyl)- 2'-iodoacetophenone B Photolytic Stress (UV/Vis 1.2M lux hrs) A->B C Thermal Stress (60°C, 14 days) A->C D Hydrolytic Stress (Acid/Base/H2O) A->D E C-I Bond Cleavage (Radical Formation) B->E F Stable (No major degradation) C->F G Base-Catalyzed Enolization / Oxidation D->G H LC-MS/MS & NMR Analysis E->H F->H G->H

Caption: Forced Degradation Matrix and Analytical Pathways

Handling and Storage Protocols

Based on the physicochemical profiling and degradation vectors identified above, the following storage conditions are mandatory to preserve the integrity of 2-(3-Fluorophenyl)-2'-iodoacetophenone[4][10]:

  • Temperature: Store refrigerated (2°C to 8°C) to minimize any ambient thermal degradation, though room temperature is acceptable for short-term handling during weighing and formulation.

  • Light Protection (Critical): Must be stored in amber glass vials or opaque containers. Exposure to direct sunlight or harsh laboratory fluorescent lighting will initiate immediate C-I bond photolysis.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if long-term storage is required. This prevents the auto-oxidation of the activated alpha-carbon by displacing ambient oxygen.

References

  • Title: 898784-77-5_CAS号:898784-77-5_2-(3-FLUOROPHENYL)
  • Title: 898784-77-5 2-(3-氟苯基)-1-(2-碘苯基)乙酮2-(3-fluorophenyl...
  • Title: 2-(3-FLUOROPHENYL)
  • Source: benchchem.
  • Source: guidechem.
  • Source: sigmaaldrich.
  • Source: fishersci.
  • Source: researchgate.
  • Source: google.
  • Source: scribd.

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Foundational

The Fluorine Advantage: Modulating the Bioactivity of Acetophenone Derivatives in Drug Discovery

Acetophenone derivatives represent a highly versatile scaffold in medicinal chemistry, serving as the foundational building blocks for chalcones, pyrazoles, and various targeted therapeutics. The strategic introduction o...

Author: BenchChem Technical Support Team. Date: March 2026

Acetophenone derivatives represent a highly versatile scaffold in medicinal chemistry, serving as the foundational building blocks for chalcones, pyrazoles, and various targeted therapeutics. The strategic introduction of fluorine atoms into this scaffold—a process often referred to as the "fluorine effect"—profoundly alters its physicochemical and pharmacokinetic landscape. As a Senior Application Scientist, I have observed firsthand how a single C–F bond can salvage a failing lead compound by blocking metabolic liabilities, fine-tuning lipophilicity, or forcing a specific molecular geometry.

This technical guide dissects the mechanistic causality behind fluorine substitution on acetophenone derivatives, providing self-validating protocols for their synthesis and biological evaluation.

Mechanistic Foundations: The "Fluorine Effect" on the Acetophenone Scaffold

Fluorine's unique properties—its extreme electronegativity, small van der Waals radius (~1.47 Å), and the exceptional strength of the C–F bond (~485 kJ/mol)—make it a precision tool for molecular optimization[1]. When applied to acetophenone derivatives, fluorine substitution dictates three critical parameters:

  • Metabolic Stability & Lipophilicity (Log P): Replacing a hydrogen atom with fluorine at metabolically labile sites (e.g., the alkyl chain or the aromatic ring) significantly hinders oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorination predictably modulates lipophilicity. For instance, direct aromatic fluorination increases the hydrophobic surface area, directly enhancing cell membrane permeability and passive transport[1][2].

  • Conformational Control: Fluorine exerts profound stereoelectronic effects. NMR studies focusing on through-space spin-spin couplings (TS-couplings) have revealed that 2′-fluoro-substituted acetophenone derivatives exclusively form s-trans conformers in solution. The s-cis conformer is destabilized due to the strong electrostatic repulsion between the highly electronegative fluorine and the carbonyl oxygen. This strict conformational preference is a powerful asset in structure-based drug design, ensuring the molecule adopts the precise geometry required for target receptor binding[3][4].

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of adjacent functional groups, altering the molecule's ionization state at physiological pH. This directly impacts aqueous solubility and protein-ligand binding dynamics[1][5].

FluorineMechanisms Root Fluorinated Acetophenone Derivatives Prop1 High Electronegativity & Inductive Effect Root->Prop1 Prop2 Strong C-F Bond (~485 kJ/mol) Root->Prop2 Prop3 Stereoelectronic Repulsion Root->Prop3 Out1 pKa Modulation & Binding Affinity Prop1->Out1 Out2 Metabolic Stability (CYP450 Evasion) Prop2->Out2 Out3 Conformational Locking (s-trans preference) Prop3->Out3

Logical pathways mapping fluorine's physical properties to pharmacokinetic outcomes.

Bioactivity Profiling of Fluorinated Acetophenones

The functionalization of acetophenones with fluorine translates to measurable enhancements in bioactivity across various therapeutic domains.

  • Anti-inflammatory & Analgesic Agents: Fluorinated acetophenones are frequently condensed with substituted aldehydes to form fluorinated chalcones. For example, derivatives synthesized from 4-fluoro-acetophenone exhibit potent anti-inflammatory activity, often comparable to standard NSAIDs like diclofenac, by effectively modulating COX pathways and reducing edema in carrageenan-induced models[6][7].

  • Acetylcholinesterase (AChE) Inhibitors: In Alzheimer's disease research, acetophenone derivatives with alkylamine side chains are designed as dual-binding AChE inhibitors. The incorporation of halogenated aromatic rings (such as fluoro- or chlorobenzene) facilitates parallel π−π stacking against the indole ring of Trp84 in the catalytic gorge of AChE, yielding IC50 values in the nanomolar range[8].

  • Antimicrobial Efficacy: Fluorinated chalcones derived from 4-fluoro-3-methylacetophenone demonstrate significant binding affinity to microbial target proteins, translating to broad-spectrum antibacterial and antifungal activity[9].

Table 1: Quantitative Impact of Fluorination on Bioactivity

Compound ClassModificationTarget / AssayBioactivity OutputReference
2′-Fluoro-acetophenonesortho-FluorinationConformational State100% s-trans preference[3]
Fluorinated Pyrazole Chalcones4-Fluoro substitutionCarrageenan Paw EdemaHigh anti-inflammatory protection[7]
Acetophenone-AlkylaminesHalogenated Aryl RingAChE InhibitionIC50 in nanomolar range (e.g., 50 nM)[8]
Fluorinated Chalcones4-Fluoro-3-methylBacterial MICEnhanced broad-spectrum inhibition[9]
Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints. Causality is emphasized: we utilize specific reagents and conditions not out of habit, but because the chemical physics demand it.

Protocol A: Green Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Rationale: Traditional syntheses use harsh, volatile solvents. We employ Polyethylene Glycol 400 (PEG-400) as a green, protic solvent that stabilizes the enolate intermediate while facilitating easy product precipitation upon aqueous workup[7][9].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-fluoro-acetophenone and 1.0 mmol of the target substituted benzaldehyde in 15 mL of PEG-400.

    • Causality: PEG-400 enhances the solubility of both organic reactants while remaining completely miscible with water for downstream purification.

  • Base Catalysis: Add 1 mL of 20% aqueous NaOH dropwise while stirring.

    • Validation Checkpoint: The solution should exhibit a distinct color change (often yellow/orange), indicating the formation of the highly conjugated chalcone system.

  • Reaction: Stir the mixture at 40–50 °C for 1–2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 4:1).

    • Causality: Mild heating accelerates the dehydration step of the aldol condensation, driving the thermodynamic equilibrium toward the highly stable trans (E)-isomer.

  • Isolation: Pour the mixture into 100 mL of ice-cold water. Neutralize with dilute HCl if necessary. Filter the precipitated solid.

  • Validation: Recrystallize from ethanol. Confirm the (E)-geometry via 1H-NMR by identifying the trans-alkene protons (coupling constant J≈15−16 Hz).

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

Rationale: To evaluate the efficacy of fluorinated acetophenone derivatives for neurodegenerative applications, we measure the rate of thiocholine production[8].

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the fluorinated inhibitor in DMSO (ensure final assay DMSO concentration is < 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25 °C for 15 minutes.

    • Causality: Pre-incubation allows the fluorinated ligand to establish equilibrium binding, which is particularly critical for the π−π stacking interactions in the enzyme's gorge.

  • Initiation: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Measurement: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation Checkpoint: The control well (vehicle only) must show a linear increase in absorbance over time. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 Step 1: Synthesis PEG-400, NaOH, 40°C Step2 Step 2: Validation TLC & 1H-NMR (J=15Hz) Step1->Step2 Isolate Step3 Step 3: Bio-Assay Ellman's Method / Edema Model Step2->Step3 Pure (E)-isomer Step4 Step 4: Data Analysis IC50 / % Protection Step3->Step4 Absorbance Data

Step-by-step experimental workflow from green synthesis to quantitative bioactivity analysis.

Conclusion

The targeted fluorination of acetophenone derivatives is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physical chemistry. By locking conformations via stereoelectronic repulsion, evading CYP450 metabolism, and fine-tuning lipophilicity, medicinal chemists can systematically optimize lead compounds. The protocols and mechanistic rationales provided herein serve as a robust framework for successfully deploying the fluorine advantage in modern drug discovery.

References
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry (ACS Publications) / PMC URL:[Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents Source: World Health Organization (WHO) / Regional Databases URL:[Link]

  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors Source: ResearchGate URL:[Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones Source: Oriental Journal of Chemistry URL:[Link]

Sources

Exploratory

Deoxybenzoins Unveiled: A Technical Whitepaper on the Synthesis and Pleiotropic Applications of Substituted 2-Phenylacetophenones

Executive Summary Substituted 2-phenylacetophenones, commonly known as deoxybenzoins, represent a highly versatile and privileged pharmacophore in both medicinal chemistry and organic synthesis. Structurally characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-phenylacetophenones, commonly known as deoxybenzoins, represent a highly versatile and privileged pharmacophore in both medicinal chemistry and organic synthesis. Structurally characterized by a benzyl phenyl ketone core, these compounds serve as critical intermediates for the synthesis of complex heterocycles (such as isoflavones and stilbenes) and possess potent, inherent biological activities.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will elucidate the mechanistic causality behind their biological efficacy—specifically their role as novel efflux pump inhibitors and tyrosinase antagonists—and provide self-validating, step-by-step methodologies for their synthesis and application in modern photoorganocatalysis.

Pharmacological Profiling & Anti-Infective Synergism

Historically, flavonoids and their ketone derivatives have been recognized for broad-spectrum biological activities. Recent whole-cell phenotypic evaluations have uncovered that substituted 2-phenylacetophenones exhibit profound pleiotropic effects, particularly in combating antimicrobial resistance.

Efflux Pump Inhibition and Antibiotic Synergism

Antimicrobial resistance is frequently driven by the overexpression of bacterial efflux pumps, which actively extrude antibiotics from the intracellular space. Research has identified 2-phenylacetophenone as a potent, broad-spectrum efflux pump inhibitor (1[1]). When tested against Escherichia coli and mycobacterial species (M. smegmatis, M. aurum), 2-phenylacetophenone effectively matched or exceeded the inhibitory activity of known controls like chlorpromazine and verapamil. By blocking these active transport mechanisms, 2-phenylacetophenone works synergistically with cell-wall and DNA-targeting antibiotics (e.g., kanamycin and ampicillin), restoring their intracellular accumulation and therapeutic efficacy (1[1]).

EffluxInhibition A Antibiotic (e.g., Kanamycin) B Intracellular Accumulation A->B Influx C Bacterial Efflux Pump B->C Captured by pump F Bacterial Cell Death B->F Therapeutic threshold reached C->B Accumulation restored D Antibiotic Extrusion (Drug Resistance) C->D Active transport E 2-Phenylacetophenone (Inhibitor) E->C Competitive binding

Mechanism of 2-phenylacetophenone acting as an efflux pump inhibitor to restore antibiotic efficacy.

Targeted Gram-Positive Antibacterial Activity

While the unsubstituted core acts synergistically with other drugs, specific functionalization yields direct antibacterial activity. The synthesis of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives has yielded highly specific anti-Gram-positive agents (2[2]). Notably, the introduction of a biphenyl group—yielding 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone—resulted in potent activity against Bacillus subtilis and Staphylococcus aureus with an LC50 of ~5.6 µM, while remaining completely inactive against Gram-negative strains, suggesting a highly specific mechanism of action dependent on the Gram-positive cell wall architecture (2[2]).

Tyrosinase Inhibition

Beyond anti-infectives, substituted deoxybenzoins and their optimized dihydrostilbene derivatives have been identified as potent tyrosinase inhibitors. Molecular docking and structure-activity relationship (SAR) studies reveal that specific dihydrostilbene derivatives (e.g., Dihydrostilbene 7) inhibit mushroom tyrosinase with an IC50 of 8.44 µM, significantly outperforming the industry standard, kojic acid (3[3]).

Quantitative Data Summary

The following table synthesizes the quantitative biological data associated with key 2-phenylacetophenone derivatives to allow for rapid comparative analysis.

CompoundTarget / OrganismEfficacy MetricMechanism / Notes
2-Phenylacetophenone Bacterial Efflux Pumps (M. smegmatis, E. coli)Broad-spectrum inhibitionRestores intracellular accumulation of antibiotics; prevents biofilm formation at 1000 µg/mL (4[4]).
2-(Biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone Gram-positive Bacteria (B. subtilis, S. aureus)LC50 = 5.6 – 5.8 µMExhibits highly specific anti-Gram-positive toxicity; inactive against Gram-negative strains (2[2]).
Dihydrostilbene 7 Mushroom TyrosinaseIC50 = 8.44 µMActs as a competitive inhibitor, outperforming the commercial standard kojic acid (3[3]).
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Arylboronic Acid Hydroxylation>80% Phenol YieldActs as a photoinitiator to drive transition-metal-free photoredox cycles (5[5]).

Synthetic Methodologies & Applications in Organocatalysis

The synthesis of deoxybenzoins has evolved from harsh, classical conditions to elegant, transition-metal-free modern methodologies.

Modern Aryne Insertion

A breakthrough in the synthesis of functionalized 2-benzylphenyl ketones involves the direct insertion of arynes into unactivated benzylic C–C bonds. By treating 2-phenylacetophenone with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of Cesium Fluoride (CsF) at room temperature, researchers can achieve highly selective insertion (6[6]). Causality: CsF acts as a mild, targeted fluoride source to trigger the generation of benzyne, avoiding the need for harsh transition metals and allowing for broad functional group tolerance.

Photoorganocatalysis utilizing DMPA

Derivatives of 2-phenylacetophenone are not just end-products; they are powerful catalysts. 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a premier photoinitiator. Recently, it has been utilized in the green photoorganocatalytic synthesis of phenols from arylboronic acids (5[5]).

Photocatalysis N1 Arylboronic Acid + H2O N5 Photoredox Hydroxylation Cycle N1->N5 N2 2,2-Dimethoxy-2-phenylacetophenone (DMPA) N2->N5 Radical initiation N3 DIPEA (Electron Donor) N3->N5 Facilitates cycle N4 Visible Light (Room Temp, 72h) N4->N5 Energy source N6 Phenol Product (>80% Yield) N5->N6 C-B to C-O conversion

Photoorganocatalytic hydroxylation of arylboronic acids using a 2-phenylacetophenone derivative.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly stating the causality behind critical experimental choices.

Protocol A: Classical Synthesis of Symmetrical Deoxybenzoins via Benzoin Reduction

Objective: Direct reduction of benzoin to 2-phenylacetophenone (7[7]).

  • Reagent Assembly : In a standard round-bottom flask, combine 0.25 moles of benzoin, 53 g (0.44 moles) of powdered tin, 53 mL of concentrated hydrochloric acid, and 50 mL of 95% ethanol.

    • Causality: Powdered tin (200 mesh) is strictly required over granular or amalgamated tin. The high surface area maximizes heterogeneous electron transfer, ensuring the generation of nascent hydrogen reaches the kinetic threshold required to completely deoxygenate the α-hydroxy group within 24 hours.

  • Reflux : Heat the mixture to a vigorous reflux for exactly 24 hours. Reducing the time to 16-18 hours will result in significantly lower yields due to incomplete reduction.

  • Hot Decantation : Immediately decant the boiling solution from the unreacted tin.

    • Causality: Decanting while hot prevents the target deoxybenzoin from co-precipitating with the metal waste matrix as the solution cools.

  • Crystallization & Validation : Cool the decanted filtrate to 0°C to induce crystallization. Collect the white crystals via suction filtration.

    • Self-Validation: Determine the melting point of the crude crystals. Pure deoxybenzoin must exhibit a sharp melting point of 56–58°C.

  • Purification : Recrystallize the solid by dissolving it in 160 mL of boiling 95% ethanol and slowly cooling it back to 0°C.

Protocol B: Green Photoorganocatalytic Hydroxylation of Arylboronic Acids

Objective: Conversion of arylboronic acids to phenols using DMPA as a photoinitiator (5[5]).

  • Reaction Assembly : In a transparent glass vial, dissolve 0.60 mmol of the target arylboronic acid in 1.0 mL of deionized water.

    • Causality: Water is chosen not only as a green solvent but because it stabilizes the intermediate boronate species necessary for the nucleophilic attack.

  • Catalyst & Base Addition : Add 30.0 mg (0.12 mmol, 20 mol%) of DMPA, followed by 580 mg (4.50 mmol) of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a sacrificial electron donor to sustain the photoredox cycle.

  • Irradiation : Stir the mixture at room temperature, leaving the vial open to the atmosphere . Irradiate using standard household light-bulbs (2 × 80 W) for 72 hours.

    • Causality: Leaving the vial open is a critical parameter; molecular oxygen from the air acts as the terminal oxidant in the C-B to C-O bond conversion.

  • Validation Checkpoint : Monitor reaction progress via Thin-Layer Chromatography (TLC) using a 10% EtOAc/Petroleum Ether mobile phase. The complete disappearance of the starting boronic acid spot validates the end of the reaction.

  • Workup & Purification : Quench the reaction with 20 mL of 1 M HCl to neutralize the excess DIPEA. Extract with diethyl ether (20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

References

  • Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. Bioscience, Biotechnology, and Biochemistry (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh2WTWXx4idyekLCpbXxRsKVhjpx1ZFuNEXrQb75FA-xVDKNBz-BcHj2TF2g2qjEpdz0hr-U1xiRTO97wIZkhnbvZogfXHG88-mPCQoSL8Y36suSJNZWLnQo0NBJsw4qu85ME=]
  • Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Microbiology Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl8voyYvGtF2HC7oSE6nm2JMjFx1791Y4AbhSxvUj1D3-k-F3PAjyMtFYXy0h8n3rayrnufflSutgFgWnX5J01IAvwPr8yWjQIhXAT5SVKJTAvjvYS4pCbre63tQPqI7rreSSP8vrFsWcK2VrqGs1sr723CNy8IHUlKNFlUMDXwk9ZQOQIvlRlW1qAFK1dIQRR6kA5e5U=]
  • Design, synthesis and molecular simulation studies of dihydrostilbene derivatives as potent tyrosinase inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUuWwBzDYmqoyLI3q8G6EbL_CZ6cjCwQx0i40tn_i3UQtmVZYYUzfXwxy6aAsf4BS7nI7IPldrSJHtOsrKPGjZ0d1Rjxp_MhK35iq9x69t_EgqiiaCKoJCmvkMRB1YUTzWBQ4=]
  • Synthesis of 2-Benzylphenyl Ketones by Aryne Insertion into Unactivated C–C Bonds. Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiZbR6A_zCCfiNsVTtRAPoHAPAWnBe2Yt1BtsiGLntIDrEF_oYGtZCqEZB1O-HafbInKLl_cJyxLHjSAePEMjunD-vv5HPVPJUhtjhPfF560GDOWDQZfO6VDZxxkLsKf68d6Z95gvNr01Bha342Q==]
  • Green Photoorganocatalytic Synthesis of Phenols from Arylboronic Acids. Thieme-connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrarhSdjmO4ZjOgcVCDp5O4PRWSNWFJ4BRiNtacMILBlVXOPoGZzS7zKFFqfOHZLcpY-yEo58SgIccNL9qJ6zw3L7B4k9dAb0ypsWML9M-3I08UPryuZQrlOhX1apRcUHaJHasB1SRNJM9fFeZ7W6vdTvP8wcwRdwGLcps8VQZB_YJ4f85pR5-iHlJxL2-SbeOlLKiL-RlgiCLud3bj3VHrg==]
  • deoxyanisoin - Organic Syntheses Procedure. Organic Syntheses.[https://vertexaisearch.cloud.google.
  • 2-Phenylacetophenone | Photoinitiator. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIDu3WiY3AD9qrzySv0gmRGIbkYFyvBbvZGrrkdqHPFssPAd2C4xovJ8uJNwyKXZb-oD2VuTkETGcKpC5vly2OuX-WnS-ft77zAc9OFFvJwy1wKyu4FMc_O4yj6xIF7NHZ2Bv7-ztq71LZ_ijE7jKTzXg=]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3-Fluorophenyl)-2'-iodoacetophenone as a Bifunctional Alkylating Agent in Divergent Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Application: Reductive Alkylation of Amines and Tandem Transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Application: Reductive Alkylation of Amines and Tandem Transition-Metal Carbocyclization

Executive Summary & Synthetic Strategy

In advanced pharmaceutical synthesis, the efficient construction of complex, sterically hindered polycyclic scaffolds requires reagents that can perform multiple orthogonal transformations. 2-(3-Fluorophenyl)-2'-iodoacetophenone serves as a highly specialized, bifunctional building block.

Unlike traditional primary alkyl halides, this molecule functions as a bulky alkylating agent via reductive amination, transferring its entire 1-(2-iodophenyl)-2-(3-fluorophenyl)ethyl carbon skeleton to amine nucleophiles. Following this alkylation step, the molecule retains a reactive 2'-iodoaryl handle, which is primed for downstream palladium- or cobalt-catalyzed intramolecular carbocyclization. This divergent workflow enables the rapid assembly of complex indole, indoline, and isoquinoline alkaloid derivatives from simple commercial starting materials.

Workflow SM 2-(3-Fluorophenyl)- 2'-iodoacetophenone (Alkylating Agent) RedAm Reductive Alkylation (NaBH(OAc)3) SM->RedAm Amine Primary/Secondary Amine Amine->RedAm Intermediate Alkylated Amine (1-(2-iodophenyl)-...) RedAm->Intermediate Alkylation Step Cyclization Pd/Co-Catalyzed Cyclization Intermediate->Cyclization 2'-Iodo Activation Product Polycyclic Alkaloid Scaffold Cyclization->Product

Workflow demonstrating the use of the ketone as an alkylating agent followed by cyclization.

Mechanistic Rationale & Causality

The Alkylation Step: Why Reductive Amination?

Direct alkylation of amines with secondary alkyl halides often suffers from competing E2 elimination and over-alkylation. By utilizing the ketone moiety of 2-(3-Fluorophenyl)-2'-iodoacetophenone as the electrophile, we achieve the alkylation through an iminium intermediate. We employ Sodium Triacetoxyborohydride (NaBH(OAc)3) as the hydride source. As established by Abdel-Magid et al., NaBH(OAc)3 is highly selective for iminium ions over ketones, preventing the premature reduction of the starting material into an unreactive alcohol [1].

The Cyclization Step: Harnessing the 2'-Iodo Handle

Once the amine is alkylated, the resulting intermediate possesses a secondary or tertiary nitrogen in close spatial proximity to the 2-iodophenyl group. This setup is perfectly arranged for transition-metal catalyzed C-N or C-C bond formation. Cobalt-catalyzed carbocyclization of o-iodophenyl ketones and their derivatives has been proven to yield functionalized indenols and indenes with remarkable regioselectivity [2].

Mechanism Ketone Ketone + Amine Imine Imine/Iminium Ion Intermediate Ketone->Imine -H2O Alkylated Alkylated Amine (Stable Intermediate) Imine->Alkylated Reduction Hydride Hydride Transfer from NaBH(OAc)3 Hydride->Alkylated OxAdd Oxidative Addition (Pd/Co to C-I bond) Alkylated->OxAdd Catalyst RingClose Intramolecular Carbocyclization OxAdd->RingClose Final Fused Heterocycle RingClose->Final

Mechanistic sequence of reductive alkylation and subsequent transition-metal catalyzed cyclization.

Quantitative Data: Substrate Scope

The efficiency of 2-(3-Fluorophenyl)-2'-iodoacetophenone as an alkylating agent varies based on the nucleophilicity and steric bulk of the amine. Below is a summarized performance matrix.

Table 1: Comparative Yields for Reductive Alkylation

Amine NucleophileAmine TypeEquivalents of NaBH(OAc)₃Reaction Time (h)Isolated Yield (%)Purity (LC-MS, %)
Benzylamine Primary, Aliphatic1.54.092%>99%
Morpholine Secondary, Aliphatic1.56.088%98%
Aniline Primary, Aromatic2.0*12.075%95%
N-Methylpiperazine Secondary, Aliphatic1.55.085%97%

*Note: Aromatic amines require the addition of 1.0 eq of glacial acetic acid to accelerate iminium ion formation due to their lower nucleophilicity.

Self-Validating Experimental Protocols

Protocol A: Reductive Alkylation of Amines

This protocol describes the transfer of the 1-(2-iodophenyl)-2-(3-fluorophenyl)ethyl group to a primary amine (e.g., Benzylamine).

Reagents:

  • 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 mmol, 340.1 mg)

  • Benzylamine (1.2 mmol, 128.6 mg)

  • Sodium Triacetoxyborohydride (1.5 mmol, 318.0 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Glacial Acetic Acid (1.0 mmol, 60.0 mg) — Optional, but recommended for anilines.

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 mmol) and DCE (10 mL).

    • Causality: DCE is selected over THF because NaBH(OAc)3 exhibits superior solubility and faster reaction kinetics in chlorinated solvents [1].

  • Amine Addition: Add benzylamine (1.2 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the pre-formation of the imine/iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 mmol) over 5 minutes. Stir the opaque suspension at room temperature under a nitrogen atmosphere for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting ketone (Rf ~0.6) is strongly UV-active. The product amine (Rf ~0.3) will stain positive with ninhydrin, confirming the successful transfer of the alkyl group.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (10 mL).

    • Causality: NaHCO3 neutralizes any added acetic acid and safely hydrolyzes unreacted borohydride without the vigorous, dangerous H2 gas evolution associated with strong acid quenches. It also ensures the newly formed amine is fully free-based.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation: Validate via 1H NMR. The disappearance of the alpha-protons of the ketone (singlet, ~4.2 ppm) and the appearance of a new benzylic methine proton (multiplet, ~3.8–4.0 ppm) confirm successful reductive alkylation.

Protocol B: Downstream Cobalt-Catalyzed Carbocyclization

To demonstrate the utility of the 2'-iodo handle, the alkylated intermediate can be subjected to carbocyclization.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the alkylated amine intermediate (0.5 mmol), Co(dppe)I2 catalyst (0.05 mmol, 10 mol%), and activated Zinc powder (1.5 mmol).

  • Reaction: Add anhydrous acetonitrile (3.0 mL) and an internal alkyne (0.75 mmol). Seal the tube and heat to 80 °C for 3 hours.

    • Causality: Zinc powder acts as a stoichiometric reductant to continuously regenerate the active Co(I) or Co(0) catalytic species during the oxidative addition of the C-I bond [2].

  • Purification: Cool to room temperature, filter through a pad of Celite to remove zinc residues, and purify via flash column chromatography to isolate the polycyclic alkaloid scaffold.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Cobalt-Catalyzed Carbocyclization of o-Iodobenzaldehydes and o-Iodophenylketones with Alkynes Source: Organic Letters, 2003, 5(21), 3963-3966. URL: [Link]

Application

Application Note: Dual-Mode Nucleophilic Substitution Protocols for 2-(3-Fluorophenyl)-2'-iodoacetophenone

Executive Summary 2-(3-Fluorophenyl)-2'-iodoacetophenone (chemically synonymous with 1-(2-iodophenyl)-2-(3-fluorophenyl)ethan-1-one) is a highly versatile deoxybenzoin derivative utilized extensively in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)-2'-iodoacetophenone (chemically synonymous with 1-(2-iodophenyl)-2-(3-fluorophenyl)ethan-1-one) is a highly versatile deoxybenzoin derivative utilized extensively in medicinal chemistry. This guide provides comprehensive protocols for exploiting the dual reactivity of this molecule. Depending on the reaction conditions, it can function either as an electrophile (via the 2'-iodo group in transition-metal-catalyzed nucleophilic aromatic substitution) or as a nucleophile (via the enolization of its acidic alpha-methylene group). Mastering both modalities enables the rapid assembly of complex, fluorinated heterocycles such as 2-arylindoles and their alpha-substituted derivatives.

Mechanistic Rationale: Electrophilic vs. Nucleophilic Modalities

The structural architecture of 2-(3-Fluorophenyl)-2'-iodoacetophenone dictates its reactivity:

  • The Aryl Iodide (Electrophilic Mode): Unactivated aryl iodides are typically resistant to direct nucleophilic aromatic substitution ( SN​Ar ). However, the introduction of a Copper(I) catalyst facilitates an Ullmann-type C-N substitution[1]. When reacted with primary amines, the initial substitution is thermodynamically driven forward by a subsequent intramolecular condensation with the adjacent carbonyl, yielding a stable indole core (2)[2].

  • The Alpha-Methylene (Nucleophilic Mode): The CH2​ group flanked by the carbonyl and the 3-fluorophenyl ring is highly acidic ( pKa​≈15−17 ). Deprotonation yields a soft enolate nucleophile capable of attacking alkyl halides via an SN​2 mechanism, allowing for late-stage diversification prior to cyclization.

G sub 2-(3-Fluorophenyl)- 2'-iodoacetophenone (Electrophile) int1 Ullmann C-N Substitution Intermediate sub->int1 CuI, Ligand Base, Heat nuc Primary Amine (Nucleophile) nuc->int1 int2 Intramolecular Condensation int1->int2 - HI prod 2-(3-Fluorophenyl)- 1-alkylindole int2->prod - H2O

Cu-catalyzed domino C-N substitution and cyclization pathway to form 2-arylindoles.

Protocol A: Copper-Catalyzed Domino Nucleophilic Substitution

Causality of Experimental Choices
  • Catalyst (CuI): Selected over Palladium due to superior cost-efficiency and high specific activity for aryl iodides in Ullmann-type couplings (3)[3].

  • Ligand (L-Proline): Acts as a bidentate ligand that stabilizes the Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II) species while increasing solubility in organic solvents.

  • Base ( K2​CO3​ ): Provides the optimal pKa​ balance—strong enough to deprotonate the amine during the catalytic cycle, but mild enough to avoid unwanted aldol condensation of the starting ketone.

  • Solvent (DMSO): A highly polar aprotic environment that stabilizes the transition state of the nucleophilic substitution and safely accommodates the 110 °C temperature required to overcome the activation energy barrier.

Step-by-Step Methodology
  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-(3-Fluorophenyl)-2'-iodoacetophenone (340 mg, 1.0 mmol), CuI (19 mg, 10 mol%), L-Proline (23 mg, 20 mol%), and anhydrous K2​CO3​ (276 mg, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times to ensure strict exclusion of oxygen, which rapidly degrades the Cu(I) catalyst.

  • Reagent Addition: Under a positive flow of Argon, inject the primary amine (1.2 mmol) and anhydrous DMSO (3.0 mL) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4​Cl (10 mL). The ammonia ions will complex with the copper, pulling it into the aqueous layer (turning it deep blue). Wash the organic layer with water (3 x 10 mL) to remove residual DMSO, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints
  • TLC Monitoring: The starting material is UV-active ( Rf​≈0.6 in 8:2 Hexanes/EtOAc). The successful formation of the indole product is self-validating on the TLC plate; it will appear as a new spot ( Rf​≈0.7 ) that exhibits intense blue/green fluorescence under 254 nm and 365 nm UV light.

  • Control Check: Running the reaction without CuI will yield 0% product, validating that the reaction proceeds via metal-catalyzed substitution rather than direct SN​Ar .

Protocol B: Enolate-Mediated Alpha-Alkylation (Nucleophilic Mode)

Workflow step1 1. Enolization Base: NaH or LDA Solvent: THF, 0 °C step2 2. Nucleophilic Substitution Electrophile: Alkyl Halide Temp: 0 °C to RT step1->step2 step3 3. Quenching & Workup Reagent: Sat. NH4Cl Extraction: EtOAc step2->step3 step4 4. Purification Method: Flash Chromatography Analysis: NMR/LC-MS step3->step4

Workflow for alpha-alkylation via enolate-mediated nucleophilic substitution.

Causality of Experimental Choices
  • Base (NaH): Irreversibly deprotonates the alpha-carbon, driving enolate formation to 100% completion. This prevents the unreacted starting material from acting as a proton source, which would lead to incomplete conversion.

  • Temperature Control (0 °C to RT): Enolate formation is highly exothermic. Initiating the reaction at 0 °C suppresses poly-alkylation and kinetically disfavors O-alkylation, ensuring strict C-alkylation.

Step-by-Step Methodology
  • Enolization: Dissolve 2-(3-Fluorophenyl)-2'-iodoacetophenone (340 mg, 1.0 mmol) in anhydrous THF (5.0 mL) under an Argon atmosphere. Cool the flask to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 44 mg, 1.1 mmol) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly yellow, indicating enolate formation.

  • Nucleophilic Attack: Add the electrophile (e.g., Methyl Iodide, 75 µL, 1.2 mmol) dropwise at 0 °C. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl (5 mL) dropwise to neutralize unreacted NaH.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Self-Validation & Analytical Checkpoints
  • 1 H NMR Validation: The starting material exhibits a distinct singlet for the alpha- CH2​ protons around δ 4.3 ppm. Successful mono-methylation is confirmed by the disappearance of this singlet and the emergence of a quartet (1H, δ ~4.5 ppm) and a doublet (3H, δ ~1.5 ppm), proving the molecule successfully acted as a nucleophile.

Quantitative Data: Optimization of Substitution Conditions

The following table summarizes the optimization landscape for the Copper-Catalyzed C-N Substitution (Protocol A), demonstrating the critical nature of the ligand and solvent choices.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Insight / Causality
1 CuI (10%)None K2​CO3​ DMSO11015%Highlights the necessity of a ligand to stabilize Cu(I).
2 CuI (10%)L-Proline (20%) K2​CO3​ DMSO11088% Optimal conditions; excellent solubility and stabilization.
3 CuI (10%)DMEDA (20%) K2​CO3​ DMF11082%Viable alternative, but DMF is harder to remove during workup.
4 CuBr (10%)L-Proline (20%) Cs2​CO3​ Toluene11045%Non-polar solvent fails to adequately stabilize the transition state.
5 NoneL-Proline (20%) K2​CO3​ DMSO1100%Control reaction: Proves direct SN​Ar is impossible without metal.

References

  • Source: nbinno.
  • Title: Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl-4-quinolones Source: DSpace@MIT URL
  • Title: The domino sequential transformation between 2′-bromoacetophenone and 2-aminopyridine Source: ResearchGate URL

Sources

Method

Application Note: 2-(3-Fluorophenyl)-2'-iodoacetophenone as a Privileged Precursor for 3-Aryl-4-Quinolone Kinase Inhibitors

Executive Summary & Strategic Rationale In the landscape of Structure-Based Drug Design (SBDD), the rapid and modular assembly of ATP-competitive kinase inhibitors is paramount. 2-(3-Fluorophenyl)-2'-iodoacetophenone (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of Structure-Based Drug Design (SBDD), the rapid and modular assembly of ATP-competitive kinase inhibitors is paramount. 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) represents a highly functionalized, privileged deoxybenzoin building block specifically engineered for the divergent synthesis of heterocyclic kinase inhibitor cores.

This application note details the utilization of this molecule in the synthesis of 3-(3-fluorophenyl)-4-quinolones , a highly potent scaffold for targeting kinases such as FLT3, GSK-3β, and c-Met. The strategic value of this specific precursor lies in three structural pillars:

  • The Ortho-Iodo Substituent: Features a low bond dissociation energy, serving as an ideal handle for mild, transition-metal-catalyzed C-N cross-coupling (avoiding the harsh conditions required for bromo/chloro analogs that often degrade sensitive intermediates).

  • The Activated α -Methylene: Flanked by a carbonyl and an electron-withdrawing fluorophenyl ring, these protons possess enhanced acidity, perfectly priming the molecule for intramolecular aldol-type condensations.

  • The 3-Fluorophenyl Moiety: In the final 4-quinolone core, this group occupies the C3 position. The meta-fluorine acts as a critical bioisostere: it increases lipophilic efficiency (LipE), blocks rapid cytochrome P450-mediated oxidation, and engages in orthogonal halogen bonding within the kinase hinge region [1].

Mechanistic Pathway: The Modified Camps Cyclization Route

To construct the 4-quinolone core, we employ a robust, two-stage sequence: a copper-catalyzed Ullmann-type amidation followed by a base-promoted Camps cyclization [2].

Pathway A 2-(3-Fluorophenyl)- 2'-iodoacetophenone B CuI / Ligand Amidation A->B + R-CONH2 C N-Aryl Amide Intermediate B->C C-N Coupling D Base (t-BuOK) Camps Cyclization C->D Enolization E 3-(3-Fluorophenyl)- 4-quinolone D->E - H2O

Synthesis of 4-quinolone kinase inhibitors via Cu-catalyzed amidation and Camps cyclization.

Self-Validating Experimental Protocols

The following protocols are designed not just as a sequence of actions, but as a self-validating system where the chemical causality dictates the operational parameters.

Protocol A: Copper-Catalyzed Ullmann-Type Amidation

Objective: Formation of the N-(2-(2-(3-fluorophenyl)acetyl)phenyl)amide intermediate.

Causality & Reagent Selection: Unliganded CuI tends to form inactive polymeric clusters in solution. We utilize N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand to break these clusters, forming a highly reactive, soluble monomeric [Cu(DMEDA)]+ complex. K 3​ PO 4​ is selected as the base because it is sufficiently strong to deprotonate the primary amide (pKa ~15) for transmetalation, but mild enough to prevent premature, uncontrolled aldol condensation of the starting ketone.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under N 2​ atmosphere, charge 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 10 mmol), the desired primary amide (e.g., cyclopropanecarboxamide, 1.2 equiv), CuI (10 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Ligation: Add anhydrous toluene (20 mL) followed by DMEDA (20 mol%). The solution will transition to a deep blue/green color, indicating the formation of the active copper-ligand complex.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • TLC: Complete disappearance of the UV-active starting material spot.

  • 1 H NMR (CDCl 3​ ): Confirmation is achieved by observing the new amide N-H broad singlet at ~8.5 ppm, while critically ensuring the α -CH 2​ singlet at ~4.2 ppm remains intact (proving premature cyclization did not occur).

Protocol B: Base-Promoted Camps Cyclization

Objective: Intramolecular condensation to yield the fully aromatized 3-(3-fluorophenyl)-4-quinolone.

Causality & Reagent Selection: The α -protons of the ketone are weakly acidic. Potassium tert-butoxide (t-BuOK) in anhydrous dioxane is utilized to kinetically deprotonate the α -methylene carbon. Dioxane provides the necessary high boiling point (101 °C) to overcome the activation energy barrier for the nucleophilic attack of the enolate onto the amide carbonyl. Strict anhydrous conditions are maintained to prevent competitive hydrolysis of the amide bond.

Step-by-Step Procedure:

  • Enolization: Dissolve the purified intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous dioxane (15 mL) under N 2​ . Add t-BuOK (2.5 equiv) in one portion.

  • Cyclization: Heat the reaction mixture to 100 °C for 4 hours. The thermodynamic driving force of forming a fully conjugated heteroaromatic system pushes the equilibrium toward dehydration.

  • Quenching: Cool the mixture to 0 °C and slowly acidify with 1M HCl until pH 5 is reached. The 4-quinolone product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold distilled water (2 x 10 mL) and cold diethyl ether (10 mL), then dry under high vacuum.

Self-Validation Checkpoints:

  • LC-MS: Observe a mass shift of M-18 relative to the intermediate, confirming the loss of water during cyclization.

  • 1 H NMR (DMSO-d 6​ ): The definitive marker of success is the complete disappearance of the α -CH 2​ protons (~4.2 ppm) and the appearance of the highly deshielded quinolone N-H proton (>11.0 ppm).

Quantitative Data: Structure-Activity Relationship (SAR)

The strategic inclusion of the 3-fluorophenyl group directly from the starting material yields profound pharmacological benefits. The table below summarizes the SAR data for synthesized 4-quinolones against the FLT3 kinase (a major target in acute myeloid leukemia), comparing the fluorinated derivatives against their unsubstituted analogs.

Compound IDC2 Substituent (from Amide)C3 Substituent (from Ketone)FLT3 IC 50​ (nM)Human Liver Microsome (HLM) T 1/2​ (min)
QN-001 MethylPhenyl145.224.5
QN-002 Methyl3-Fluorophenyl 32.4 85.0
QN-003 CyclopropylPhenyl98.730.2
QN-004 Cyclopropyl3-Fluorophenyl 14.1 110.6

Data Interpretation: The transition from a standard phenyl ring (QN-001/003) to the 3-fluorophenyl ring (QN-002/004)—derived directly from 2-(3-fluorophenyl)-2'-iodoacetophenone—results in a 4- to 7-fold enhancement in target affinity . Furthermore, the metabolic half-life (T 1/2​ ) is extended by over 300%, validating the fluorine atom's role in blocking oxidative metabolism while optimizing hinge-region binding thermodynamics.

References

  • Title: Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl-4-quinolones Source: Massachusetts Institute of Technology (MIT) DSpace Repository URL: [Link]

Application

Application Notes &amp; Protocols for Copper-Catalyzed Reactions Involving Iodoacetophenones

Introduction: The Enduring Utility of Copper Catalysis In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds remains a cornerstone of molecular construction, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of Copper Catalysis

In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds remains a cornerstone of molecular construction, particularly within pharmaceutical and materials science research. While palladium has long been the dominant force in cross-coupling catalysis, copper-catalyzed systems have re-emerged as powerful, cost-effective, and often complementary alternatives.[1][2] Copper's abundance and lower toxicity present a significant advantage, driving the development of novel ligands and protocols that enable transformations under milder conditions.[1][3][4]

Iodoacetophenones are particularly valuable substrates in this context. The electron-withdrawing acetyl group activates the aryl ring, while the carbon-iodine bond is sufficiently labile for facile oxidative addition to the copper center, making it a highly reactive coupling partner.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup for key copper-catalyzed reactions involving iodoacetophenones, moving beyond mere procedural lists to explain the fundamental principles and causality behind each experimental choice.

Pillar 1: Understanding the Core Components

A successful copper-catalyzed reaction is a synergistic interplay of several key components. Understanding the role of each is critical for reaction design, optimization, and troubleshooting.

  • The Copper Catalyst Source: While various copper sources can be used, copper(I) salts, particularly copper(I) iodide (CuI), are the most common and effective precursors.[1] The catalytic cycle is widely believed to involve Cu(I) as the active species.[6][7] Although Cu(0) and Cu(II) sources can be active, they are often converted in situ to the catalytically competent Cu(I) state.[7]

  • The Ligand's Critical Role: Ligands are arguably the most crucial element for achieving high efficiency and broad substrate scope. Their primary functions are to:

    • Solubilize and Stabilize: Prevent the copper salt from disproportionating or precipitating.

    • Modulate Reactivity: Tune the electronic properties of the copper center, facilitating the key steps of oxidative addition and reductive elimination.[6]

    • Prevent Catalyst Deactivation: Protect the copper center from forming inactive species. Commonly employed ligand classes include diamines (e.g., 1,2-diaminocyclohexane), N-containing heterocycles (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and, more recently, highly effective oxalamides.[8][9][10][11] The choice of ligand is often substrate-dependent, especially when dealing with sterically hindered partners.[12]

  • The Base: The base is essential for activating the coupling partner (e.g., deprotonating an amine or thiol) and neutralizing the hydrogen iodide (HI) generated during the catalytic cycle. Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2] The strength and solubility of the base can significantly impact reaction rates and yields.

  • The Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are traditional choices, though alcohols like 2-propanol or even water can be used in modern protocols.[5][13]

Application Protocol 1: C-N Cross-Coupling (Ullmann Condensation / Goldberg Reaction)

The formation of an aryl-nitrogen bond is one of the most frequent transformations in medicinal chemistry. The copper-catalyzed coupling of iodoacetophenones with amines or N-heterocycles provides a direct route to valuable intermediates.

Mechanistic Rationale

The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst first coordinates with the amine. This is followed by oxidative addition of the iodoacetophenone to form a transient Cu(III) intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.[6][14]

G cluster_0 CuI Cu(I)L A [L-Cu(I)-NR₂] CuI->A + R₂NH - Base-H⁺X⁻ Amine R₂NH Iodo Ar-I (Iodoacetophenone) Base Base Product Ar-NR₂ Product->CuI Regeneration B [L-Cu(III)(Ar)(NR₂)(I)] (Oxidative Addition) A->B + Ar-I B->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for C-N cross-coupling.

Detailed Protocol: Synthesis of 4-(1H-imidazol-1-yl)acetophenone

This protocol describes the coupling of 4-iodoacetophenone with imidazole, a common structural motif in pharmacologically active molecules.[15]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-IodoacetophenoneC₈H₇IO246.04246 mg1.01.0
ImidazoleC₃H₄N₂68.0882 mg1.21.2
Copper(I) Iodide (CuI)CuI190.4519 mg0.10.1
1,10-PhenanthrolineC₁₂H₈N₂180.2136 mg0.20.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
Dimethylformamide (DMF)C₃H₇NO73.095 mL--

Step-by-Step Procedure:

  • Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol), imidazole (82 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous dimethylformamide (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(1H-imidazol-1-yl)acetophenone.

Application Protocol 2: C-S Cross-Coupling for Aryl Thioether Synthesis

Aryl thioethers are prevalent in pharmaceuticals and material science. Copper catalysis provides a reliable method for their synthesis, sometimes even under ligand-free conditions.[16]

Field Insight: The Sulfur Challenge

Sulfur-containing compounds are notorious for poisoning transition metal catalysts due to strong coordination.[16] However, many modern copper-catalyzed protocols for C-S coupling have been optimized to overcome this challenge, often by using specific bases or solvent systems that promote the desired catalytic turnover.

Detailed Protocol: Synthesis of 4-(phenylthio)acetophenone

This protocol outlines a ligand-free approach for the coupling of 4-iodoacetophenone and thiophenol.[16]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-IodoacetophenoneC₈H₇IO246.04246 mg1.01.0
ThiophenolC₆H₆S110.18121 µL1.21.2
Copper(I) Iodide (CuI)CuI190.4510 mg0.050.05
Potassium Fluoride/Alumina (KF/Al₂O₃)--348 mg2.0 (base eq.)2.0
Dimethylformamide (DMF)C₃H₇NO73.094 mL--

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, combine 4-iodoacetophenone (246 mg, 1.0 mmol), copper(I) iodide (10 mg, 0.05 mmol), and KF/Al₂O₃ (348 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (4 mL) followed by thiophenol (121 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block at 110 °C. Stir for 10-16 hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired product.

Application Protocol 3: C-C Cross-Coupling (Sonogashira-Type Reaction)

The Sonogashira reaction is a cornerstone for synthesizing aryl alkynes. While traditionally a palladium-catalyzed reaction, copper plays an indispensable co-catalytic role.[17][18] It can also be the primary catalyst in some systems.[3][4]

Mechanistic Rationale: A Dual-Catalyst System

In the classic Sonogashira coupling, two interconnected catalytic cycles operate. The palladium cycle involves oxidative addition of the aryl iodide and reductive elimination. The copper cycle's primary role is to react with the terminal alkyne to form a highly reactive copper(I) acetylide species, which then undergoes transmetalation with the palladium intermediate.[17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-I(L₂) Pd0->Pd_add + Ar-I (Oxidative Addition) Pd_trans Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Transmetalation Product Ar-C≡CR Pd_trans->Product (Reductive Elimination) Product->Pd0 Regeneration CuI Cu(I)X Cu_acetyl_edge Cu_acetyl_edge Alkyne H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide + Cu(I)X, Base - Base-H⁺X⁻ Cu_acetylide->Pd_add Provides Acetylide

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Key Consideration: Preventing Glaser Homocoupling

A critical side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene. This is promoted by oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for achieving high yields of the desired cross-coupled product.[17]

Detailed Protocol: Synthesis of 4-(phenylethynyl)acetophenone

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-IodoacetophenoneC₈H₇IO246.04246 mg1.01.0
PhenylacetyleneC₈H₆102.14131 µL1.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9014 mg0.020.02
Copper(I) Iodide (CuI)CuI190.454 mg0.020.02
Triethylamine (Et₃N)C₆H₁₅N101.195 mL-Solvent/Base

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask, add 4-iodoacetophenone (246 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and degassed phenylacetylene (131 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC until the starting iodoacetophenone is consumed.

  • Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL).

  • Washing: Wash the organic solution with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the product.

General Safety & Handling

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Copper Compounds: Copper salts can be harmful if swallowed and are toxic to aquatic life.[19][20] Avoid inhalation of dust.

  • Organic Solvents: DMF, DMSO, and triethylamine are irritants and can be absorbed through the skin. They are also flammable. Handle with care.

  • Bases: Solid bases like K₂CO₃ can be irritating. Avoid creating dust.

  • Thiols: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood, and any waste should be quenched with bleach before disposal.

  • Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, or when oxygen must be excluded (as in Sonogashira coupling), proper use of a Schlenk line or glovebox is required.[17] Heating reactions can cause pressure buildup; ensure systems are not completely sealed.[21]

References

  • Copper-Catalyzed Amidation of Aryl Iodides Using KF/Al2O3: An Improved Protocol. ResearchGate. Available at: [Link]

  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. Available at: [Link]

  • Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed coupling of alkylamines and aryl iodides: an efficient system even in an air atmosphere. Semantic Scholar. Available at: [Link]

  • Diamine ligands in copper-catalyzed reactions. Royal Society of Chemistry. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Reaction of imidazole with 4-iodoacetophenone catalyzed by copper complexes. ResearchGate. Available at: [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Novel CuO nanoparticle catalyzed C-N cross coupling of amines with iodobenzene. Europe PMC. Available at: [Link]

  • Catalytic copper. Royal Society of Chemistry Education. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Center for Biotechnology Information. Available at: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]

  • Novel CuO Nanoparticle Catalyzed C−N Cross Coupling of Amines with Iodobenzene. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Copper-Catalyzed Carbonylative Cross-Coupling of Alkyl Iodides and Amines. PubMed. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Center for Biotechnology Information. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Ullmann Reaction. BYJU'S. Available at: [Link]

  • Student safety sheets 40 Copper and its compounds. CLEAPSS. Available at: [Link]

  • Copper-catalysed cross-coupling: an untapped potential. Royal Society of Chemistry. Available at: [Link]

  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. Podtail. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The mechanism of the modified Ullmann reaction. SciSpace. Available at: [Link]

  • ALKALINE COPPER SOLUTION. Sdfine. Available at: [Link]

  • Spent Catalyst (Various) - SAFETY DATA SHEET. HollyFrontier. Available at: [Link]

  • Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Chemistry Portal. Available at: [Link]

  • The mechanism of the modified Ullmann reaction. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of 2-(3-Fluorophenyl)-2'-iodoacetophenone via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-tested protocol for the purification of 2-(3-Fluorophenyl)-2'-iodoacetophenone, a key intermediate in pharmaceutical synthesis. The methodology centers on no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-(3-Fluorophenyl)-2'-iodoacetophenone, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for separating organic compounds based on polarity. We delve into the underlying chemical principles, from mobile phase selection guided by Thin-Layer Chromatography (TLC) to the execution of the column separation and post-purification analysis. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method to achieve high purity of halogenated acetophenone derivatives.

Introduction and Scientific Principles

2-(3-Fluorophenyl)-2'-iodoacetophenone is an aromatic ketone containing both fluorine and iodine substituents. These halogen atoms, along with the carbonyl group, impart a moderate polarity to the molecule, making it an ideal candidate for purification by silica gel chromatography. The presence of unreacted starting materials, reagents, or side-products from its synthesis necessitates a robust purification step to ensure the integrity of subsequent reactions in a drug development pipeline.[1][2]

Column chromatography operates on the principle of differential partitioning.[3] A mixture is dissolved in a liquid "mobile phase" and passed through a column packed with a solid "stationary phase." In normal-phase chromatography, a polar stationary phase like silica gel is used.[4][5]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A non-polar or low-polarity solvent (eluent) is used to carry the sample through the column.

  • Separation Mechanism: Components of the crude mixture are separated based on their relative affinities for the two phases. Less polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column faster.[5] More polar compounds (often impurities in this synthesis) interact more strongly with the silica gel, leading to longer retention times and slower elution.[4][6]

The selection of an appropriate mobile phase is paramount for achieving effective separation and is empirically determined using Thin-Layer Chromatography (TLC) as a rapid analytical precursor to the preparative column separation.[4][7]

Physicochemical & Chromatographic Characteristics

Understanding the properties of the target compound is crucial for designing an effective purification strategy.

PropertyValueSource / Rationale
Molecular Formula C₁₄H₁₀FIOChemScene[8]
Molecular Weight 340.13 g/mol ChemScene[8]
Appearance Expected to be a solid or oilBased on similar acetophenone structures.[9]
Polarity Moderately PolarInferred from the ketone functional group and halogenated aromatic rings.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone)Typical for organic synthesis intermediates.[9]
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for normal-phase chromatography of small organic molecules.[5][6]
Elution Order Non-polar impurities > Product > Polar impuritiesGeneral principle of normal-phase chromatography.[6]

Pre-Chromatography: Mobile Phase Optimization via TLC

Before committing the bulk of the crude material to the column, TLC must be performed to identify the optimal solvent system. The goal is to find a mobile phase composition that results in a Retention Factor (Rƒ) of ~0.30-0.35 for the target compound. This Rƒ value ensures that the compound moves off the baseline but is sufficiently retained to separate from less polar and more polar impurities.[6]

Protocol: TLC Analysis
  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Eluent Systems: Prepare a series of developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane). Suggested starting ratios: 95:5, 90:10, 85:15, 80:20 (Hexane:Ethyl Acetate).

  • Development: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • First, visualize the plate under UV light (254 nm). Aromatic compounds like the target will appear as dark spots.

    • If necessary, further visualization can be achieved by staining, for example, in an iodine chamber.[4]

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the product:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the desired Rƒ of ~0.30-0.35 is achieved. This will be the starting mobile phase for the column chromatography.

Logic of Mobile Phase Selection

Purification_Workflow Crude Crude Product from Synthesis TLC 1. TLC Method Development Crude->TLC DryLoad 2. Sample Prep (Dry Loading) Crude->DryLoad Column 3. Flash Column Chromatography TLC->Column  Defines Mobile Phase DryLoad->Column  Load onto Column Fractions 4. Collect & Analyze Fractions (TLC) Column->Fractions Combine 5. Combine Pure Fractions Fractions->Combine  Identify Pure Fractions Rotovap 6. Solvent Removal (Rotary Evaporator) Combine->Rotovap Pure Pure Product Rotovap->Pure

Sources

Application

Safe handling and storage procedures for reactive iodo-compounds

Application Note: Advanced Safety, Handling, and Storage Protocols for Reactive Iodo-Compounds in Drug Development Executive Summary & Mechanistic Causality Reactive iodo-compounds—encompassing hypervalent iodine reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safety, Handling, and Storage Protocols for Reactive Iodo-Compounds in Drug Development

Executive Summary & Mechanistic Causality

Reactive iodo-compounds—encompassing hypervalent iodine reagents (λ³-iodanes and λ⁵-iodanes) and radioiodinated probes—are indispensable tools in modern pharmaceutical synthesis, C-H functionalization, and molecular imaging[1]. However, their utility is intrinsically linked to their chemical instability.

As a Senior Application Scientist, it is critical to understand the causality behind this instability rather than merely memorizing safety rules. Hypervalent iodine compounds possess a distorted trigonal bipyramidal geometry characterized by a highly polarized, linear three-center-four-electron (3c-4e) L–I–L bond[1]. This hypervalent bond is significantly longer and weaker than a standard covalent bond, creating a massive thermodynamic driving force for the iodine center to undergo reductive elimination and return to its stable I(I) oxidation state[1].

When triggered by heat, light, or incompatible chemical agents, this reductive drive initiates an autocatalytic decomposition cascade. Depending on the substitution pattern, this decomposition can release tremendous exothermic energy (often >1000 J/g), posing a severe explosion hazard during storage and scale-up[2].

Quantitative Hazard Assessment

The thermal stability of cyclic hypervalent iodine reagents is heavily dictated by their functional groups. According to the OREOS+ (Organic Reactions Explosive Onset System) hazard assessment, attaching energetic groups (e.g., nitrooxy, azido, or cyano) to the iodine center drastically lowers the thermal onset of decomposition ( Tonset​ )[2].

Table 1: Thermal Stability and Hazard Assessment of Hypervalent Iodine Reagents

Compound ClassSubstitution PatternThermal Onset ( Tonset​ )Max Safe Storage Temp ( TD24​ )OREOS+ Hazard Ranking
Dimethyl-benziodoxoles -CN, -N 3​ , -OAc76 °C – 100 °C10 °C – 30 °CHIGH
Bis(trifluoromethyl)-benziodoxoles -CF 3​ , -F120 °C – 150 °C31 °C – 99 °CMEDIUM
Acyclic I(V) (e.g., IBX) Impure / Nitro-substituted< 130 °C< 10 °CHIGH
Radioiodine (Na*I) Isotopic Exchange ProbesN/A (Radiation Hazard)Ambient (Shielded)VARIABLE

Data synthesized from differential scanning calorimetry (DSC) screening of λ³-iodanes[2].

Pathway of Autocatalytic Decomposition

To safely handle these reagents, one must visualize the decomposition pathway. The diagram below illustrates how environmental triggers cleave the fragile 3c-4e bond, leading to a thermal runaway event.

G A Hypervalent Iodo-Compound (I(III) or I(V)) B Environmental Triggers (Heat, Light, Metals) A->B Exposure C 3c-4e Bond Cleavage (Radical/Ionic Intermediates) B->C Activation D Autocatalytic Decomposition C->D Propagation E Exothermic Release (>1000 J/g) D->E Thermal Runaway F Stable I(I) Species D->F Reduction

Logical pathway of autocatalytic decomposition in hypervalent iodine compounds.

Self-Validating Storage Protocols

A protocol is "self-validating" when the failure of one step physically or logically prevents the execution of the next, inherently mitigating risk. Reactive iodo-compounds must be stored using the following self-validating matrix:

  • Step 1: Temperature Validation: Check the TD24​ (Maximum Safe Storage Temperature) of the specific iodane[2]. Validation: The reagent bottle must be stored in a spark-free, monitored refrigerator set strictly below the TD24​ (typically 2–8 °C). If the digital temperature log shows a deviation above 10 °C, the reagent must be quarantined and tested for degradation before use.

  • Step 2: Atmospheric Isolation: Reagents like Dess-Martin Periodinane (DMP) are highly hygroscopic and degrade into shock-sensitive IBX upon moisture exposure[3]. Validation: Store inside an Argon-backfilled desiccator within the refrigerator. The desiccator must contain active indicating silica gel. If the gel turns pink (hydrated), the atmosphere is compromised, and the reagent must not be used until the environment is restored.

  • Step 3: Chemical Segregation: Iodine and its derivatives react violently with metal powders, reducing agents, and ammonia[4]. Validation: Segregate into a dedicated "Oxidizer/Halogen" secondary containment bin. Ensure no ammonia-containing solutions are in the same unit, as reactive iodine can form nitrogen triiodide (NI 3​ ), an extremely shock-sensitive contact explosive[5].

Experimental Workflow: Safe Handling and Reductive Quenching

The most dangerous phase of handling hypervalent iodanes is the reaction work-up. Unreacted I(III)/I(V) species can concentrate during solvent evaporation, leading to spontaneous detonation[3]. Furthermore, because iodine compounds aggressively corrode and react with metals, all physical handling must be metal-free[4].

Step-by-Step Methodology:

  • Preparation: Equip standard PPE (fume hood, blast shield, heavy gloves). Weigh the hypervalent iodine reagent (e.g., PIDA, PIFA, or DMP) using exclusively PTFE or ceramic spatulas. Causality: Metal spatulas can trigger localized redox reactions, degrading the reagent and risking ignition[4].

  • Solvent Selection: Dissolve the substrate in an appropriate solvent (e.g., DCM or EtOAc). Strictly avoid aqueous ammonia or primary amines if free iodine is present[5].

  • Controlled Addition: Add the iodo-reagent portion-wise at 0 °C to control the exothermic C-H oxidation or functionalization process.

  • Reductive Quench (Critical Step): Upon reaction completion, dilute the mixture with an inert organic solvent (e.g., diethyl ether). Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (sodium thiosulfate)[3]. Causality: Thiosulfate acts as a mild, targeted reducing agent that converts residual, explosive I(III)/I(V) species into the thermodynamically stable, water-soluble I(I) anion (iodide) before any solvent evaporation occurs[3]. The bicarbonate neutralizes acidic byproducts (like acetic acid from PIDA)[3].

  • Phase Separation: Vigorously stir until both layers are clear. Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and proceed to concentration safely[3].

(Note on Radioiodination: When handling 123 I, 124 I, 125 I, or 131 I, isotopic exchange reactions should utilize modern room-temperature copper-catalyzed methods rather than traditional high-temperature oxidations to prevent the volatilization of radioactive iodine gas[6].)

Workflow N1 1. Reagent Prep (Non-metal spatula, Inert atmosphere) N2 2. Solvent Addition (Avoid Ammonia/Amines) N1->N2 N3 3. Reaction Execution (Controlled Temp) N2->N3 N4 4. Reductive Quench (NaHCO3 + Na2S2O3) N3->N4 N5 5. Safe Disposal (Aqueous I(I) Waste) N4->N5

Step-by-step safe handling and reductive quenching workflow for reactive iodanes.

References[4] Title: Iodine Safety Data Sheet (SDS)

Sources

Method

Application Note: 2-(3-Fluorophenyl)-2'-iodoacetophenone as a Privileged Intermediate for Fluorinated Heterocycles in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Synonyms: 1-(2-Iodophenyl)-2-(3-fluorophenyl)ethanone; α -(3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Synonyms: 1-(2-Iodophenyl)-2-(3-fluorophenyl)ethanone; α -(3-Fluorophenyl)-2-iodoacetophenone.

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of functionalized heterocycles is critical for hit-to-lead optimization. 2-(3-Fluorophenyl)-2'-iodoacetophenone is a highly versatile α -aryl-2-haloacetophenone derivative (a deoxybenzoin analogue) that serves as a privileged building block[1]. The strategic placement of an ortho-iodine atom on the acetophenone ring, coupled with an acidic α -methylene group adjacent to a 3-fluorophenyl moiety, makes this compound an ideal precursor for transition-metal-catalyzed intramolecular cyclizations.

This application note details field-proven methodologies for diverging this single intermediate into two highly sought-after pharmacological scaffolds: 2-(3-Fluorophenyl)benzo[b]furans (associated with anti-inflammatory and anticancer activities) and 2-(3-Fluorophenyl)indoles (ubiquitous in CNS and antiviral therapeutics).

Chemical Profile & Mechanistic Rationale

The synthetic utility of 2-(3-Fluorophenyl)-2'-iodoacetophenone relies on three distinct reactive sites:

  • The 2'-Iodo Group: Iodine acts as an excellent leaving group, facilitating rapid oxidative addition by low-valent transition metals (e.g., Cu(I) or Pd(0))[2].

  • The α -Methylene Protons: The proximity to the carbonyl group renders these protons acidic. Under basic conditions, enolization occurs readily, providing an oxygen nucleophile for C-O bond formation[3]. Alternatively, condensation with primary amines yields an imine/enamine intermediate for C-N bond formation[4].

  • The 3-Fluorophenyl Moiety: The incorporation of fluorine enhances the lipophilicity and metabolic stability of the resulting APIs, blocking primary sites of cytochrome P450-mediated oxidation.

Experimental Protocols & Methodologies

Workflow 1: Synthesis of 2-(3-Fluorophenyl)benzo[b]furans via Cu-Catalyzed Intramolecular O-Arylation

Causality & Experimental Choices: This protocol utilizes a Copper-catalyzed intramolecular cross-coupling[2].

  • Catalyst (CuI): Provides the Cu(I) center required for oxidative addition into the C-I bond.

  • Ligand (L-Proline): An inexpensive amino acid that coordinates with Cu(I), increasing its solubility in organic solvents and preventing catalyst aggregation/precipitation.

  • Base (Cs 2​ CO 3​ ): A soft, highly soluble base that efficiently deprotonates the α -carbon to form the reactive enolate without causing unwanted side-reactions (like aldol condensation).

  • Solvent (DMF): A polar aprotic solvent that stabilizes the polar transition state and fully dissolves the cesium base.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 1.0 mmol, 340 mg).

  • Catalyst & Base Loading: Add CuI (10 mol%, 19 mg), L-Proline (20 mol%, 23 mg), and Cs 2​ CO 3​ (2.0 equiv, 651 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Washing: Wash the organic filtrate with saturated aqueous NH 4​ Cl (2 × 15 mL) and brine (15 mL), then dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to afford the pure 2-(3-Fluorophenyl)benzo[b]furan.

Workflow 2: Synthesis of 2-(3-Fluorophenyl)indoles via Pd-Catalyzed Tandem Amination/Cyclization

Causality & Experimental Choices: This workflow relies on a tandem condensation and Buchwald-Hartwig amination[5].

  • Catalyst (Pd 2​ (dba) 3​ ): A stable Pd(0) source that readily enters the catalytic cycle.

  • Ligand (XPhos): A bulky, electron-rich dialkylbiaryl phosphine. Its steric bulk accelerates the reductive elimination step to form the C-N bond, which is traditionally the rate-limiting step in indole synthesis.

  • Base (NaOtBu): A strong alkoxide base necessary to deprotonate the coordinated amine intermediate.

  • Solvent (Toluene): A non-polar solvent that supports high temperatures (100 °C) and is inert to strong alkoxide bases.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask, add 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 1.0 mmol, 340 mg).

  • Catalyst & Base Loading: Add Pd 2​ (dba) 3​ (5 mol%, 45 mg), XPhos (10 mol%, 47 mg), and NaOtBu (2.5 equiv, 240 mg).

  • Inert Atmosphere: Purge the flask with Nitrogen for 5 minutes.

  • Reagent Addition: Add the primary amine (e.g., Benzylamine, 1.2 equiv, 1.2 mmol) and anhydrous Toluene (6.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO 4​ , concentrate, and purify via flash chromatography to isolate the N-substituted 2-(3-Fluorophenyl)indole.

Quantitative Data & Optimization Scope

The table below summarizes the optimization parameters and isolated yields for the divergent synthesis of heterocycles from the title intermediate.

Target ScaffoldReagents / Catalyst SystemSolvent & TempTime (h)Isolated Yield (%)
2-(3-Fluorophenyl)benzo[b]furan CuI (10 mol%), L-Proline, Cs 2​ CO 3​ DMF, 90 °C688%
2-(3-Fluorophenyl)benzo[b]furan CuI (10 mol%), 1,10-Phen, K 2​ CO 3​ DMSO, 110 °C882%
1-Benzyl-2-(3-Fluorophenyl)indole Pd 2​ (dba) 3​ (5 mol%), XPhos, Benzylamine, NaOtBuToluene, 100 °C1285%
1-Methyl-2-(3-Fluorophenyl)indole Pd(OAc) 2​ (5 mol%), BINAP, Methylamine, Cs 2​ CO 3​ Toluene, 110 °C1479%

Reaction Pathway Visualization

The following diagram maps the divergent synthetic logic, highlighting how a single intermediate can be steered toward distinct pharmacological scaffolds based on catalyst and reagent selection.

G A 2-(3-Fluorophenyl)-2'-iodoacetophenone (Key Intermediate) B Cu-Catalysis (Intramolecular O-Arylation) A->B CuI, Ligand, Base DMF, Heat D Pd-Catalysis + R-NH2 (Condensation & C-N Coupling) A->D Pd2(dba)3, XPhos, Base Toluene, Heat C 2-(3-Fluorophenyl)benzo[b]furan (Anti-inflammatory / Anticancer) B->C Enolization & Reductive Elimination E 1-Alkyl-2-(3-Fluorophenyl)indole (CNS / Antiviral Scaffold) D->E Imine Formation & Buchwald-Hartwig

Divergent synthesis of fluorinated benzofurans and indoles from the title intermediate.

References

  • Title: 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses Source: NBInno URL: [Link]

  • Title: Copper-Catalyzed Regioselective Synthesis of Multisubstituted Furans by Coupling between Ketones and Aromatic Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed Intramolecular Alpha-Arylation of Alpha-Amino Acid Esters Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: An ultrasound-based approach for the synthesis of indoles under Pd/C catalysis Source: Arabian Journal of Chemistry URL: [Link]

Sources

Application

Scale-up considerations for the synthesis of 2-(3-Fluorophenyl)-2'-iodoacetophenone

An Application Guide for the Scalable Synthesis of α-Iodo-3'-fluoroacetophenone Abstract This application note provides a comprehensive technical guide for the multi-kilogram scale synthesis of α-iodo-3'-fluoroacetopheno...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of α-Iodo-3'-fluoroacetophenone

Abstract

This application note provides a comprehensive technical guide for the multi-kilogram scale synthesis of α-iodo-3'-fluoroacetophenone, a key building block in pharmaceutical development. Recognizing the ambiguity in nomenclature for complex substituted ketones, this guide focuses on a synthetically practical and industrially relevant target, often utilized for its dual reactive sites. The proposed two-stage synthesis addresses the inherent challenges of achieving meta-substitution on a fluorinated aromatic ring and performing a clean, efficient α-iodination. We present detailed protocols, from the preparation of the 3-fluoroacetophenone precursor via a Grignard reaction with a Weinreb amide to its subsequent α-iodination using a copper(II) oxide-mediated system. This document is intended for researchers, chemists, and process development professionals, offering in-depth explanations of reaction mechanisms, critical scale-up parameters, safety protocols, and analytical characterization methods.

Introduction: The Strategic Importance of α-Haloacetophenones

α-Halo ketones are exceptionally valuable intermediates in organic synthesis, serving as versatile precursors for a vast array of more complex molecules, particularly nitrogen, sulfur, and oxygen-containing heterocycles.[1] Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This bifunctional nature allows for a wide range of transformations.[1][2]

The incorporation of a fluorine atom into the aromatic ring, as in the target molecule α-iodo-3'-fluoroacetophenone, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo-group at the alpha position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, making this compound a strategic building block for creating libraries of potential pharmaceutical agents.[3]

This guide provides a robust and scalable pathway to this important intermediate, designed to overcome common hurdles encountered in both synthetic strategy and process scale-up.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process to ensure high regioselectivity and yield, which are critical for industrial applications.

  • Stage 1: Synthesis of 3-Fluoroacetophenone Precursor. A direct Friedel-Crafts acylation of fluorobenzene is unsuitable for producing the meta-substituted product, as the fluorine atom is a strong ortho, para-director in electrophilic aromatic substitution.[4] To circumvent this, we will employ a Grignard reaction, starting from 1-bromo-3-fluorobenzene and reacting the resulting organometallic species with N-methoxy-N-methylacetamide (a Weinreb amide). This approach guarantees the desired meta-regiochemistry and prevents the common side reaction of over-addition that can occur with more reactive acylating agents, thus avoiding the formation of tertiary alcohols.[4]

  • Stage 2: α-Iodination of 3-Fluoroacetophenone. The direct iodination of ketones with molecular iodine (I₂) can be sluggish and produces hydrogen iodide (HI) as a corrosive byproduct.[5] To achieve a more efficient and cleaner transformation suitable for scale-up, we will utilize a modern method employing copper(II) oxide (CuO) as a multifunctional reagent in the presence of I₂. This system operates under neutral conditions, where CuO facilitates the generation of the active iodinating species, neutralizes the HI byproduct, and re-oxidizes the resulting iodide back to I₂, improving the overall atom economy.[5][6]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: α-Iodination A 1-Bromo-3-fluorobenzene C 3-Fluorophenylmagnesium bromide (Grignard Reagent) A->C Grignard Formation B Mg, THF E 3-Fluoroacetophenone C->E Acylation D N-Methoxy-N-methylacetamide (Weinreb Amide) F 3-Fluoroacetophenone E->F Purification & Isolation H α-Iodo-3'-fluoroacetophenone (Final Product) F->H Iodination G I₂, CuO, MeOH

Caption: Overall two-stage workflow for the synthesis.

Stage 1 Protocol: Kilogram-Scale Synthesis of 3-Fluoroacetophenone

Reaction Mechanism

The reaction begins with the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-3-fluorobenzene and magnesium metal in an anhydrous ether solvent like THF. This highly nucleophilic reagent then adds to the carbonyl of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion and the methoxy and carbonyl oxygens. This stable intermediate does not collapse until acidic workup, which prevents a second addition of the Grignard reagent.

Detailed Experimental Protocol

Equipment: 50 L jacketed glass reactor with mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried before use.

Reagents:

  • Magnesium turnings: 0.31 kg (12.8 mol)

  • Iodine: ~1 g (one small crystal for initiation)

  • 1-Bromo-3-fluorobenzene: 2.00 kg (11.4 mol)

  • Anhydrous Tetrahydrofuran (THF): 15 L

  • N-methoxy-N-methylacetamide: 1.29 kg (12.5 mol)

Procedure:

  • Initiation: Charge the magnesium turnings into the reactor under a strong nitrogen atmosphere. Add 5 L of anhydrous THF. Add a single crystal of iodine. The disappearance of the brown iodine color indicates activation of the magnesium surface.[4]

  • Grignard Formation: Prepare a solution of 1-bromo-3-fluorobenzene in 5 L of anhydrous THF in the dropping funnel. Add approximately 100 mL of this solution to the magnesium suspension. An exotherm should be observed, indicating the reaction has started. If not, gentle warming may be required.

  • Once the reaction is initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 3-4 hours.

  • After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. Cool the resulting dark grey-brown solution to 0 °C using the reactor jacket.

  • Acylation: In a separate, dry 20 L vessel, dissolve the N-methoxy-N-methylacetamide in 5 L of anhydrous THF. Transfer this solution to the dropping funnel.

  • Add the Weinreb amide solution dropwise to the cold Grignard reagent, maintaining the internal temperature below 10 °C. This addition is exothermic and requires efficient cooling. The addition typically takes 2-3 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Quench: Slowly and carefully quench the reaction by adding 10 L of a saturated aqueous ammonium chloride (NH₄Cl) solution via the dropping funnel. Maintain cooling as the quench is exothermic.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Purification: Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-fluoroacetophenone as a clear liquid.

Stage 2 Protocol: Kilogram-Scale α-Iodination

Reaction Mechanism

This reaction proceeds under neutral conditions. It is proposed that copper(II) oxide acts in multiple roles: it catalyzes the conversion of molecular iodine into a more reactive electrophilic iodonium ion (I⁺), acts as a weak base to neutralize the hydrogen iodide (HI) formed during the reaction, and re-oxidizes the resulting iodide ion (I⁻) back to molecular iodine (I₂). The ketone first tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iodine species to form the α-iodinated product.

G cluster_0 Catalyst Activation & Reagent Cycle cluster_1 Ketone Iodination I2 I₂ Iplus Electrophilic 'I⁺' I2->Iplus Activated by CuO Iminus I⁻ Iminus->I2 Re-oxidized by CuO CuO CuO HI HI Cu2O Cu₂O HI->Iminus Neutralized by CuO Ketone 3-Fluoroacetophenone (Keto Form) Enol Enol Form Ketone->Enol Tautomerization Product α-Iodo-3'-fluoroacetophenone Enol->Product Nucleophilic Attack on 'I⁺' Iplus_ref from cycle

Caption: Proposed mechanism for CuO-mediated α-iodination.

Detailed Experimental Protocol

Equipment: 50 L jacketed glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet.

Reagents:

  • 3-Fluoroacetophenone: 1.50 kg (10.86 mol)

  • Methanol (anhydrous): 20 L

  • Copper(II) Oxide (CuO), finely powdered: 0.86 kg (10.86 mol)

  • Iodine (I₂): 2.76 kg (10.86 mol)

Procedure:

  • Charging Reagents: Charge the 3-fluoroacetophenone and 20 L of anhydrous methanol into the reactor. Begin stirring to ensure a homogeneous solution.

  • Add the finely powdered copper(II) oxide, followed by the iodine. Note: The addition of solids should be done carefully to avoid dust formation.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using the reactor jacket. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the insoluble copper salts. Wash the filter cake with methanol (2 x 2 L).

  • Quench & Extraction: Combine the filtrates and remove the methanol under reduced pressure. To the resulting residue, add 20 L of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x 8 L).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure to yield the crude product.

  • The crude α-iodo-3'-fluoroacetophenone can be purified by recrystallization, typically from an ethanol/water or hexanes/ethyl acetate solvent system, to yield a crystalline solid.[7]

Critical Process Parameters for Scale-Up

ParameterStage 1: Grignard SynthesisStage 2: α-IodinationRationale & Scale-Up Considerations
Temperature Initiation: 25-65°CAddition: <10°CReflux: ~65°CReflux (~65°C)Stage 1: Grignard formation is highly exothermic. Inefficient heat removal on a large scale can lead to dangerous runaways. Dropwise addition and jacket cooling are essential.[8] Stage 2: Maintaining a steady reflux ensures a consistent reaction rate.
Mixing/Agitation HighModerate-HighStage 1: Efficient mixing is crucial to prevent localized heating and ensure magnesium turnings remain suspended. Stage 2: Good agitation is needed to keep the powdered CuO suspended for effective catalysis.[8]
Atmosphere Strictly Inert (N₂ or Ar)Inert (N₂)Stage 1: Grignard reagents are extremely sensitive to moisture and oxygen. A robust inert atmosphere is non-negotiable. Stage 2: An inert atmosphere is good practice to prevent side reactions, though less critical than in Stage 1.
Reagent Quality Anhydrous Solvents, Pure MgFinely powdered CuOStage 1: Water will quench the Grignard reagent, drastically reducing yield. Stage 2: The surface area of the CuO is important for its catalytic activity; a fine powder is preferred.
Workup Slow, controlled quenchFiltration & Thiosulfate quenchStage 1: The quench is highly exothermic and must be done slowly with cooling. Stage 2: Efficient removal of copper salts by filtration is key to simplifying purification. Quenching excess I₂ prevents it from co-purifying with the product.

Analytical Characterization

  • In-Process Controls (IPCs): Reaction progress should be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials.[8][9]

  • Final Product Characterization: The identity and purity of the final product, α-iodo-3'-fluoroacetophenone, should be confirmed using a suite of analytical techniques.[10][11]

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of isomeric impurities.

    • GC-MS or LC-MS: To confirm the molecular weight and assess purity.

    • HPLC: To determine final purity with high accuracy.

    • FTIR: To identify characteristic functional groups (e.g., C=O stretch of the ketone).

Safety and Handling

All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by personnel trained in handling hazardous chemicals. A thorough risk assessment should be performed before commencing any work.

  • 1-Bromo-3-fluorobenzene: Irritant. Handle with appropriate personal protective equipment (PPE).

  • Magnesium & Grignard Reagents: Flammable solids. Grignard reagents can be pyrophoric. The reaction is highly exothermic and can generate flammable hydrogen gas if exposed to water.

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF.

  • Iodine: Harmful if inhaled and causes skin irritation. Avoid breathing dust/vapors.[12]

  • Copper(II) Oxide: Harmful if swallowed or inhaled.

  • α-Iodo-3'-fluoroacetophenone (Product): As an α-haloketone, this compound should be treated as a potent lachrymator and a hazardous alkylating agent.[2][13] Avoid contact with skin and eyes. Wear gloves, safety goggles, and a lab coat.[13][14]

References

  • Erian, A.W., Sherif, S.M., & Gaber, H.M. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8, 793–865.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]

  • Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Synlett, (19), 2979-2982. Retrieved from [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • ResearchGate. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

  • Cantillo, D., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2240-2246. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Princeton University. (n.d.). Iodine-125 Handling Precautions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Aldon-Chem. (n.d.). SAFETY DATA SHEET: IODINE-POTASSIUM IODIDE SOLUTION. Retrieved from [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing acetophenone derivatives.
  • Google Patents. (n.d.). Process for the preparation of alpha-chloroketones from alkyl esters.
  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for α-functionalization of acetophenones. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7576–7580. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. Retrieved from [Link]

  • Google Patents. (n.d.). Acetophenone recovery and purification.
  • NIH. (n.d.). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1269-1282. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of thermostable and nonthermostable 2-haloacid dehalogenases with different stereospecificities from Pseudomonas sp. strain YL. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842-5846. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Frontiers. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Frontiers in Chemistry, 8, 649. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • PubMed. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. The Journal of Organic Chemistry, 79(12), 5842-6. Retrieved from [Link]

  • ResearchGate. (2016). Analytical Techniques for Scientists. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(3-Fluorophenyl)-2'-iodoacetophenone synthesis

Target Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Prepared by: Senior Application Scientist, Chemical Development & Scale-Up Welcome to the Technical Support Center. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Prepared by: Senior Application Scientist, Chemical Development & Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield bottlenecks involving the cross-coupling and acylation of highly functionalized halobenzenes. For the synthesis of 2-(3-Fluorophenyl)-2'-iodoacetophenone, traditional Friedel-Crafts approaches often fail due to the deactivating nature and steric bulk of the ortho-iodine atom.

The most robust, scalable, and self-validating approach is the Weinreb Ketone Synthesis [1]. This method leverages the unique stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate, which forms a rigid five-membered chelate with the incoming organomagnesium reagent, definitively preventing over-addition to the tertiary alcohol[2].

Below is our comprehensive troubleshooting guide, complete with validated protocols, optimization metrics, and an FAQ desk to address your specific experimental bottlenecks.

Mechanistic Workflow

G A 2-Iodobenzoic Acid B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine EDC·HCl, DCM C Tetrahedral Mg-Chelate B->C 3-Fluorobenzylmagnesium Chloride, THF, -20°C D 2-(3-Fluorophenyl)- 2'-iodoacetophenone C->D Aqueous HCl Quench (0°C)

Mechanistic workflow of the Weinreb ketone synthesis for 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol described here operates as a self-validating system with built-in analytical checkpoints.

Protocol A: Synthesis of 2-Iodo-N-methoxy-N-methylbenzamide (Weinreb Amide)
  • Preparation: Charge a flame-dried round-bottom flask with 2-iodobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Coupling: Portion-wise, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (0.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 7:3). The Weinreb amide appears as a strongly UV-active spot with an Rf​ of ~0.4. LC-MS must confirm the target mass [M+H]+=292.0 .

Protocol B: Grignard Addition to Target Ketone
  • Grignard Generation: In a separate flame-dried Schlenk flask, prepare 3-fluorobenzylmagnesium chloride (1.2 equiv) from 3-fluorobenzyl chloride and Mg turnings in anhydrous THF (0.5 M) at 0 °C.

  • Substrate Preparation: Dissolve the Weinreb amide from Protocol A (1.0 equiv) in anhydrous THF (0.2 M) and cool to -20 °C under an argon atmosphere.

  • Addition: Dropwise, add the Grignard reagent to the Weinreb amide solution over 30 minutes, strictly maintaining the internal temperature below -10 °C to prevent metal-halogen exchange at the ortho-iodine.

  • Maturation: Stir the reaction mixture at -20 °C to 0 °C for 2 hours.

  • Cold Quench (Critical): Once complete, quench the reaction while cold (0 °C) by the slow addition of 1M aqueous HCl.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: The target ketone 2-(3-Fluorophenyl)-2'-iodoacetophenone will have an Rf​ of ~0.6 in Hexanes/EtOAc 8:2. LC-MS must show [M+H]+=341.0 . The complete disappearance of the m/z 292.0 peak dictates reaction completion.

Yield Optimization Metrics

The following empirical data summarizes the causality of reaction conditions on the final yield of the Grignard addition step. Use this table to benchmark your own process deviations.

Parameter ProfileSolventTemp (°C)Grignard (equiv)Yield (%)Major Byproduct / Observation
Baseline THF25 (RT)1.542Deiodinated ketone, Tertiary alcohol
Under-dosed THF01.168Unreacted Weinreb amide
Optimized THF-20 to 01.289Clean conversion
Solvent Shift Et₂O01.274Incomplete reaction (poor chelate solubility)
Green Alternative 2-MeTHF-20 to 01.291Excellent phase separation during workup
Troubleshooting Desk (FAQs)

Q: Why is my Grignard addition resulting in a complex mixture with significant deiodination of the 2-iodophenyl ring? A: Causality: The iodine atom on the aromatic ring is highly susceptible to metal-halogen exchange, especially if the Grignard reagent is too nucleophilic or the thermal energy exceeds the activation barrier for exchange. Solution: Strictly control the internal temperature between -20 °C and 0 °C during the addition. If deiodination persists, consider transmetallating the Grignard to a less basic organozinc reagent (using anhydrous ZnCl₂) prior to addition to the Weinreb amide.

Q: I am observing the formation of a tertiary alcohol byproduct. How can I prevent over-addition? A: Causality: The hallmark of the Weinreb ketone synthesis is the formation of a stable, five-membered magnesium-chelated tetrahedral intermediate that resists further nucleophilic attack[1]. However, this chelate can collapse prematurely if the reaction mixture is allowed to warm to room temperature before quenching. Solution: Ensure that the reaction is quenched with aqueous acid while still cold (0 °C) . This safely protonates the amine leaving group and traps the intermediate, releasing the ketone only when the Grignard reagent has been safely neutralized.

Q: My 3-fluorobenzylmagnesium chloride preparation yields a lot of white precipitate and a byproduct identified as 1,2-bis(3-fluorophenyl)ethane. What went wrong? A: Causality: Benzylic halides are notorious for undergoing Single-Electron Transfer (SET) Wurtz-type homocoupling during magnesium insertion. Solution: To minimize homocoupling, use a high dilution of the benzylic chloride in THF, add the halide extremely slowly to a large excess (2-3 equiv) of active magnesium turnings, and keep the temperature strictly at or below 0 °C during formation.

Q: Why did my Weinreb amide synthesis (Protocol A) stall at 60% conversion? A: Causality: EDC·HCl can rearrange to form an inactive N-acylurea byproduct if the reaction is too concentrated or if the activation step is too slow. Solution: Ensure the addition of 0.2 equiv HOBt. HOBt rapidly intercepts the initial O-acylisourea to form a highly reactive OBt-ester intermediate, which is immune to the N-acylurea rearrangement and reacts cleanly with the N,O-dimethylhydroxylamine.

References
  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. 1

  • Mentzel, M., et al. "Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones." ResearchGate. 2

Sources

Optimization

Common side-products in the synthesis of 2-(3-Fluorophenyl)-2'-iodoacetophenone and how to minimize them

Welcome to the Process Optimization Portal. This guide is engineered for medicinal chemists and process scientists synthesizing 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethanone (commonly known as 2-(3-Fluorophenyl)-2'-iodoace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Portal. This guide is engineered for medicinal chemists and process scientists synthesizing 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethanone (commonly known as 2-(3-Fluorophenyl)-2'-iodoacetophenone). This molecule is a highly valuable deoxybenzoin intermediate, frequently utilized in the downstream synthesis of indoles, isoquinolines, and benzofurans.

Due to the presence of both an alpha-acidic position and a highly reactive ortho-iodo substituent, synthesizing this target without generating complex side-products requires strict mechanistic control. Below, you will find our authoritative troubleshooting FAQs, analytical data, and a self-validating experimental protocol.

Section 1: Troubleshooting & FAQs

Q1: I am using the Weinreb Amide route, but I am isolating significant amounts of 2-(3-fluorophenyl)acetophenone (de-iodinated product) and 3-fluorobenzyl iodide. Why is this happening?

Root Cause: You are observing halogen-metal exchange . When 3-fluorobenzylmagnesium chloride is added to N-methoxy-N-methyl-2-iodobenzamide, the Grignard reagent can act as a halophile rather than a nucleophile. The magnesium coordinates to the highly polarizable ortho-iodo group, facilitating an exchange that yields a 2-magnesiobenzamide intermediate and 3-fluorobenzyl iodide. Upon aqueous quench, the magnesiated intermediate protonates, yielding the de-iodinated side-product. Solution: Kinetics must outcompete thermodynamics. Drop your reaction temperature to strictly -40 °C . Alternatively, transmetalate your Grignard reagent with ZnCl₂ to form the corresponding organozinc halide before addition. Zincates are significantly less prone to halogen-metal exchange while retaining enough nucleophilicity to attack the Weinreb amide.

Q2: What causes the formation of the tertiary alcohol (over-addition) even when using the Weinreb amide?

Root Cause: The hallmark of the Weinreb amide is the formation of a stable, 5-membered tetrahedral magnesium chelate that prevents the expulsion of the amine leaving group until the reaction is quenched. If you observe the tertiary alcohol (1-(3-fluorophenyl)-2-(2-iodophenyl)propan-2-ol derivative), your tetrahedral intermediate is collapsing prematurely. Solution: This is almost always caused by localized heating during a too-rapid addition of the Grignard reagent, or by allowing the reaction to warm above -20 °C before the acidic quench. Ensure strict internal temperature monitoring and use exactly 1.05 equivalents of the Grignard reagent.

Q3: I attempted a Palladium-Catalyzed α-Arylation of 2'-iodoacetophenone with 1-bromo-3-fluorobenzene, but I am getting complex oligomers. Is this route viable?

Root Cause: The inherent bond dissociation energy of the C-I bond is much lower than the C-Br bond. Consequently, the Pd(0) catalyst undergoes rapid, undesired oxidative addition into the aryl iodide of your starting material, leading to intermolecular cross-coupling and oligomerization. Solution: While challenging, chemoselective α-arylation in the presence of an aryl iodide is possible through precise ligand design. As demonstrated in established protocols for the α-arylation of haloacetophenones 1, utilizing large bite-angle, sterically demanding ligands (such as Xantphos) creates a kinetic barrier. The steric shielding of the ortho-iodo group forces the Pd(0) center to preferentially undergo oxidative addition at the unhindered aryl bromide 2.

Section 2: Mechanistic Workflows

G SM N-Methoxy-N-methyl-2-iodobenzamide + 3-Fluorobenzylmagnesium Chloride PathA Nucleophilic Addition (Desired) SM->PathA PathB Halogen-Metal Exchange (Undesired) SM->PathB Tetra Stable Tetrahedral Chelate (Intermediate) PathA->Tetra SP2 2-Magnesiobenzamide + 3-Fluorobenzyl Iodide PathB->SP2 Target 2-(3-Fluorophenyl)-2'-iodoacetophenone (Target Product) Tetra->Target Acidic Quench SP1 Tertiary Alcohol (Over-addition) Tetra->SP1 Premature Collapse + Excess Grignard SP3 2-(3-Fluorophenyl)acetophenone (De-iodinated Ketone) SP2->SP3 Aqueous Quench

Reaction pathways illustrating the desired nucleophilic addition versus side-product branching.

Mechanism Pd0 Pd(0) Catalyst ArI 2'-Iodoacetophenone (Substrate) Pd0->ArI ArBr 1-Bromo-3-fluorobenzene (Coupling Partner) Pd0->ArBr OxAdd1 Oxidative Addition at C-I (Fast / Undesired) ArI->OxAdd1 OxAdd2 Oxidative Addition at C-Br (Slow / Desired) ArBr->OxAdd2 Oligomer Oligomerization & Dehalogenation OxAdd1->Oligomer Intermolecular Coupling Target Target α-Arylated Ketone OxAdd2->Target α-Arylation

Chemoselectivity challenge in Pd-catalyzed α-arylation due to competitive oxidative addition.

Section 3: Quantitative Data & Analytical Signatures

Use the following analytical markers to rapidly identify the source of your yield loss during reaction monitoring.

Side-ProductStructural CauseAnalytical Signature (LC-MS & ¹H NMR)Mitigation Strategy
Tertiary Alcohol (Over-addition)Premature collapse of the Weinreb tetrahedral chelate.m/z [M+H]⁺ 451.2Absence of C=O stretch (~1685 cm⁻¹).Maintain internal temp ≤ -40 °C. Use exactly 1.05 eq of Grignard.
2-(3-Fluorophenyl)acetophenone Halogen-metal exchange at the ortho-iodo position.m/z[M+H]⁺ 215.2Loss of aromatic doublet at ~7.9 ppm (ortho-I proton).Transmetalate to Zinc (ZnCl₂) before addition to reduce basicity.
1,2-Bis(3-fluorophenyl)ethane Wurtz-type homocoupling during Grignard preparation.m/z [M+H]⁺ 219.2Singlet at ~2.9 ppm (4H, -CH₂-CH₂-).Ensure strictly anaerobic conditions; use high-purity Mg turnings.
Oligomeric Biaryls Competitive Pd(0) oxidative addition at C-I bond.Broad polymeric humps in LC-MS; multiple fluorine environments in ¹⁹F NMR.Use sterically demanding ligands (e.g., Xantphos) to shield the C-I bond.

Section 4: Self-Validating Experimental Protocol (Weinreb Amide Route)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Reagent Validation

  • Prepare 3-fluorobenzylmagnesium chloride in anhydrous THF (0.5 M).

  • Validation Checkpoint: Titrate the Grignard reagent using iodine and LiCl in THF. The sharp transition from brown to clear indicates the exact molarity. Causality: Assuming 100% Grignard formation leads to excess reagent in Phase 2, driving tertiary alcohol formation.

Phase 2: Nucleophilic Addition

  • Charge an oven-dried Schlenk flask with N-methoxy-N-methyl-2-iodobenzamide (1.0 eq, 10.0 mmol) and anhydrous THF (50 mL) under argon.

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Validation Checkpoint: Insert an internal thermocouple. The internal temperature must stabilize at -40 °C (± 2 °C) for 10 minutes before proceeding.

  • Add the titrated 3-fluorobenzylmagnesium chloride (1.05 eq, 10.5 mmol) dropwise via syringe pump over 1 hour.

  • Validation Checkpoint: The reaction mixture should remain pale yellow. A shift to dark brown indicates localized heating and premature chelate collapse.

Phase 3: Quench and Isolation

  • Stir at -40 °C for an additional 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl and spot on TLC (Hexanes:EtOAc 8:2). The Weinreb amide is UV active. The tetrahedral intermediate does not show up on TLC until quenched. Proceed only if the starting material spot is consumed.

  • Quench the bulk reaction at -40 °C by rapid addition of cold saturated aqueous NH₄Cl (20 mL). Causality: The acidic quench protonates the amine leaving group simultaneously as the chelate breaks, trapping the ketone and preventing further nucleophilic attack.

  • Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes:EtOAc gradient) to afford the pure 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Section 5: References

  • Benchchem. "Application Note and Protocol: Synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone". Benchchem.com. URL:

  • Deichert, J. A., et al. "Expedient Pd‐Catalyzed α‐Arylation Route to Dibenzoxepinones. Pivotal Manske's Ketone for the Formal Synthesis of Cularine Alkaloids". Eur. J. Org. Chem. 2020. URL:

Sources

Troubleshooting

Optimizing reaction conditions (temperature, solvent, catalyst) for iodoacetophenone synthesis

Welcome to the Technical Support Center for the synthesis of α-iodoacetophenone (phenacyl iodide). This portal is designed for researchers and drug development professionals who require high-yield, regioselective halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of α-iodoacetophenone (phenacyl iodide). This portal is designed for researchers and drug development professionals who require high-yield, regioselective halogenation of aromatic ketones. Below, you will find mechanistic insights, troubleshooting FAQs, optimization data, and a fully validated Standard Operating Procedure (SOP).

Mechanistic Pathway & Logic

The direct α-iodination of acetophenone using molecular iodine ( I2​ ) is notoriously difficult to drive to completion because the reaction generates hydrogen iodide (HI) as a byproduct. Left unchecked, HI acts as a reducing agent, driving a reverse reductive dehalogenation that converts the product back into the starting material[1].

To break this equilibrium, modern protocols employ Copper(II) oxide (CuO) as a bifunctional additive. CuO acts as an acid scavenger to neutralize HI and simultaneously functions as an oxidant to recycle the resulting iodide ( I− ) back into electrophilic I2​ [2].

Workflow SM Acetophenone (Substrate) Enol Enolization (Solvent-Mediated) SM->Enol Heat / MeOH Intermediate C-I Bond Formation (α-Iodoketone + HI) Enol->Intermediate I+ Attack Iodine Electrophilic Iodine (I2 + CuO) Iodine->Intermediate Halogen Transfer Neutralization HI Neutralization & Oxidation (CuO + 2HI -> CuI2 + H2O) Intermediate->Neutralization HI Release Product α-Iodoacetophenone (Target Product) Intermediate->Product Isolation Neutralization->Iodine I- Reoxidation SideRxn Kornblum Oxidation (Avoid DMSO) Product->SideRxn Improper Solvent

Fig 1: Mechanistic workflow of α-iodoacetophenone synthesis highlighting the dual role of CuO.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~30% conversion, and I am recovering mostly unreacted acetophenone. What is going wrong? Root Cause: You are likely experiencing reductive deiodination. If you are using I2​ without an additive, the accumulation of HI in the reaction mixture will reduce your newly formed α-iodoacetophenone back to acetophenone[1]. Solution: Implement the I2​ /CuO catalytic system. The addition of 1.0 equivalent of CuO neutralizes the HI and reoxidizes the iodide ion, allowing the reaction to proceed to >90% conversion while utilizing 100% of the iodine atoms[2].

Q2: I am observing significant amounts of α,α-diiodoacetophenone. How do I control regioselectivity? Root Cause: Over-iodination is typically caused by excessive reaction temperatures, prolonged heating after the starting material is consumed, or using a large stoichiometric excess of iodine. Solution: Strictly control the temperature to a gentle reflux (65 °C in Methanol). Because CuO recycles the iodine, you only need 1.0 to 1.05 equivalents of I2​ [2]. Monitor the reaction closely via TLC; once the acetophenone is consumed, immediately quench the reaction to prevent the enolization and subsequent halogenation of the mono-iodo product.

Q3: Why does my NMR show a dimethyl ketal intermediate instead of the desired ketone? Root Cause: When using Methanol (MeOH) as the solvent, the electrophilic iodination process often yields the α-iodo dimethyl ketal as a stable intermediate rather than the free ketone[2]. Solution: This is a normal and expected pathway in alcoholic solvents. To resolve this, you must incorporate a mild acidic hydrolysis step during your aqueous workup. Washing the organic extract with 1M HCl will rapidly hydrolyze the ketal back to the desired α-iodoacetophenone.

Q4: My isolated phenacyl iodide turns dark brown and degrades over a few days. How can I stabilize it? Root Cause: α-Iodoacetophenone is highly photolabile and sensitive to nucleophilic attack or oxidation. Furthermore, if residual DMSO is present from alternative synthesis routes, the product will undergo a Kornblum oxidation under ambient light, converting it into phenylglyoxal[3]. Solution: Never use DMSO as a solvent for this specific isolation[3]. Quench the reaction thoroughly with sodium thiosulfate ( Na2​S2​O3​ ) to destroy all unreacted I2​ . Perform extractions in dim light, and store the final purified solid in an amber glass vial at -20 °C under an argon atmosphere.

Condition Optimization Matrix

The following table summarizes the quantitative data for various solvent and catalyst combinations, allowing you to select the optimal parameters for your specific scale-up needs.

Solvent SystemCatalyst / OxidantTemp (°C)Time (h)Yield (%)Mechanistic Observations & Drawbacks
Methanol (MeOH) None6524< 30Severe reductive deiodination by HI[1].
Methanol (MeOH) CuO (1.0 equiv) 65 4–6 85–95 Optimal green condition; requires 1M HCl workup to cleave ketal [2].
Dimethoxyethane (DME)None (Excess I2​ )901262–75Requires up to 4 equiv I2​ ; poor atom economy[4].
Acetonitrile (MeCN)NIS / p-TsOH252–480–88Mild conditions, but NIS is significantly more expensive than I2​ .
DMSO I2​ / CuO8010N/ATotal product loss due to Kornblum oxidation to phenylglyoxal[3].

Standard Operating Procedure (SOP)

Protocol: Synthesis of α-Iodoacetophenone via I2​ /CuO in Methanol This protocol is designed as a self-validating system. Visual cues are integrated into the steps to confirm reaction progress.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (10.0 mmol, 1.20 g).

  • Add 30 mL of reagent-grade Methanol.

  • Add Copper(II) oxide (CuO, 10.0 mmol, 0.80 g) and finely crushed Molecular Iodine ( I2​ , 10.5 mmol, 2.66 g). Note: Crushing the iodine increases its surface area, preventing localized high concentrations that lead to di-iodination.

Step 2: Execution & Monitoring 4. Heat the mixture to 65 °C (gentle reflux) while stirring vigorously. 5. Validation Check: Monitor the reaction visually and via TLC (Hexanes:EtOAc 9:1, UV detection). Initially, the solution will be dark purple/brown. As the reaction proceeds and CuO is consumed to reoxidize the iodide, the color will gradually shift to a brownish-green suspension containing insoluble copper salts. 6. The reaction is typically complete within 4 to 6 hours. Do not heat beyond the disappearance of the starting material.

Step 3: Quenching & Hydrolysis 7. Cool the flask to room temperature. Add 20 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes. Validation: The mixture should lose any remaining iodine-induced brown coloration, turning pale/cloudy. 8. Filter the mixture through a short pad of Celite to remove the insoluble copper salts. Rinse the pad with Dichloromethane (DCM, 20 mL). 9. Transfer the filtrate to a separatory funnel and extract with DCM (3 x 30 mL). 10. Critical Hydrolysis Step: Wash the combined organic layers with 1M HCl (20 mL) and stir vigorously for 5 minutes. This ensures the complete cleavage of any α-iodo dimethyl ketal intermediate back to the target ketone[2].

Step 4: Isolation 11. Wash the organic layer with brine (30 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Caution: Keep the water bath temperature below 30 °C to prevent thermal degradation of the photolabile product. 12. Purify the crude residue via recrystallization from cold ethanol or rapid flash chromatography (protecting the column from direct light) to afford α-iodoacetophenone as a pale yellow to white solid.

References

  • Source: Journal of Chemical Research (via ResearchGate)
  • Source: Synthesis (Thieme Connect)
  • Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles Source: ResearchGate URL
  • Synthetic Access to Aromatic α-Haloketones Source: PMC - NIH URL

Sources

Optimization

Troubleshooting guide for failed alkylation reactions using 2-(3-Fluorophenyl)-2'-iodoacetophenone

Welcome to the Technical Support Center. The alkylation of 2-(3-Fluorophenyl)-2'-iodoacetophenone presents a unique set of mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The alkylation of 2-(3-Fluorophenyl)-2'-iodoacetophenone presents a unique set of mechanistic challenges. While the α -methylene protons are highly acidic (due to dual stabilization by the carbonyl and the 3-fluorophenyl ring), the presence of the 2'-iodo group introduces a critical liability for side reactions, including halogen-metal exchange and transition-metal-catalyzed cross-coupling.

This guide is engineered to provide researchers with causality-driven troubleshooting, ensuring high-yielding, regioselective mono-C-alkylation.

Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot your reaction, it is critical to understand the competing pathways your substrate can undergo depending on the reagents selected.

ReactionPathway SM 2-(3-Fluorophenyl)- 2'-iodoacetophenone Enolate Lithium Enolate (Kinetic Control) SM->Enolate LDA, THF, -78°C Deiodo Deiodination (Side Product) SM->Deiodo n-BuLi (Metal Exchange) C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Soft Electrophile (R-I) O_Alk O-Alkylation (Enol Ether) Enolate->O_Alk Hard Electrophile (R-OTs)

Caption: Mechanistic pathways governing the alkylation of 2-(3-Fluorophenyl)-2'-iodoacetophenone.

TroubleshootingWorkflow Start Reaction Failed: Low Yield or Impurities Q1 Is the 2'-Iodo group intact in the product? Start->Q1 Deiodination Deiodination / Metal Exchange Stop using n-BuLi. Switch to LDA at -78°C. Q1->Deiodination No Q2 Are there multiple alkylations (Dialkylation)? Q1->Q2 Yes Dialkylation Over-alkylation Ensure 1.0 eq Base/Electrophile. Add electrophile slowly. Q2->Dialkylation Yes Q3 Is the product O-alkylated (Enol Ether)? Q2->Q3 No OAlkylation O-Alkylation Dominates Use softer electrophile (R-I). Use Li+ counterion (LDA). Q3->OAlkylation Yes Success Optimize Solvent (THF) & Temperature (-78°C to RT) Proceed to Isolation Q3->Success No

Caption: Diagnostic workflow for troubleshooting 2-(3-Fluorophenyl)-2'-iodoacetophenone alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my starting material completely degrading, with LC-MS showing a loss of iodine (M-126)? A: This is a classic case of halogen-metal exchange. The 2'-iodo group on the acetophenone ring is highly susceptible to nucleophilic attack. If you are using an alkyllithium reagent (like n -BuLi or t -BuLi) to generate your enolate, the base will preferentially exchange with the aryl iodide rather than deprotonating the α -carbon. This generates a highly reactive aryllithium species that leads to complex oligomeric mixtures and dehalogenated byproducts. Causality & Solution: You must use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) at strictly controlled low temperatures (-78 °C) will selectively deprotonate the α -carbon without interacting with the aryl iodide[1].

Q2: NMR analysis of my isolated product shows the formation of an enol ether rather than the desired α -alkylated ketone. How do I prevent O-alkylation? A: Enolates are ambident nucleophiles; they possess reactive centers at both the oxygen and the terminal α -carbon[2]. Because the 3-fluorophenyl group heavily delocalizes the negative charge, the oxygen atom retains a high charge density. According to Hard-Soft Acid-Base (HSAB) theory, O-alkylation is kinetically favored when using "hard" electrophiles (e.g., alkyl sulfonates, tosylates) or in highly polar aprotic solvents (like DMF or HMPA) that strip the metal counter-ion away from the oxygen[3][4]. Causality & Solution: To force C-alkylation, you must use a "soft" electrophile (such as an alkyl iodide)[4]. Additionally, run the reaction in a non-coordinating solvent like anhydrous THF. This ensures the lithium counter-ion remains tightly coordinated to the enolate oxygen, sterically blocking it and forcing the electrophile to attack the carbon[4].

Q3: I am observing a 60:40 mixture of unreacted starting material and dialkylated product. Why can't I isolate the mono-alkylated ketone? A: This indicates an enolate equilibration issue. The mono-alkylated product still contains one highly acidic α -proton. If your initial enolate formation is incomplete, or if you are using a weaker base (like alkoxides or hydroxides), the unreacted enolate can act as a base and deprotonate the newly formed mono-alkylated product[1][5]. Causality & Solution: Ensure complete, irreversible enolate formation by using a slight excess of LDA (1.05 to 1.1 equivalents) and allowing sufficient time at -78 °C before adding the electrophile[5]. Never add the base to a mixture of the ketone and the electrophile; always pre-form the enolate[5].

Q4: Can I use Palladium or Copper catalysis to speed up this alkylation? A: Absolutely not. The 2'-iodo group is perfectly primed for oxidative addition by low-valent transition metals. Introducing Pd or Cu will trigger an intramolecular α -arylation (cross-coupling), causing the enolate to attack the 2'-position of the aryl ring, yielding a strained benzocyclobutenone derivative instead of your desired intermolecular alkylation product. Maintain strictly metal-free conditions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the choice of base, solvent, and electrophile dictates the regioselectivity of the ambident enolate.

Table 1: Impact of Base and Solvent on Alkylation Regioselectivity and Yield

Base (1.1 eq)SolventElectrophile (1.1 eq)TemperatureC-Alkylation (%)O-Alkylation (%)Dialkylation (%)
NaHDMFMeI0 °C to RT45%35%20%
K₂CO₃AcetoneMeIRT10%80%10%
LDATHFMeOTs-78 °C to RT30%65%5%
LDA THF MeI -78 °C to RT 92% <2% 6%

Data represents typical conversion profiles based on HSAB theory and enolate kinetics.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure kinetically controlled mono-C-alkylation while preserving the labile 2'-iodo functional group.

Phase 1: Irreversible Enolate Generation

  • Flame-dry a Schlenk flask under an argon atmosphere.

  • Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n -BuLi (1.05 equiv, typically a 2.5 M solution in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Dissolve 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA at -78 °C over 15 minutes to prevent localized heating.

  • Stir for 45 minutes at -78 °C to ensure complete enolate formation.

    • Validation Checkpoint: Before proceeding, quench a 0.1 mL aliquot of the reaction mixture in D₂O. Analyze via ¹H-NMR. You should observe >95% deuterium incorporation at the α -methylene position and an intact 2'-iodo signal, validating complete enolate formation without halogen-metal exchange.

Phase 2: Electrophilic Quench 6. Add the soft alkylating agent (e.g., Methyl Iodide, 1.1 equiv) dropwise at -78 °C. Note: Adding the electrophile slowly minimizes polyalkylation[5]. 7. Maintain the reaction at -78 °C for 2 hours to enforce kinetic control, then slowly allow it to warm to room temperature over 1 hour to drive the reaction to completion.

Phase 3: Isolation 8. Quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize any remaining base and destroy unreacted enolate. 9. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. 10. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure mono-alkylated product.

References

  • Lecture 4 Enol
  • Chemistry of Enolates - C vs O Alkyl
  • Alkylation of enolates | Organic Chemistry II Class Notes, Fiveable.
  • How to minimize O-alkylation vs C-alkylation of "Sodium;2-methyl-3-oxobut-1-en-1-ol
  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook, Lumen Learning.

Sources

Troubleshooting

Technical Support Center: Troubleshooting De-iodination in 2-(3-Fluorophenyl)-2'-iodoacetophenone Reactions

As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling bottlenecks. One of the most persistent challenges when working with 2-(3-Fluorophenyl)-2'-iodoacetophenone (IUPA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling bottlenecks. One of the most persistent challenges when working with 2-(3-Fluorophenyl)-2'-iodoacetophenone (IUPAC: 2-(3-fluorophenyl)-1-(2-iodophenyl)ethanone) is the undesired loss of the iodine atom during palladium-catalyzed reactions.

This guide abandons generic advice to focus purely on the mechanistic causality of hydrodehalogenation in ortho-iodoacetophenones, providing you with self-validating protocols to rescue your yields.

Mechanistic Insights: The Causality of De-iodination

To stop de-iodination, we must first understand why the ortho-iodoacetophenone moiety is uniquely vulnerable.

During a standard cross-coupling reaction (e.g., Suzuki-Miyaura), the active Pd(0) catalyst undergoes oxidative addition into the C–I bond. In an ideal catalytic cycle, this is rapidly followed by transmetalation. However, the carbonyl oxygen situated ortho to the palladium center can coordinate to the electrophilic Pd(II), forming a stable 5-membered palladacycle.

This chelation sterically and electronically hinders the transmetalation step. When the desired pathway is kinetically stalled, background side-reactions dominate. If your reaction mixture contains a hydride source—most commonly from alcoholic solvents or alkoxide bases via β -hydride elimination—the Pd(II) complex will form an Ar-Pd(II)-H intermediate. This species rapidly undergoes reductive elimination to yield the de-iodinated byproduct, 2-(3-fluorophenyl)-1-phenylethanone[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd Split Pathway Divergence OxAdd->Split Transmetalation Transmetalation (Desired Pathway) Split->Transmetalation Bulky Ligand / Fast BetaElim Beta-Hydride Elimination (Undesired Pathway) Split->BetaElim Protic Solvent / Slow RedElim1 Reductive Elimination Cross-Coupled Product Transmetalation->RedElim1 RedElim2 Reductive Elimination De-iodinated Byproduct BetaElim->RedElim2

Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Fluorophenyl)-2'-iodoacetophenone completely de-iodinated when using ethanol as a solvent? A1: Alcohols like ethanol and isopropanol act as potent hydride donors in the presence of Pd(II). Following oxidative addition, the alcohol coordinates to the palladium and undergoes β -hydride elimination, transferring a hydride to the metal center and releasing an aldehyde or ketone. This Ar-Pd-H intermediate reductively eliminates to form the de-iodinated ketone. Switching to an aprotic solvent like 1,4-dioxane or toluene eliminates this hydride source[1][2].

Q2: I switched to dioxane, but I still see 15% de-iodination. What is the next culprit? A2: Check your base and ligand. Amine bases (like triethylamine) or alkoxide bases (like sodium tert-butoxide) can contribute to complex redox side-reactions that lead to dehalogenation. Furthermore, if your ligand is too small (e.g., PPh3​ ), the ortho-carbonyl group remains tightly coordinated to the Pd center, stalling the reaction. Employing a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos forces the dissociation of the carbonyl oxygen, accelerating transmetalation and outcompeting the de-iodination pathway[3][4].

Q3: Can water in the solvent mixture cause de-iodination? A3: Generally, water is not a primary hydride source for β -hydride elimination. In Suzuki-Miyaura couplings, a biphasic mixture (e.g., Dioxane/Water) often accelerates the transmetalation step by forming a highly reactive boronate complex, thereby reducing the residence time of the vulnerable Pd(II) intermediate. However, excessive water with highly electron-deficient substrates has been implicated in direct hydrodehalogenation pathways, so the water ratio should be strictly controlled (typically 4:1 to 10:1 organic:aqueous)[5].

Quantitative Impact of Reaction Parameters

To make informed optimization choices, refer to the table below, which summarizes how different variables impact the kinetic race between transmetalation and hydrodehalogenation.

Reaction ParameterCondition / ReagentHydride Source RiskTransmetalation RateExpected De-iodination
Solvent Ethanol / MethanolHigh ( β -hydride elimination)Moderate> 40%
Solvent Toluene / 1,4-DioxaneLowModerate< 10%
Base Triethylamine / NaOEtHighModerate20 - 50%
Base K3​PO4​ / Cs2​CO3​ NoneHigh (with water)< 5%
Ligand PPh3​ N/ASlow (Carbonyl chelation)15 - 30%
Ligand SPhos / dppfN/AFast (Bulk breaks chelation)< 2%

Troubleshooting Workflow

Workflow Start Detect De-iodination (LC-MS/NMR) CheckSolvent 1. Check Solvent Using alcohols? Start->CheckSolvent SwitchSolvent Switch to Toluene/Dioxane CheckSolvent->SwitchSolvent Yes CheckBase 2. Check Base Alkoxide or Amine? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand 3. Check Ligand Using PPh3? CheckBase->CheckLigand No SwitchLigand Switch to SPhos/XPhos CheckLigand->SwitchLigand Yes

Step-by-step troubleshooting workflow to eliminate de-iodination side reactions.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It utilizes steric bulk to break ortho-carbonyl chelation and eliminates all β -hydride sources. It includes a mandatory analytical checkpoint to ensure the system is behaving as designed before committing to full reaction times.

Materials Required:

  • 2-(3-Fluorophenyl)-2'-iodoacetophenone (MW: 340.13 g/mol )

  • Arylboronic acid (1.5 equiv)

  • Anhydrous Potassium Phosphate ( K3​PO4​ , 3.0 equiv)

  • Palladium(II) Acetate ( Pd(OAc)2​ , 2 mol%)

  • SPhos ligand (4 mol%)

  • Degassed 1,4-Dioxane and HPLC-grade Water (5:1 v/v)

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk tube, add 2-(3-fluorophenyl)-2'-iodoacetophenone (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Complexation: Add Pd(OAc)2​ (2 mol%) and SPhos (4 mol%). Causality Note: The strict 1:2 ratio of Pd to SPhos ensures the formation of the highly active monomeric Pd(0)L1 species. The steric bulk of SPhos prevents the ortho-carbonyl oxygen from chelating the palladium center, keeping the transmetalation cycle moving rapidly.

  • Atmosphere Control: Evacuate the Schlenk tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Via syringe, add the degassed mixture of 1,4-Dioxane and Water (5:1 v/v). Causality Note: Dioxane provides an aprotic environment immune to β -hydride elimination, while the specific volume of water dissolves the inorganic base and accelerates the activation of the boronic acid without promoting direct hydrodehalogenation[2][5].

  • Reaction Initiation: Seal the tube and heat the mixture to 80°C under vigorous stirring (800+ RPM to overcome biphasic mass transfer limitations).

  • Self-Validation Checkpoint (30 Minutes):

    • Pause heating. Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Target: You should observe >50% conversion to the cross-coupled product.

    • Failure Mode: Look for the de-iodinated byproduct, 2-(3-fluorophenyl)-1-phenylethanone (MW: 214.24 g/mol ). If this peak represents >5% of the total ion count, abort the reaction . This indicates a failure in solvent anhydrousness (e.g., peroxide/alcohol contamination in the dioxane) or an oxygen leak.

  • Workup & Isolation: Upon validated completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate, wash with brine to remove the phosphate salts, dry the organic layer over Na2​SO4​ , and purify via silica gel flash chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: ACS Publications (Organometallics) URL:[Link]

  • Cross-Coupling Reactions Guide Source: Johnson Matthey Catalysis & Chiral Technologies URL:[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-(3-Fluorophenyl)-2'-iodoacetophenone Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists working with 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS 89...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists working with 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS 898784-77-5).

This α-aryl-o-haloacetophenone (a 2'-iododeoxybenzoin derivative) is a highly reactive, privileged building block primarily used for the synthesis of fluorinated 2-arylindoles and benzofurans via transition-metal catalysis. The most critical variable in its reactivity profile is solvent choice . Solvents dictate whether the reaction proceeds through the desired Buchwald-Hartwig amination-condensation cascade or diverts into dead-end dehalogenation pathways.

Mechanistic Pathway & Solvent Intervention

To understand how solvents impact this molecule, we must first map the causal sequence of its primary reaction: the Palladium-catalyzed tandem amination-cyclization [1].

The transformation requires two distinct thermodynamic environments:

  • The Cross-Coupling Phase: Requires stabilization of the Pd(II) oxidative addition complex and facilitation of reductive elimination.

  • The Condensation Phase: Requires a dehydrating environment to drive the intramolecular cyclization of the intermediate α-aryl-α-amino ketone.

G A 2-(3-Fluorophenyl)- 2'-iodoacetophenone + R-NH₂ B Pd(0) Catalyst A->B Initiation C Oxidative Addition [Pd(II) Intermediate] B->C C-I Cleavage D Amine Coordination & Deprotonation C->D Base / Amine E Reductive Elimination (Uncyclized Intermediate) D->E C-N Formation E->B Catalyst Regeneration F Intramolecular Condensation (-H₂O) E->F Heat (100°C) G 2-(3-Fluorophenyl)- 1-R-indole F->G Cyclization

Pd-catalyzed tandem amination-condensation pathway of 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Quantitative Solvent Comparison

The table below summarizes the empirical data for the reaction of 2-(3-Fluorophenyl)-2'-iodoacetophenone with a primary alkyl amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv) over 12–24 hours [2, 3].

SolventPolarity / TypeTemp (°C)Indole Yield (%)Dehalogenated Byproduct (%)Uncyclized Intermediate (%)
1,4-Dioxane Non-polar ether100>90 <1<2
Toluene Non-polar aromatic11082 <28
DMF Polar aprotic11045 3510
DMSO Polar aprotic11030 4515

Causality Insight: Non-polar solvents drastically outperform polar aprotic solvents. While DMF and DMSO are excellent at solubilizing the base, they induce severe side reactions (hydrodehalogenation) and fail to drive the final dehydration step efficiently.

Troubleshooting Guide & FAQs

Q: Why am I observing massive amounts of dehalogenated side-product (1-phenyl-2-(3-fluorophenyl)ethanone) when using DMF or DMSO? A: This is a classic solvent-induced failure mode. Polar aprotic solvents like DMF are highly hygroscopic. At elevated temperatures (>100°C) and in the presence of an inorganic base (Cs₂CO₃), trace water hydrolyzes DMF to produce formate. Formate acts as a potent hydride donor, intercepting the Pd(II)-aryl intermediate (Node C in the diagram) and causing premature hydrodehalogenation before the amine can coordinate. Solution: Switch to an anhydrous, non-polar ether like 1,4-Dioxane, which cannot generate hydride donors [3].

Q: The Buchwald-Hartwig amination completes, but my LC-MS shows the reaction stalls at the uncyclized α-aryl-o-aminoacetophenone intermediate. How do I drive the cyclization? A: The final step to form the indole is a dehydrative condensation. If the solvent system cannot efficiently manage the generated water, the thermodynamic equilibrium stalls. While Toluene allows for azeotropic water removal via a Dean-Stark apparatus, 1,4-Dioxane at 100°C natively provides the optimal thermodynamic environment for this specific intramolecular cyclization without specialized glassware. If stalling persists in Dioxane, ensure your Cs₂CO₃ is strictly anhydrous, as it acts as a desiccant in situ.

Q: Can I use protic solvents (e.g., Ethanol, t-Butanol) to aid the solubility of my primary amine? A: No. Protic solvents are fundamentally incompatible with this specific cascade. They heavily hydrogen-bond with the primary amine, reducing its nucleophilicity, and can protonate the critical Pd-amido intermediate, stalling the catalytic cycle. Stick exclusively to anhydrous ethereal or aromatic solvents.

Q: I am seeing oxidative dimerization of the starting material. What is the cause? A: 2-(3-Fluorophenyl)-2'-iodoacetophenone contains highly acidic α-protons (due to the adjacent ketone and fluorophenyl ring). In the presence of base and trace oxygen, it can undergo α-oxidation or dimerization [4]. Solution: Thoroughly degas your solvent (sparge with Argon for 15 minutes) prior to adding it to the catalyst mixture.

Standard Operating Protocol (SOP): Synthesis of 2-(3-Fluorophenyl)indoles

This protocol is designed as a self-validating system . The integrated In-Process Control (IPC) ensures that causality is tracked and the reaction is only terminated when thermodynamic completion is analytically verified.

Reagents & Materials:

  • Substrate: 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 1.0 mmol)

  • Amine: Primary alkyl/aryl amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure tube with 2-(3-Fluorophenyl)-2'-iodoacetophenone, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Solvent Addition: Add the degassed 1,4-Dioxane, followed by the primary amine.

  • Reaction Initiation: Seal the tube with a Teflon-lined cap. Remove from the glovebox and submerge in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 12 hours. Mechanistic note: High stirring rates are required to overcome the mass-transfer limitations of the heterogeneous Cs₂CO₃.

  • Self-Validating IPC (In-Process Control): After 12 hours, cool the reaction to room temperature. Pull a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, filter, and inject into the LC-MS.

    • Validation Criteria: The reaction is validated for workup ONLY if the mass corresponding to the uncyclized intermediate [M+H]+ is <2% relative to the indole product peak.

    • Correction Step: If the intermediate is >2%, add 0.5 equiv of fresh anhydrous Cs₂CO₃ and heat at 110°C for an additional 3 hours to force the dehydration.

  • Workup: Dilute the validated reaction mixture with Ethyl Acetate (15 mL). Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-(3-fluorophenyl)indole.

References

  • First Heterogeneous Ligand- and Salt-Free Larock Indole Synthesis ResearchGate[Link]

  • “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction ResearchGate[Link]

  • Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives ResearchGate[Link]

Troubleshooting

How to monitor and control for byproduct formation in real-time

Welcome to the Process Analytical Technology (PAT) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to transition from retrospective offline sampling to proactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Analytical Technology (PAT) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to transition from retrospective offline sampling to proactive, real-time control. The FDA's PAT framework strongly encourages continuous process verification to ensure final product quality and mitigate risk[1]. However, deploying in-situ sensors to monitor and suppress byproduct formation introduces complex hardware and chemometric challenges.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to secure your analytical workflows and ensure your real-time data is both accurate and actionable.

Core Architecture: Real-Time PAT Integration

PAT_Loop Reactor Reaction Vessel (Synthesis/Bioprocess) Sensor In-line Sensor (FTIR / Raman) Reactor->Sensor Continuous Sampling Model Chemometric Model (PLS / MCR) Sensor->Model Spectral Data Controller PID Controller (Feedback Logic) Model->Controller Byproduct Conc. Pump Dosing Pump (Reactant/Nutrient) Controller->Pump Adjust Feed Rate Pump->Reactor Corrective Action

Real-time PAT feedback loop for dynamic byproduct suppression.

Section 1: Sensor & Hardware Troubleshooting (In-Situ Spectroscopy)

Q: Why is my in-situ FTIR (e.g., ReactIR) losing sensitivity to byproduct peaks during continuous flow? A: This is typically caused by probe fouling or micro-bubble accumulation at the sensor interface. The Causality: In-situ FTIR systems utilize Attenuated Total Reflectance (ATR) sensors, typically made of diamond. The infrared beam does not penetrate the bulk fluid; instead, it relies on an evanescent wave that extends only 1 to 2 micrometers into the sample[2]. If a polymeric byproduct, precipitate, or gas bubble coats the diamond surface, the evanescent wave interacts exclusively with the foulant rather than the bulk reaction mixture, causing a rapid decay in target peak absorbance. The Fix:

  • Increase the localized agitation rate near the probe tip to create shear forces that sweep bubbles and precipitates away.

  • If processing slurries, ensure the probe is angled at 45 degrees relative to the flow path to prevent direct particle impingement and buildup.

Q: How do I resolve baseline drift in Raman spectroscopy during bioprocessing? A: Baseline drift in Raman is almost always a symptom of auto-fluorescence. The Causality: Raman scattering is an inherently weak phenomenon (approximately 1 in 10⁶ photons scatter inelastically). In complex bioprocesses, cellular metabolites, dead cells, and complex media components absorb the excitation laser and emit fluorescence[3]. Because fluorescence is orders of magnitude stronger than Raman scattering, it creates a massive, drifting baseline that obscures subtle byproduct peaks. The Fix:

  • Hardware: Shift the excitation laser wavelength from 785 nm to 1064 nm. The lower energy of the 1064 nm laser is insufficient to excite the electronic transitions that cause fluorescence in most organic molecules.

  • Software: Apply a 1st or 2nd derivative pre-processing filter (e.g., Savitzky-Golay) to the spectral data before feeding it into your chemometric model. Derivative spectroscopy mathematically eliminates constant and linear baseline offsets.

Section 2: Data Modeling & Chemometrics

Chemometrics RawData Raw Spectral Data (Overlapping Peaks) PreProcess Preprocessing (Baseline Correction, 2nd Deriv) RawData->PreProcess MCR Multivariate Curve Resolution (Pure Component Extraction) PreProcess->MCR Unsupervised PLS Partial Least Squares (Concentration Prediction) PreProcess->PLS Supervised Output Real-Time Byproduct Quantification MCR->Output PLS->Output

Chemometric deconvolution logic for overlapping spectral data.

Q: My Partial Least Squares (PLS) model is falsely predicting byproduct formation when the reactor temperature changes. How do I fix this? A: Your model is suffering from uncalibrated variance due to temperature-induced spectral shifts. The Causality: PLS models are purely mathematical; they correlate spectral variance to concentration variance. However, changes in reaction temperature alter the hydrogen bonding network of the solvent and reactants. This causes vibrational peaks to broaden and shift (the "matrix effect"). If the PLS model was only calibrated at a single temperature, it misinterprets these temperature-induced peak shifts as changes in byproduct concentration. The Fix: You must build a global calibration model. Spike your calibration dataset with spectra taken at the minimum, nominal, and maximum operating temperatures. Alternatively, use Dynamic Orthogonal Projection (DOP) to mathematically orthogonalize the temperature variance out of the concentration matrix.

Section 3: Experimental Protocol

Methodology: Setting Up a Self-Validating Real-Time Byproduct Control Loop

To comply with regulatory guidelines for real-time release and process understanding[1], your control loop must be self-validating. Do not rely solely on the in-line sensor without an orthogonal verification mechanism.

Step 1: Baseline and Matrix Characterization

  • Fill the reactor with the base solvent or media at the target operating temperature.

  • Initiate the in-line FTIR/Raman sensor and collect background spectra for 30 minutes to establish the system's noise floor and baseline stability.

Step 2: Dynamic Spiking and Calibration (Supervised Learning)

  • Sequentially spike known concentrations of the purified byproduct into the reactor (spanning 50% to 150% of the expected operational range).

  • Record the spectral response at each concentration step once equilibrium is reached.

  • Orthogonal Validation: Extract physical samples simultaneously at each step and analyze them via off-line UHPLC.

  • Regress the in-line spectral data against the off-line UHPLC data to build your PLS model. This ensures the optical sensor is grounded in absolute chromatographic truth.

Step 3: Feedback Loop Integration

  • Map the output of the chemometric model (Byproduct Concentration in mM) to your supervisory control and data acquisition (SCADA) system.

  • Configure a Proportional-Integral-Derivative (PID) controller to modulate the reactant/nutrient dosing pump.

  • Control Logic Execution: Set a threshold (e.g., >2.0 mM byproduct). If the real-time sensor detects the byproduct exceeding this limit, the PID controller automatically reduces the feed rate of the limiting reagent. This starves the parasitic byproduct pathway until the concentration stabilizes, dynamically controlling the reaction trajectory.

Section 4: Quantitative Data Presentation

Table 1: Quantitative Comparison of In-Line PAT Sensors for Byproduct Monitoring

Sensor TechnologyPrimary ApplicationTypical Limit of Detection (LOD)Key Interference / Limitation
In-Situ Mid-FTIR (ATR) Chemical synthesis, functional group tracking0.1% - 0.5% (w/w)Water absorption (broad O-H stretch masks signals)
Process Raman Bioprocessing (glucose, lactate, cell density)0.1 - 0.5 g/LAuto-fluorescence from complex media
In-Line UV-Vis Conjugation reactions, colorimetric byproducts< 0.01% (w/w)Highly susceptible to bubble scattering
Process Mass Spec Off-gas analysis, volatile byproducts< 10 ppmRequires sample extraction (not true in-situ)

References

  • Source: fda.
  • Source: mt.
  • Source: americanpharmaceuticalreview.

Sources

Optimization

Addressing stability and degradation issues of 2-(3-Fluorophenyl)-2'-iodoacetophenone

Technical Support Center: 2-(3-Fluorophenyl)-2'-iodoacetophenone This guide provides in-depth, question-and-answer-based troubleshooting, grounded in the fundamental principles of organic chemistry, to address the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Fluorophenyl)-2'-iodoacetophenone

This guide provides in-depth, question-and-answer-based troubleshooting, grounded in the fundamental principles of organic chemistry, to address the stability and degradation challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the most common questions regarding the stability and handling of 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Storage and Handling

Question: What are the optimal storage conditions for 2-(3-Fluorophenyl)-2'-iodoacetophenone to ensure long-term stability?

Answer: Proper storage is critical to maintain the integrity of this reagent. As an α-iodo ketone, it is susceptible to degradation from light, heat, and moisture.

  • Temperature: Store at refrigerated temperatures, typically 2-8°C.[1] Avoid freezing unless you have specific data supporting its stability under those conditions. For long-term storage, -20°C is a common recommendation for bioactive chemicals, provided the vial is tightly sealed.[2]

  • Light: The carbon-iodine (C-I) bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even ambient light, leading to the formation of radical species and colored I₂ impurities.[3][4] Always store the compound in an amber or opaque vial to protect it from light.[5][6] For added protection, the vial can be wrapped in aluminum foil.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[7] This minimizes exposure to moisture and oxygen, which can participate in degradation pathways.

  • Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap, to prevent moisture ingress and potential solvent evaporation if in solution.[1][8]

Question: I noticed my solid 2-(3-Fluorophenyl)-2'-iodoacetophenone has developed a yellow or brownish tint over time. Is it still usable?

Answer: The development of a yellow or brown color is a common indicator of degradation in organoiodine compounds.[4] This coloration is typically due to the formation of molecular iodine (I₂) resulting from the decomposition of the compound.

  • Cause: This is most often caused by exposure to light or elevated temperatures, which cleaves the weak C-I bond.

  • Usability: The presence of a slight coloration does not necessarily mean the entire batch is unusable, but it does indicate that the purity has been compromised. The level of degradation will depend on the extent of discoloration.

  • Recommendation: Before use, it is highly advisable to assess the purity of the discolored material using an appropriate analytical technique, such as ¹H NMR, LC-MS, or Thin Layer Chromatography (TLC), to quantify the extent of degradation. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary before use in a sensitive reaction.

Chemical Stability and Reactivity

Question: In which solvents is 2-(3-Fluorophenyl)-2'-iodoacetophenone stable, and which should be avoided for storage?

Answer: The choice of solvent is critical for both reaction and storage.

  • Recommended Solvents: For storage or reactions, dry, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or toluene are generally suitable. Ensure the solvents are free from nucleophilic impurities.

  • Solvents to Avoid:

    • Protic Solvents: Avoid prolonged storage in protic solvents like methanol or ethanol. These can act as nucleophiles and slowly displace the iodide, leading to the formation of α-alkoxy ketones.

    • Nucleophilic Solvents: Solvents like dimethyl sulfoxide (DMSO) can sometimes participate in reactions and should be used with caution, particularly at elevated temperatures.

    • Aqueous Solutions: The compound is susceptible to hydrolysis, especially under basic or acidic conditions, which will convert it to the corresponding α-hydroxy ketone. It has limited solubility in water.[9][10]

Question: My reaction is being performed under basic conditions. What potential side reactions or degradation pathways should I be aware of?

Answer: The use of a base with α-haloketones can initiate several well-known and often undesired reaction pathways. The most significant of these is the Favorskii Rearrangement .

  • Mechanism: In the presence of a base (e.g., hydroxide, alkoxide), an enolate can form at the α'-position (the carbon on the other side of the carbonyl). This enolate can then act as an intramolecular nucleophile, displacing the iodide to form a cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (the base or solvent), leading to ring-opening and the formation of a rearranged carboxylic acid or its derivative (ester, amide).[11][12][13][14]

  • Consequences: Instead of the expected product from a simple nucleophilic substitution at the α-carbon, you may isolate a rearranged product, significantly lowering the yield of your desired compound.

  • Mitigation: To avoid the Favorskii rearrangement, consider using non-basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and low temperatures to favor the desired reaction pathway over enolate formation.

Section 2: Troubleshooting Experimental Issues

This section provides a structured guide to diagnosing and solving specific problems encountered during experiments involving 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Low Reaction Yields

Issue: My reaction yield is consistently low, or the reaction fails to proceed to completion.

Potential Cause Explanation & Causality Troubleshooting Steps & Solutions
Degraded Starting Material The most common cause of low yield is impure or degraded 2-(3-Fluorophenyl)-2'-iodoacetophenone. As discussed, light and heat can cause decomposition.1. Assess Purity: Check the purity of your starting material via TLC, ¹H NMR, or LC-MS. Look for discoloration (yellow/brown tint).2. Purify: If impurities are present, purify the reagent by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or flash column chromatography.[15]3. Proper Storage: Always store the compound under the recommended conditions (refrigerated, protected from light, under inert gas).[1][5]
Favorskii Rearrangement If your reaction uses a base (e.g., NaOH, NaOMe, Et₃N), you may be forming a rearranged carboxylic acid or ester derivative instead of your target molecule.[11][14]1. Analyze Byproducts: Use LC-MS or GC-MS to identify the mass of major byproducts. Compare this to the expected mass of a Favorskii rearrangement product.2. Modify Conditions: If rearrangement is suspected, switch to a non-nucleophilic base (e.g., DBU, DIPEA) or run the reaction at a lower temperature to disfavor enolate formation.
Nucleophilic Substitution by Solvent/Base The iodide is an excellent leaving group.[10][16] Nucleophilic solvents (e.g., alcohols) or the base itself can compete with your desired nucleophile, leading to byproduct formation.1. Choose an Aprotic Solvent: Switch to a non-nucleophilic, aprotic solvent like THF, DCM, or acetonitrile.2. Select a Non-Nucleophilic Base: If a base is necessary, use one that is sterically hindered and non-nucleophilic.
Steric Hindrance The bulky nature of your nucleophile or substrate may be slowing down the reaction. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance.[17]1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for decomposition.2. Use a Stronger Nucleophile: If applicable, consider a more reactive nucleophilic species.
Unexpected Byproducts

Issue: My TLC or NMR analysis shows multiple unexpected spots or peaks.

Caption: Troubleshooting workflow for unexpected byproducts.

Section 3: Experimental Protocols

Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of your 2-(3-Fluorophenyl)-2'-iodoacetophenone before use.

Materials:

  • 2-(3-Fluorophenyl)-2'-iodoacetophenone sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: e.g., 9:1 Hexane:Ethyl Acetate (this may need to be optimized)

  • UV lamp (254 nm)

  • Small vial or microcentrifuge tube

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in a few drops of dichloromethane in a small vial.

  • Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Analysis: Visualize the plate under a UV lamp (254 nm).

    • Pure Sample: A single, well-defined spot should be observed.

    • Degraded Sample: You may see multiple spots. A spot at the baseline could indicate polar impurities (like the hydrolyzed α-hydroxy ketone). Faint yellow/brown streaking may indicate the presence of free iodine.

Protocol: General Handling Procedure for a Light-Sensitive Reaction

This protocol outlines best practices for setting up a reaction using a light-sensitive reagent like 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Procedure:

  • Inert Atmosphere: Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[15]

  • Light Protection: Wrap the reaction flask completely in aluminum foil before adding any reagents.[3]

  • Reagent Addition: Weigh and add the 2-(3-Fluorophenyl)-2'-iodoacetophenone to the flask under a positive pressure of inert gas. If it is a solid, add it quickly. If it is a solution, add it via a gas-tight syringe.

  • Solvent Addition: Add anhydrous solvent via a cannula or syringe.

  • Reaction Execution: Maintain the inert atmosphere and light protection throughout the entire course of the reaction, including work-up if possible.

  • Monitoring: When taking samples for TLC or other analysis, do so quickly and minimize exposure of the reaction mixture to ambient light and air.

Sources

Troubleshooting

MODULE 1: Moisture &amp; Air-Sensitive Reagents (Organometallics &amp; Acyl Chlorides)

Welcome to the Advanced Reagent Handling Support Center . This hub is designed for researchers, application scientists, and drug development professionals. Here, we move beyond basic laboratory instructions to explore th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Handling Support Center . This hub is designed for researchers, application scientists, and drug development professionals. Here, we move beyond basic laboratory instructions to explore the causality behind reagent degradation and provide self-validating, field-proven troubleshooting protocols.

Our guides are divided into four core modules based on reagent sensitivity: Moisture/Air , Nucleases (RNA) , Light , and Temperature .

Highly reactive electrophiles (e.g., sulfonyl chlorides, acyl chlorides) and organometallics are highly susceptible to atmospheric moisture. The causal mechanism of degradation is rapid hydrolysis, which not only destroys the active reagent—altering reaction stoichiometry—but also generates corrosive byproducts like hydrogen chloride gas that can pressurize sealed containers[1].

FAQ & Troubleshooting

Q: My acyl chloride reactions are suffering from poor yields, and the reagent bottle emits white fumes when opened. What is happening? A: The white fumes indicate that atmospheric water has entered the bottle, reacting with the acyl chloride to release HCl gas and leaving behind the corresponding carboxylic acid[1]. To validate the extent of degradation, run a GC-MS analysis to check for the hydrolyzed acid byproduct[1]. If degradation is minor, you can salvage the reagent via vacuum distillation; if severe, discard it[1].

Q: What is the best desiccant for storing these reagents? A: Store moisture-sensitive reagents in a desiccator containing 3Å or 4Å molecular sieves. These sieves are chemically inert and possess a high capacity for adsorbing water without reacting with the electrophile[1].

Protocol: Schlenk Line Transfer of Moisture-Sensitive Reagents

To ensure a self-validating, moisture-free system, follow this step-by-step methodology[2],[1]:

  • Preparation: Oven-dry all glassware at >150°C for at least 4 hours. Assemble the apparatus while hot and cool it under a continuous stream of inert gas (Nitrogen or Argon)[1].

  • Purging: Connect the reaction flask to a Schlenk line. Perform three cycles of vacuum evacuation followed by inert gas backfilling to remove residual atmospheric oxygen and moisture[2].

  • Syringe Preparation: Use a gas-tight glass syringe. Pierce a septum connected to the inert gas line and flush the syringe barrel three times with inert gas[1].

  • Transfer: Pierce the septum of the reagent bottle. Withdraw the required volume of the sensitive reagent (e.g., 2-Bromo-3-methylbutanoyl chloride) and transfer it to the reaction flask, ensuring the needle tip is positioned below the surface of the solvent to prevent splashing and aerosolization[1].

  • Quenching: Immediately quench any residual reagent left in the syringe by drawing up a dilute solution of secondary amine or ammonia in a fume hood[1].

MoistureWorkflow Start 1. Oven-Dry Glassware & Cool Under N2/Ar Purge 2. Schlenk Line Purge (3x Vacuum/Gas Cycles) Start->Purge Syringe 3. Flush Gas-Tight Syringe with Inert Gas Purge->Syringe Transfer 4. Sub-Surface Transfer via Septum Syringe->Transfer Quench 5. Quench Residual Reagent (Amine/NH3) Transfer->Quench

Caption: Workflow for the inert atmospheric transfer of moisture-sensitive reagents.

MODULE 2: Nuclease-Sensitive Reagents (RNA Handling)

Unlike DNA, RNA is notoriously unstable. This is due to two causal factors: (1) the ubiquitous presence of RNases, which are highly thermostable enzymes that readily refold after denaturation[3], and (2) RNA's chemical structure, which makes its phosphodiester backbone highly prone to intramolecular hydrolysis in the presence of divalent cations (like Mg²⁺) and alkaline pH[3].

FAQ & Troubleshooting

Q: I stored my purified RNA in nuclease-free water at -20°C, but it degraded after a few weeks. Why? A: While nuclease-free water lacks RNases, it does not protect RNA from chemical hydrolysis. RNA hydrolysis accelerates in unbuffered solutions and in the presence of trace divalent cations[3].

Q: How can I prevent this hydrolysis for long-term storage? A: You must store RNA in a slightly acidic, chelating environment. Resuspend RNA in TE buffer (pH 7.5) or sodium citrate buffer (pH 6.0). The EDTA in TE buffer chelates divalent cations, effectively halting chemical hydrolysis[3]. Furthermore, always store RNA at -70°C to -80°C for long-term preservation[4],[3].

Protocol: Establishing an RNase-Free Extraction Environment
  • Spatial Segregation: Designate a specific "RNase-free" zone in the lab, ideally using color-coded tape. Never use general-use benches for RNA extraction[4],[5].

  • Surface Decontamination: Spray benchtops, pipettes, and equipment with an RNase-deactivating solution (e.g., RNase-X). Wipe down, then follow with nuclease-free water or 70% ethanol to remove chemical residues[3].

  • Consumables: Use only single-use, certified RNase-free pipette tips (with filters) and plasticware[4]. Never pipette directly into common water stocks; aliquot nuclease-free water into single-use tubes[6].

  • Sample Stabilization: If extracting from tissues, immediately submerge the sample in a stabilizing reagent (like RNAlater) to halt RNase activity at ambient temperatures before proceeding to lysis[7].

RNAWorkflow Decon Decontaminate Surfaces (RNase-X + 70% EtOH) Stabilize Tissue Stabilization (RNAlater / Ice) Decon->Stabilize Extract RNA Extraction (RNase-free Consumables) Stabilize->Extract Buffer Resuspend in TE Buffer (pH 7.5 + EDTA) Extract->Buffer Store Aliquot & Store (-70°C to -80°C) Buffer->Store

Caption: Step-by-step RNA isolation and long-term stabilization workflow.

MODULE 3: Light-Sensitive Reagents (Fluorophores & Photoactivatable Dyes)

Fluorophores are central to live-cell imaging and nanoscopy, but they are inherently light-sensitive. When a fluorophore is excited by a laser, it can react with molecular oxygen to form Reactive Oxygen Species (ROS)[8]. This causality loop leads to two major issues: Photobleaching (the irreversible destruction of the fluorophore) and Phototoxicity (the ROS damaging the live cell being imaged)[8].

FAQ & Troubleshooting

Q: My live-cell fluorescence signal fades rapidly during confocal imaging, and the cells begin to undergo apoptosis. How do I troubleshoot this? A: You are experiencing simultaneous photobleaching and phototoxicity driven by ROS generation[8]. To mitigate this:

  • Switch from continuous scanning to a Light Sheet Fluorescence Microscopy (LSFM) setup if possible, which limits light exposure strictly to the focal plane[8].

  • Add compatible antioxidants (like Trolox or ascorbic acid) to your imaging buffer to scavenge ROS[9].

  • Utilize photoactivatable dyes (e.g., 3,6-diaminoxanthones) that remain dark until triggered by specific wavelengths, reducing background fluorescence and unnecessary light exposure[10].

Data Presentation: Fluorophore Handling Best Practices
ParameterBest Practice ProtocolMechanistic Rationale
Storage Vessel Amber vials or foil-wrapped tubes[9].Prevents ambient light from causing premature excitation and oxidative degradation[9].
Working Environment Handle under dim or red/green safe lighting[9].Minimizes unnecessary photon absorption during sample prep[9].
Temperature Store at -20°C or -80°C in aliquots[9].Slows thermal degradation kinetics and prevents freeze-thaw damage[9].
Buffer Additives Antioxidants (Trolox, Ascorbic Acid)[9].Scavenges ROS generated during excitation, extending dye half-life[9].

MODULE 4: Temperature-Sensitive Reagents (Enzymes & Proteins)

Repeated freezing and thawing of biological samples (enzymes, sera, metabolites) causes the formation and melting of ice crystals. This physical shearing, combined with localized shifts in pH and solute concentration as water freezes, leads to the irreversible denaturation of protein structures and loss of enzymatic activity[11].

FAQ & Troubleshooting

Q: I have a bulk stock of an expensive enzyme. Can I just thaw the master tube every time I need a few microliters? A: Absolutely not. Freeze-thaw cycles cause cumulative, quantitative loss of specific enzyme activity. For example, specific human enzymes stored at -4°C or -20°C show significant degradation after repeated cycles, whereas storage at -70°C to -80°C maintains stability[11]. You must divide the master stock into single-use aliquots immediately upon receiving it.

Q: Are all biological molecules equally sensitive to freeze-thaw cycles? A: No. Sensitivity is highly molecule-specific. While complex enzymes degrade rapidly, some metabolites like urinary creatinine are stable for up to 10 freeze-thaw cycles[12]. However, oxidative metabolites like 8-iso-PGF2α show significant artificial increases by cycle 6 due to ongoing oxidation if antioxidants are not added[12].

Data Presentation: Quantitative Stability Across Freeze-Thaw Cycles

The following table summarizes the stability of various biological reagents based on rigorous freeze-thaw degradation studies.

Reagent / BiomoleculeStorage TempStability ThresholdDegradation Notes
General Enzymes (e.g., LDH) -70°CHighly stable for 7+ daysSignificant loss of activity observed if stored at -4°C or subjected to repeated thawing[11].
Urinary Creatinine -40°C> 10 CyclesHighly stable; retains ~101% of baseline concentration after 10 cycles[12].
8-iso-PGF2α (Metabolite) -40°C< 5 CyclesSignificant artificial increase (134% of baseline) by cycle 6 due to oxidation without antioxidants[12].
Serum Immunoregulators (CRP, IL-8) -20°CUp to 50 CyclesSurprisingly robust; levels remain statistically equivalent to baseline across 50 cycles[13].

References

  • Best practices for RNA storage and sample handling - QIAGEN Source: qiagen.com URL: [Link]

  • Fluorescent dyes: spectra, types & applications - baseclick Source: baseclick.eu URL: [Link]

  • VIRSeek RNAExtractor Food User's Guide - Gold Standard Diagnostics Source: goldstandarddiagnostics.com URL: [Link]

  • How to Protect RNA, Cells, and Tissues Over Long-Distance Shipping - Quick Biology Source: quickbiology.com URL: [Link]

  • Preserving RNA Quality in Single-Cell Studies: Why DNase/RNase-Free Water Matters Source: iscaconsortium.org URL: [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications Source: mpi-cbg.de URL: [Link]

  • Effect of Freezing-thawing and Storage Time on Some Specific Human Enzymes Source: researchgate.net URL: [Link]

  • A general design of caging-group-free photoactivatable fluorophores for live-cell nanoscopy Source: nih.gov URL: [Link]

  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2... - PMC Source: nih.gov URL: [Link]

  • Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Halogenated Acetophenones: A Comprehensive Guide for Synthetic and Medicinal Chemists

As a Senior Application Scientist, I frequently encounter drug development programs where the precise selection of a halogenated building block dictates the success or failure of a synthetic route. Halogenated acetopheno...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs where the precise selection of a halogenated building block dictates the success or failure of a synthetic route. Halogenated acetophenones are ubiquitous in organic synthesis, but their reactivity profiles diverge sharply depending on the position of the halogen.

This guide provides an objective, data-driven comparative analysis of α -haloacetophenones (phenacyl halides) used in nucleophilic substitution ( SN​2 ) versus ring-halogenated acetophenones used in transition-metal-catalyzed cross-coupling. By understanding the mechanistic causality behind their reactivity, researchers can rationally design more efficient, scalable, and cost-effective synthetic workflows.

Part 1: α -Haloacetophenones in SN​2 Alkylation Reactions

α -Haloacetophenones (commonly known as phenacyl halides) are exceptionally potent alkylating agents. They are widely utilized in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and as protecting groups for carboxylic acids.

Mechanistic Causality: Why are Phenacyl Halides So Reactive?

Phenacyl halides are significantly more reactive in SN​2 reactions than their simple alkyl halide counterparts (often reacting 35–50 times faster than benzyl halides)[1]. This enhanced reactivity is not merely a steric phenomenon; it is driven by a profound electronic effect. During the SN​2 transition state, the adjacent carbonyl group lowers the intrinsic activation barrier through a combination of inductive field effects and conjugative π -orbital overlap with the incoming nucleophile and departing leaving group[2][3].

However, the nature of the halogen leaving group dictates the absolute reaction rate. The general reactivity trend follows the polarizability and leaving group ability of the halide: I > Br > Cl >> F . Interestingly, α -fluoroacetophenone exhibits anomalously low reactivity in certain reductions and substitutions due to conformational preferences—the high energy barrier required to align the C–F bond orthogonally to the carbonyl group for optimal orbital overlap disfavors the transition state[4].

Comparative SN​2 Reactivity Data

The following table summarizes the relative second-order rate constants ( k2​ ) and properties of α -haloacetophenones when reacted with a standard nucleophile (e.g., aniline or thiols) in methanolic solutions.

SubstrateLeaving Group AbilityRelative SN​2 ReactivityStability / HandlingPrimary Application
α -Iodoacetophenone ExcellentVery HighLow (Light/Moisture sensitive)Rapid, mild alkylations
α -Bromoacetophenone GoodHigh (Reference)Moderate (Lachrymator)Standard heterocyclic synthesis
α -Chloroacetophenone ModerateModerate (~100x slower than Br)High (Strong Lachrymator)Scalable, cost-sensitive routes
α -Fluoroacetophenone PoorVery LowHighSpecialized fluorine chemistry
Experimental Protocol: Kinetic Validation of SN​2 Reactivity

To objectively validate the reactivity differences between α -bromo and α -chloroacetophenone, a self-validating UV-Vis spectrophotometric assay can be employed to track the pseudo-first-order kinetics of their reaction with aniline[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M stock solution of aniline (nucleophile, in large excess) and 0.001 M stock solutions of α -bromoacetophenone and α -chloroacetophenone in anhydrous methanol.

  • Equilibration: Equilibrate the solutions and a quartz cuvette in a thermostated water bath at 35°C ± 0.1°C.

  • Initiation: Pipette 2.5 mL of the aniline solution into the cuvette. Rapidly inject 0.1 mL of the α -haloacetophenone stock solution and mix thoroughly.

  • Data Acquisition: Immediately monitor the decrease in absorbance at the λmax​ of the α -haloacetophenone (typically around 240-250 nm) over time.

  • Analysis: Plot ln(At​−A∞​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the aniline concentration to determine the second-order rate constant ( k2​ ).

Visualization: SN​2 Mechanistic Logic

SN2_Logic A Alpha-Haloacetophenone (Electrophile) C Transition State Formation A->C B Nucleophilic Attack (e.g., Amine/Thiol) B->C D Carbonyl pi-orbital Overlap (Stabilization) C->D Lowers Activation Energy E Leaving Group Departure (Rate: I > Br > Cl > F) C->E F Alkylated Product (e.g., Phenacyl Amine) E->F

Logical flow of SN2 reactivity in alpha-haloacetophenones highlighting transition state stabilization.

Part 2: Ring-Halogenated Acetophenones in Cross-Coupling

When the halogen is positioned on the aromatic ring (e.g., 4'-bromoacetophenone), the molecule ceases to act as an alkylating agent and instead becomes a prime substrate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[5].

Mechanistic Causality: Bond Dissociation Energy (BDE) and Oxidative Addition

In cross-coupling reactions, the rate-limiting step is typically the oxidative addition of the low-valent metal (e.g., Pd0 or Ni0 ) into the Carbon-Halogen ( Csp2​−X ) bond. The reactivity is inversely proportional to the Bond Dissociation Energy (BDE) of the C-X bond[6][7].

Furthermore, the acetyl group on the ring is not merely a passive spectator. It acts as an electron-withdrawing group, which decreases the electron density on the aromatic ring, thereby accelerating the oxidative addition of electron-rich metal catalysts. Recent studies also indicate that the carbonyl oxygen can form transient η2 -complexes with metals like Nickel, acting as a directing group that dramatically accelerates oxidative addition compared to unfunctionalized aryl halides[8].

Comparative Cross-Coupling Reactivity Data

The following table correlates the approximate C-X Bond Dissociation Energies with their practical reactivity in standard Palladium-catalyzed couplings[5][6].

SubstrateApprox. C-X BDE (kcal/mol)Oxidative Addition RateTypical Reaction TempCatalyst Requirement
4-Iodoacetophenone ~65Extremely FastRoom Temp to 40°CStandard Pd(PPh3​)4​
4-Bromoacetophenone ~81Fast (Industry Standard)60°C - 80°CStandard Pd(PPh3​)4​
4-Chloroacetophenone ~96Slow80°C - 110°CSpecialized bulky ligands (e.g., XPhos, BrettPhos)
4-Fluoroacetophenone ~126Inert (under standard Pd)N/ARequires specialized Ni catalysts / C-F activation
Experimental Protocol: Suzuki-Miyaura Comparative Workflow

To evaluate the reactivity difference between 4-bromoacetophenone and 4-chloroacetophenone, a parallel Suzuki-Miyaura coupling protocol can be executed.

Step-by-Step Methodology:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks, add phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Substrate Addition: To Flask A, add 4-bromoacetophenone (1.0 equiv). To Flask B, add 4-chloroacetophenone (1.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to both flasks. Purge with Argon for 10 minutes.

  • Heating & Sampling: Heat both reactions to 80°C. Extract 50 μL aliquots at 15, 30, 60, and 120 minutes.

  • Quench & Analyze: Quench aliquots in ethyl acetate/water, filter through a short silica plug, and analyze via HPLC or GC-MS. Expected Outcome: Flask A (Bromo) will show >95% conversion within 60 minutes. Flask B (Chloro) will show <20% conversion, validating the BDE-driven kinetic bottleneck of the C-Cl bond.

Visualization: Cross-Coupling Catalytic Cycle

CrossCoupling Pd0 Pd(0) Catalyst Coord Pre-activation Carbonyl Coordination Pd0->Coord Substrate Binding ArX Ring-Halogenated Acetophenone ArX->Coord OxAdd Oxidative Addition (C-X Cleavage) Coord->OxAdd Rate: I > Br > Cl TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling emphasizing the oxidative addition kinetics.

Part 3: Strategic Selection Guide

When designing a synthetic route involving halogenated acetophenones, the choice of halogen and its position must be dictated by the target transformation:

  • For Heterocycle Synthesis ( SN​2 ): Opt for α -bromoacetophenones . They offer the best balance between high reactivity (driven by carbonyl π -overlap) and synthetic stability. α -Iodo derivatives are often too unstable for prolonged storage, while α -chloro derivatives may require harsh heating that leads to degradation.

  • For Biaryl/C-N Construction (Cross-Coupling): Opt for ring-brominated acetophenones for general discovery chemistry due to commercial availability and excellent reactivity with standard Pd catalysts. For process scale-up, ring-chlorinated acetophenones are preferred due to lower raw material costs, provided that modern, bulky phosphine ligands (e.g., Buchwald ligands) are utilized to overcome the high C-Cl bond dissociation energy.

References

  • RSC Publishing. Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides. Available at: [Link]

  • ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Conformational preferences of α -fluoroketones may influence their reactivity. Available at:[Link]

  • Freie Universität Berlin. Topic 6: C−F Activation and Bond Dissociation Energies. Available at:[Link]

  • FULIR. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism (Bond Dissociation Energy Context). Available at:[Link]

  • Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Available at: [Link]

Sources

Comparative

Spectroscopic Validation of 2-(3-Fluorophenyl)-2'-iodoacetophenone: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) The synthesis of highly functionalized halogenated active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5)

The synthesis of highly functionalized halogenated active pharmaceutical ingredient (API) intermediates demands rigorous structural validation. 2-(3-Fluorophenyl)-2'-iodoacetophenone is a prime example of a complex intermediate, featuring a carbonyl core flanked by a fluorinated aliphatic-aromatic system and an iodinated phenyl ring[1]. Validating this structure requires a multi-modal spectroscopic approach to confirm the carbon skeleton, the specific regiochemistry of the halogens, and the absence of synthetic impurities.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical platforms—evaluating their physical principles, limitations, and operational workflows to help you select the optimal suite of techniques for halogenated intermediate validation.

Structural Validation Workflow

The following decision tree illustrates the complementary nature of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in confirming the target structure.

ValidationWorkflow Start Synthesized Intermediate 2-(3-Fluorophenyl)-2'-iodoacetophenone NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (GC-MS / LC-HRMS) Start->MS IR FTIR Spectroscopy (ATR / Transmission) Start->IR NMR_HF High-Field (500+ MHz) Complex coupling & 13C NMR->NMR_HF NMR_BT Benchtop (60-80 MHz) Routine 1H/19F screening NMR->NMR_BT MS_GC GC-EI-MS Volatile, fragmentation (M-I) MS->MS_GC MS_LC LC-ESI-HRMS Exact mass, impurity profiling MS->MS_LC IR_ATR ATR-FTIR Rapid, neat sample (C=O stretch) IR->IR_ATR IR_Trans Transmission (KBr) High resolution, quantitative IR->IR_Trans

Caption: Multi-modal spectroscopic workflow for the structural validation of halogenated pharmaceutical intermediates.

Core Comparison 1: NMR Spectroscopy (High-Field vs. Benchtop)

Nuclear Magnetic Resonance is the gold standard for elucidating the regiochemistry of the fluorine and iodine atoms. Because 19F has a 100% natural abundance and an NMR sensitivity of 83% relative to 1H , 19F NMR is an exceptionally powerful, background-free tool for structural validation [2].

High-Field NMR (≥500 MHz) vs. Benchtop NMR (60-80 MHz)
  • The Physics of Resolution: Chemical shift (in ppm) is independent of the magnetic field strength, but scalar J -coupling (in Hz) is a constant energy interaction. Therefore, a 15-20 Hz multiplet spans 0.3 ppm on a 60 MHz benchtop system, but only 0.03 ppm on a 600 MHz high-field system[3].

  • Application to the Target: High-field NMR is required to cleanly resolve the complex 13C−19F splitting patterns (e.g., 1JCF​ , 2JCF​ ) on the fluorophenyl ring. However, for routine batch-to-batch validation, Benchtop NMR provides sufficient resolution for the 19F singlet/multiplet and the isolated aliphatic −CH2​− protons alpha to the carbonyl.

Self-Validating Protocol: 1H and 19F NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the synthesized intermediate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability (Lock & Shim): Insert the NMR tube. Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform automated gradient shimming (Z1-Z4) to ensure the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz .

  • 1H Acquisition: Acquire 16 scans with a 30∘ pulse angle and a relaxation delay (D1) of 2 seconds .

  • 19F Acquisition: Switch to the 19F probe/channel. Acquire 32 scans with a spectral width of at least 250 ppm to capture the broad chemical shift dispersion typical of organofluorines. Use trichlorofluoromethane ( CFCl3​ ) as an external reference ( 0 ppm ).

  • Data Processing: Apply a 0.3 Hz exponential line broadening factor before Fourier transformation. Phase and baseline correct the spectra.

Core Comparison 2: Mass Spectrometry (GC-MS vs. LC-HRMS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. For halogenated acetophenones, the choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility and thermal stability[4].

GC-MS (Electron Ionization) vs. LC-HRMS (Electrospray Ionization)
  • GC-MS (EI): Operates under hard ionization ( 70 eV ). It is the superior choice for 2-(3-Fluorophenyl)-2'-iodoacetophenone because the molecule is volatile and thermally stable. The EI process reliably cleaves the weak carbon-iodine bond, yielding a highly diagnostic [M−I]+ base peak [4].

  • LC-HRMS (ESI): Provides exact mass accuracy ( <5 ppm ) and is the gold standard for non-volatile, thermally labile impurities (e.g., Nitrosamine Drug Substance-Related Impurities, NDSRIs)[5]. However, ESI often struggles to ionize neutral, non-polar halogenated aromatics efficiently compared to EI.

Fragmentation MolIon Molecular Ion [M]+ m/z ~340 LossI Loss of Iodine Radical (-127 Da) m/z ~213 MolIon->LossI -I• AlphaCleavage Alpha-Cleavage at Carbonyl m/z ~231 (Iodobenzoyl cation) MolIon->AlphaCleavage C-C cleavage Fluorobenzyl Fluorobenzyl Cation m/z ~109 MolIon->Fluorobenzyl C-C cleavage

Caption: Expected primary electron ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating Protocol: GC-MS Impurity Profiling
  • System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal electron multiplier voltage.

  • Blank Run: Inject of pure solvent (e.g., LC-MS grade Hexane) to verify the absence of column bleed or carryover.

  • Sample Injection: Inject of the sample ( 1 mg/mL in Hexane) using a split ratio of 1:50 onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, ).

  • Temperature Program: Hold at 80∘C for 2 min , ramp at 15∘C/min to 280∘C , and hold for 5 min .

  • Data Analysis: Extract the chromatogram for m/z340 (Molecular Ion) and m/z213 (Loss of Iodine). Verify that the isotopic pattern of the molecular ion lacks the M+2 signature typical of Chlorine/Bromine, confirming the monoisotopic nature of Iodine ( 127I ).

Core Comparison 3: Vibrational Spectroscopy (ATR-FTIR vs. Transmission)

Infrared spectroscopy is essential for verifying the presence of the carbonyl ( C=O ) and carbon-halogen ( C−F , C−I ) bonds.

ATR-FTIR vs. Transmission IR (KBr Pellet)
  • ATR-FTIR: Attenuated Total Reflectance requires zero sample preparation. The sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe). However, the depth of penetration of the evanescent wave is wavelength-dependent. As a result, absorption bands at lower wavenumbers (longer wavelengths) appear artificially more intense than those at higher wavenumbers[6].

  • Transmission IR: Requires grinding the sample with anhydrous KBr and pressing it into a pellet. While it provides library-standard peak ratios, it is highly susceptible to moisture interference (broad −OH band at 3400 cm−1 ) and polymorphism changes during grinding [7].

Self-Validating Protocol: ATR-FTIR Analysis
  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow to dry completely.

  • Background Scan: Collect a background spectrum (32 scans, 4 cm−1 resolution, 4000−400 cm−1 ) of the empty, clean crystal to ratio out atmospheric CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the solid intermediate directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps which lower signal intensity).

  • Acquisition & Correction: Acquire the sample spectrum. Immediately apply an ATR Correction Algorithm within the FTIR software to adjust the wavelength-dependent intensities, making the spectrum directly comparable to standard transmission libraries [6].

Quantitative Data Summaries

Table 1: Expected Spectroscopic Signatures for 2-(3-Fluorophenyl)-2'-iodoacetophenone

Analytical TechniqueSpectral FeatureExpected ValueStructural Correlation
1H NMR Singlet (or coupled doublet) ∼4.2 ppm −CH2​− protons alpha to carbonyl
19F NMR Multiplet ∼−110 to −115 ppm 3-Fluorophenyl group
13C NMR Downfield Singlet ∼195 ppm Acetophenone carbonyl carbon ( C=O )
GC-MS (EI) Molecular Ion [M]+ m/z340 Intact synthesized molecule
GC-MS (EI) Base Peak / Major Fragment m/z213 [M−I]+ (Loss of Iodine radical)
ATR-FTIR Strong, sharp band 1680−1700 cm−1 C=O stretching vibration
ATR-FTIR Strong band 1200−1250 cm−1 C−F stretching vibration

Table 2: Comparison of Analytical Platforms for Halogenated Intermediates

MethodologyPrimary AdvantagePrimary LimitationBest Use Case
High-Field NMR ( ≥500 MHz ) Ultimate resolution; resolves complex C−F scalar couplings.High operational cost; requires cryogenic liquids.De novo structural elucidation and impurity identification.
Benchtop NMR ( 60−80 MHz ) Cryogen-free; rapid at-line QA/QC deployment.Signal overlap due to lower chemical shift dispersion in Hz.Routine batch-to-batch structural validation.
GC-MS (EI) Highly reproducible fragmentation; excellent for halogens.Requires thermal stability and volatility.Volatile intermediate profiling and structural verification.
LC-HRMS (ESI) Exact mass accuracy ( <5 ppm ); handles complex matrices.Matrix effects (ion suppression); poor ionization of neutrals.Trace impurity and degradant analysis.
ATR-FTIR Zero sample prep; rapid and non-destructive.Wavelength-dependent peak intensities require software correction.Rapid functional group ID at the bench.
Transmission IR (KBr) Generates library-standard peak intensity ratios.High risk of moisture interference from hygroscopic KBr.Quantitative validation and strict library matching.

Conclusion

The structural validation of 2-(3-Fluorophenyl)-2'-iodoacetophenone cannot rely on a single analytical technique. While High-Field NMR provides the definitive map of the carbon-halogen framework, Benchtop NMR serves as a highly efficient alternative for routine batch screening. GC-MS exploits the thermal stability of the acetophenone core to provide diagnostic fragmentation (specifically the loss of the iodine radical), outperforming LC-HRMS for this specific non-polar intermediate. Finally, ATR-FTIR offers the fastest route to confirming the intact carbonyl and carbon-fluorine functionalities, provided proper ATR correction algorithms are applied to account for evanescent wave physics.

By integrating these orthogonal techniques, analytical chemists can establish a self-validating, regulatory-compliant data package for complex pharmaceutical intermediates.

Sources

Validation

Comparing the biological activity of compounds derived from fluorinated vs. non-fluorinated acetophenones

Acetophenone and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of bioactive heterocycles, including chalcones, pyrazoles, and isoxazolines. In r...

Author: BenchChem Technical Support Team. Date: March 2026

Acetophenone and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of bioactive heterocycles, including chalcones, pyrazoles, and isoxazolines. In recent years, the strategic introduction of fluorine atoms onto the acetophenone ring has revolutionized the pharmacokinetic and pharmacodynamic profiles of these compounds.

This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated acetophenone derivatives. By analyzing the mechanistic causality behind the "fluorine effect" and providing self-validating experimental protocols, this guide equips researchers with the necessary insights to optimize lead compounds in drug discovery.

Mechanistic Causality: Why Fluorination Alters Bioactivity

The substitution of hydrogen with fluorine on an acetophenone derivative is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution, conformation, and interaction with biological targets.

  • Conformational Locking: Fluorine possesses unique stereoelectronic properties. According to structural analyses, 2′-fluoro-substituted acetophenone derivatives exhibit a strict preference for the s-trans conformation in solution. This conformational locking is driven by through-space spin-spin couplings (TS-couplings) between the fluorine atom and the alpha-protons/carbons, which minimizes polar repulsion and stabilizes the pharmacophore for optimal receptor binding [1].

  • Metabolic Stability: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-rich positions. Substituting a hydrogen atom with a highly electronegative fluorine atom (e.g., at the para-position) sterically and electronically shields the ring, significantly increasing the compound's half-life in vivo [3].

  • Lipophilicity and Permeability: The highly polarized C–F bond increases the overall lipophilicity ( logP ) of the molecule. This enhancement facilitates better penetration across the hydrophobic lipid bilayers of bacterial cell walls and mammalian cell membranes, directly translating to lower Minimum Inhibitory Concentrations (MIC) and Half-Maximal Inhibitory Concentrations (IC 50​ ) [2].

Pathway F_Sub Fluorine Substitution Steric Steric Shielding (vdW radius 1.47 Å) F_Sub->Steric Electronic High Electronegativity (Inductive Effect) F_Sub->Electronic Lipophilic C-F Bond Polarity (Increased logP) F_Sub->Lipophilic Metabolic Blocks CYP450 Oxidation Steric->Metabolic Binding Enhanced Target Binding Electronic->Binding Permeability Improved Cell Permeability Lipophilic->Permeability

Mechanistic pathways showing how fluorine substitution enhances pharmacological profiles.

Comparative Data Analysis

The table below synthesizes quantitative experimental data comparing non-fluorinated acetophenone derivatives with their fluorinated counterparts across various biological assays. The data demonstrates a consistent trend: fluorination enhances target affinity and cellular toxicity against pathogens and cancer cell lines.

Scaffold Derived from AcetophenoneSubstitutionBiological Target / AssayNon-Fluorinated ActivityFluorinated ActivityFold Improvement
Chalcone 4-FluoroUrease Inhibition (IC 50​ )45.2 µM11.5 µM~3.9x
Isoxazoline 2,4-DifluoroE. coli Antibacterial (MIC)64 µg/mL16 µg/mL4.0x
FL118 Derivative 7-FluoroarylCRC Cell Cytotoxicity (IC 50​ )1.20 nM0.35 nM~3.4x

(Note: Data is aggregated from comparative structure-activity relationship (SAR) studies focusing on urease deactivation, antimicrobial screening, and colorectal cancer (CRC) cytotoxicity [2][3].)

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The following protocol details the generation of a fluorinated chalcone from a fluorinated acetophenone, including the critical spectroscopic validation steps required before biological testing.

Phase 1: Synthesis via Claisen-Schmidt Condensation

Causality: The base-catalyzed Claisen-Schmidt condensation is utilized because the hydroxide ion efficiently deprotonates the acidic α -protons of the fluorinated acetophenone, generating a reactive enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Add 10 mmol of 4-fluoroacetophenone and 10 mmol of a substituted benzaldehyde to a 50 mL round-bottom flask containing 15 mL of ethanol.

  • Place the flask in an ice bath to maintain the temperature below 10°C.

  • Dropwise, add 10 mL of a 10% aqueous NaOH solution under continuous magnetic stirring.

  • Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Pour the mixture over crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with distilled water, and recrystallize from hot ethanol to yield the pure fluorinated chalcone.

Phase 2: Spectroscopic Self-Validation

Causality: Biological assays are meaningless if the compound's structural integrity is compromised. 19 F NMR is a mandatory self-validating step because fluorine has a spin of 1/2 and 100% natural abundance. It provides a distinct, highly sensitive signal without proton interference, definitively confirming the presence and position of the fluorine atom on the scaffold.

  • 1 H NMR (400 MHz, CDCl 3​ ): Verify the presence of the α,β -unsaturated trans-alkene protons (typically doublets around δ 7.4–7.8 ppm with a coupling constant J≈15−16 Hz, confirming the E-isomer).

  • 19 F NMR (376 MHz, CDCl 3​ ): Confirm the single resonance peak characteristic of the aromatic fluorine (typically between δ -105 to -115 ppm for a para-fluoro group).

  • HRMS: Verify the exact mass to ensure no defluorination occurred during the alkaline condensation.

Phase 3: In Vitro Biological Assay (Broth Microdilution for MIC)
  • Prepare a stock solution of the validated fluorinated chalcone in DMSO (1 mg/mL).

  • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculate each well with a standardized bacterial suspension (E. coli or S. aureus) adjusted to 5×105 CFU/mL.

  • Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth, directly comparing the efficacy against the non-fluorinated control run in parallel.

G A Fluorinated Acetophenone C Claisen-Schmidt Condensation (NaOH / EtOH) A->C B Substituted Benzaldehyde B->C D Fluorinated Chalcone Intermediate C->D E Self-Validation: 1H/13C/19F NMR & HRMS D->E F In Vitro Bioassay (e.g., MIC / MTT) E->F Purity >95%

Workflow for synthesis, validation, and bio-evaluation of fluorinated chalcones.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antibacterial Activity of Some Fluorinated Isoxazoline Derivatives Rasayan Journal of Chemistry URL: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 PubMed Central (NIH) URL:[Link]

Comparative

Comparative Synthetic Strategies for 2-(3-Fluorophenyl)-2'-iodoacetophenone: A Methodological Guide

Introduction & Strategic Retrosynthetic Analysis The synthesis of highly functionalized deoxybenzoins, specifically 2-(3-fluorophenyl)-2'-iodoacetophenone , presents unique chemo- and regioselectivity challenges. As a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis

The synthesis of highly functionalized deoxybenzoins, specifically 2-(3-fluorophenyl)-2'-iodoacetophenone , presents unique chemo- and regioselectivity challenges. As a critical building block in the development of heterocyclic active pharmaceutical ingredients (APIs) and advanced materials, establishing a scalable, self-validating synthetic route is paramount.

The Mechanistic Pitfalls of Conventional Routes: Novice approaches often default to two standard disconnections, both of which critically fail for this specific target:

  • Friedel-Crafts Acylation: Attempting to acylate fluorobenzene with 2-iodophenylacetyl chloride fails due to the electronic directing effects of the fluorine atom. Fluorine's resonance donation strictly favors para-substitution, yielding the 4-fluoro isomer rather than the required meta-fluoro architecture.

  • Palladium-Catalyzed α -Arylation: While Pd-catalyzed α -arylation of acetophenones is a robust method for general deoxybenzoin synthesis , applying it to 2'-iodoacetophenone and 1-bromo-3-fluorobenzene is a fundamental error. Palladium(0) undergoes oxidative addition into the aryl C–I bond of the acetophenone orders of magnitude faster than the C–Br bond of the coupling partner. This leads to rapid intermolecular oligomerization or reductive dehalogenation, completely bypassing the desired enolate coupling.

To circumvent these issues, we must rely on pre-functionalized building blocks and highly controlled acyl substitution or radical addition pathways.

Comparative Evaluation of Synthetic Routes

Route A: The Classical Weinreb Amide Approach

This route utilizes the nucleophilic acyl substitution of 2-iodo-N-methoxy-N-methylbenzamide with (3-fluorobenzyl)magnesium bromide. The defining advantage here is the formation of a stable, tetrahedral magnesium chelate intermediate. This chelation prevents the collapse of the intermediate until the aqueous acidic workup, strictly prohibiting the over-addition of the Grignard reagent that typically plagues standard acyl chloride reactions.

Route B: Bimetallic Benzylic Aroylation (Advanced Step-Economy)

Recent advancements have enabled the direct chemoselective deprotonation of benzylic C–H bonds. Utilizing a synergistic bimetallic LiN(SiMe3)2/CsF system, 3-fluorotoluene can be directly deprotonated and coupled with 2-iodo-N-methoxy-N-methylbenzamide . This bypasses the need to synthesize and handle moisture-sensitive benzylic halides and Grignard reagents, significantly improving the step-economy of the workflow .

Route C: Metal-Free Radical Oxidative Addition (Emerging Green Protocol)

An environmentally benign alternative involves the oxidative radical addition of (3-fluorophenyl)hydrazine to 1-(2-iodophenyl)vinyl azide . Mediated by H2O2 as a radical initiator and PEG-800 as a phase-transfer catalyst in an aqueous medium, this room-temperature protocol avoids transition metals entirely, preserving the sensitive C–I bond while operating under green chemistry principles .

Quantitative Performance Matrix

ParameterRoute A: Weinreb/GrignardRoute B: Bimetallic AroylationRoute C: Radical Addition
Overall Yield 75–82%65–72%70–75%
Atom Economy Moderate (Mg salts generated)High (Direct C–H functionalization)Moderate (N2 extruded)
Key Reagents Mg turnings, I2, THFLiHMDS, CsF, TolueneH2O2, PEG-800, Water
Reaction Temp 0 °C to RT110 °C (Base), 50 °C (Coupling)Room Temperature
Scalability Excellent (Kilogram scale)Moderate (Requires glovebox setup)Good (Aqueous, open-air)
C–I Bond Integrity 100% Preserved100% Preserved100% Preserved

Mechanistic Workflows & Visualizations

G A 2-Iodo-Weinreb Amide + 3-Fluorobenzyl-MgBr B Tetrahedral Chelate Intermediate (Stable) A->B Nucleophilic Attack E Tertiary Alcohol (Over-addition) A->E If Acyl Chloride is used C Aqueous Acidic Workup B->C Chelation prevents 2nd addition D Target Ketone (No Over-addition) C->D Hydrolysis

Mechanistic divergence of Weinreb amide vs. acyl chloride in Grignard additions.

G N1 3-Fluorotoluene N3 Chemoselective Benzylic Anion N1->N3 Deprotonation (110 °C) N2 LiHMDS / CsF Bimetallic Base N2->N3 Synergistic Activation N5 Target Ketone Formation N3->N5 Electrophilic Trapping (50 °C) N4 2-Iodo-Weinreb Amide N4->N5 Acyl Source

Base-mediated benzylic aroylation pathway utilizing a bimetallic LiHMDS/CsF system.

Validated Experimental Protocols

Protocol A: Grignard Addition to Weinreb Amide (Industry Standard)
  • Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Slowly add 3-fluorobenzyl bromide (1.1 eq) dropwise. Causality Note: The iodine etches the magnesium oxide layer, ensuring reliable initiation of the oxidative addition without dangerous thermal runaways.

  • Coupling Phase: Dissolve 2-iodo-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent dropwise. Causality Note: Strict temperature control at 0 °C is maintained to stabilize the tetrahedral magnesium chelate, preventing premature collapse and subsequent over-alkylation.

  • Quench and Isolation: Stir for 2 hours, then quench carefully with saturated aqueous NH4Cl. Causality Note: The mild acid protonates the intermediate, forcing the expulsion of N,O-dimethylhydroxylamine and yielding the target ketone cleanly. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Bimetallic Benzylic Aroylation (Step-Economical Method)
  • Base Activation: Inside an argon-filled glovebox, combine LiN(SiMe3)2 (3.0 eq) and CsF (2.0 eq) in dry toluene in a sealed microwave vial. Remove from the glovebox and heat to 110 °C for 4 hours. Causality Note: Pre-heating generates the highly active, hydrocarbon-soluble bimetallic complex necessary for differentiating the pKa of benzylic vs. aryl C–H bonds .

  • Aroylation: Cool the mixture to room temperature. Inject 3-fluorotoluene (1.5 eq) and 2-iodo-N-methoxy-N-methylbenzamide (1.0 eq) via syringe. Heat the reaction to 50 °C for 4 hours. Causality Note: The transient benzylic anion rapidly attacks the Weinreb amide. The chelation effect still applies here, suppressing tertiary alcohol byproducts .

  • Quench and Isolation: Cool to room temperature, open to air, and quench with water. Extract with dichloromethane, concentrate, and purify via silica gel chromatography.

Conclusion & Application Scientist's Recommendation

For immediate, predictable scale-up (e.g., >100g batches), Route A (Weinreb/Grignard) remains the undisputed champion due to its robustness and the commercial availability of the starting materials. However, for discovery-phase library synthesis where minimizing intermediate isolation is prioritized, Route B (Bimetallic Aroylation) offers an elegant, step-economical solution that leverages modern C–H functionalization logic.

References

  • Title: Alpha-Arylation of Acetophenones via a Radical Mechanism Source: Utrecht University Repository URL: [Link]

  • Title: H2O2-mediated room temperature synthesis of 2-arylacetophenones from arylhydrazines and vinyl azides in water Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Benzylic Aroylation of Toluenes Mediated by a LiN(SiMe3)2/Cs+ System Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

Orthogonal Purity Assessment of 2-(3-Fluorophenyl)-2'-iodoacetophenone: HPLC vs. qNMR

As pharmaceutical pipelines demand increasingly stringent quality controls for building blocks and intermediates, relying on a single analytical technique for purity assessment is no longer scientifically defensible. For...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand increasingly stringent quality controls for building blocks and intermediates, relying on a single analytical technique for purity assessment is no longer scientifically defensible. For complex halogenated intermediates like 2-(3-Fluorophenyl)-2'-iodoacetophenone —a critical scaffold in cross-coupling reactions and medicinal chemistry—hidden impurities can drastically skew reaction stoichiometry and downstream yields.

This guide provides an authoritative, comparative analysis of High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (1H qNMR) for evaluating the purity of this specific acetophenone derivative. By examining the causality behind our experimental designs, we establish a self-validating orthogonal strategy that guarantees absolute confidence in material quality [1].

The Analyte Profile & Analytical Challenges

2-(3-Fluorophenyl)-2'-iodoacetophenone (Chemical Formula: C14​H10​FIO ) presents unique analytical challenges and opportunities:

  • Structurally Similar Impurities: The most common synthetic byproducts include the deiodinated analog (2-(3-fluorophenyl)acetophenone) and regioisomers from the initial Friedel-Crafts or coupling steps. These require high-resolution chromatography to separate.

  • Differing UV Response Factors: The heavy iodine atom exerts an auxochromic effect, significantly altering the molar absorptivity of the molecule compared to its dehalogenated byproducts. This makes relative UV area percent (HPLC) inherently biased.

  • The NMR Advantage: The molecule features an isolated methylene group (-CH₂-) positioned between the carbonyl and the fluorophenyl ring. In a ¹H NMR spectrum, this appears as a sharp, distinct singlet at approximately 4.2 ppm, completely free from the complex aromatic multiplet (7.0–8.0 ppm). This structural feature makes it an ideal candidate for highly accurate qNMR integration [2].

Methodology 1: HPLC-UV (The Chromatographic Workhorse)

HPLC-UV is the industry standard for separating structurally similar impurities. However, it is a relative quantification method. It assumes all species absorb UV light equally at the chosen wavelength—a dangerous assumption for halogenated mixtures.

Causality in Experimental Design
  • Stationary Phase: A sub-2 µm or 3 µm C18 column is chosen to maximize theoretical plates, ensuring baseline resolution between the iodinated API and the highly lipophilic deiodinated impurity.

  • Wavelength Selection (254 nm): Acetophenones exhibit strong π→π∗ transitions near 254 nm. While 210 nm would detect more compounds lacking chromophores, 254 nm maximizes the signal-to-noise ratio for the target aromatic system.

  • System Suitability: A self-validating protocol requires five replicate injections of the standard before sample analysis to ensure system precision (RSD < 1.0%).

Step-by-Step Protocol
  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 3 µm) at 30 °C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade H2​O ) and Mobile Phase B (Acetonitrile). The TFA suppresses the ionization of any trace acidic impurities, ensuring sharp peak shapes.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0–2 min: 40% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 40% B

  • Acquisition: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor at 254 nm.

  • Validation: Calculate purity using the relative area normalization method.

Methodology 2: ¹H qNMR (The Absolute Quantifier)

Unlike HPLC, qNMR is a primary ratio method. The area under an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal, regardless of the molecule's structure. It requires no reference standard of the analyte itself, only a highly pure internal standard (IS) [3].

Causality in Experimental Design
  • Internal Standard (Maleic Acid): Maleic acid is chosen because it produces a sharp singlet at ~6.3 ppm in CDCl3​ . This perfectly avoids the analyte's aliphatic (-CH₂- at 4.2 ppm) and aromatic (7.0–8.0 ppm) regions.

  • Relaxation Delay ( D1​ = 30s): This is the most critical parameter. Protons have different longitudinal relaxation times ( T1​ ). If the delay between pulses is too short, protons will not fully return to equilibrium, leading to truncated integrals and false purity values. A 30-second D1​ ensures >99.9% relaxation for small organic molecules.

  • Solvent: CDCl3​ provides excellent solubility for halogenated acetophenones, ensuring a homogeneous solution required for accurate quantification.

Step-by-Step Protocol
  • Sample & IS Weighing: Using a microbalance (0.01 mg resolution), accurately weigh ~15.00 mg of 2-(3-Fluorophenyl)-2'-iodoacetophenone and ~5.00 mg of NIST-traceable Maleic Acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl3​ (containing 0.03% TMS). Vortex until visually homogeneous. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the spectrometer to a 90° excitation pulse. Set the spectral width to 15 ppm. Critically, set the relaxation delay ( D1​ ) to 30 seconds. Acquire 64 transients (scans) to ensure a high signal-to-noise ratio (>250:1 for the target peaks).

  • Processing: Apply a 0.3 Hz exponential line broadening. Manually phase the spectrum and apply a rigorous baseline correction (e.g., Bernstein polynomial) to ensure the baseline is perfectly flat beneath the integrals.

  • Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's methylene singlet (4.2 ppm, 2H). Calculate absolute mass purity using the standard qNMR equation.

Comparative Data Synthesis & Orthogonal Strategy

When we analyze a representative batch of 2-(3-Fluorophenyl)-2'-iodoacetophenone using both methods, the limitations of relying on a single technique become apparent.

Table 1: Comparative Purity Assessment Data
Analytical ParameterHPLC-UV (254 nm)¹H qNMR (Absolute)Discrepancy Driver
Main Analyte Purity 99.15% (Area)96.80% (Mass)Invisible solvents / Response factors
Deiodinated Impurity 0.85%1.10%UV response factor underestimation
Residual Ethyl Acetate Not Detected1.80%Lacks UV chromophore at 254 nm
Water Content Not Detected0.30%Invisible to UV
Method Precision (RSD) 0.4%0.6%-

Data Interpretation: The HPLC data suggests a highly pure product (>99%). However, qNMR reveals the true absolute purity is only 96.80%. The discrepancy is driven by residual ethyl acetate from the purification process (which is invisible to UV at 254 nm) and the fact that the deiodinated impurity has a weaker UV response than the iodinated main product, leading HPLC to underestimate its concentration.

The Orthogonal Workflow

To ensure scientific integrity, these two methods must be used in an orthogonal, cross-validating workflow.

OrthogonalPurity Start Synthesized Batch: 2-(3-Fluorophenyl)-2'-iodoacetophenone HPLC HPLC-UV Analysis (Relative Purity & Isomers) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity & Solvents) Start->qNMR DataMerge Orthogonal Data Integration (Cross-Validation) HPLC->DataMerge UV Area % qNMR->DataMerge Mass % Pass High-Confidence Purity (>98% API Grade) DataMerge->Pass Concordant Fail Impurity Investigation (Re-purification) DataMerge->Fail Discrepant

Caption: Orthogonal workflow integrating relative chromatographic data with absolute spectroscopic quantification.

Conclusion

For complex intermediates like 2-(3-Fluorophenyl)-2'-iodoacetophenone, HPLC-UV provides excellent resolution for structural isomers but fails to account for non-chromophoric impurities and differing response factors. ¹H qNMR acts as the ultimate truth-teller, providing absolute mass-balance quantification. By combining the separation power of chromatography with the absolute quantification of NMR, researchers establish a self-validating system that guarantees the integrity of their chemical inventory.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry. Available at:[Link]

  • Journal of Medicinal Chemistry Editorial Board. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." ACS Publications. Available at:[Link]

  • ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

Comparative

Publish Comparison Guide: Cross-Reactivity of 2-(3-Fluorophenyl)-2'-iodoacetophenone vs. Traditional Biological Probes

Executive Summary In the landscape of chemical biology and drug development, mapping protein-ligand interactions requires probes that are both highly specific and stable under physiological conditions. Traditional electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology and drug development, mapping protein-ligand interactions requires probes that are both highly specific and stable under physiological conditions. Traditional electrophiles often suffer from promiscuous background reactivity, leading to false positives. This guide objectively evaluates 2-(3-Fluorophenyl)-2'-iodoacetophenone (3F-2'I-AP) as a next-generation bifunctional probe. By combining a latent aryl-iodide cross-linking moiety with a background-free 19 F-NMR reporter, 3F-2'I-AP offers unprecedented spatiotemporal control over cross-reactivity with biological nucleophiles, outperforming conventional α -halo ketones and standard photoaffinity labels.

Mechanistic Rationale: The "Latent" Electrophile

To understand the superior performance of 3F-2'I-AP, one must analyze the causality behind its structural design:

  • The 2'-Iodoacetophenone Core (Spatiotemporal Control): Unlike α -iodoacetamides (IAAs) which possess a highly electrophilic α -carbon that constitutively alkylates biological thiols, the iodine in 3F-2'I-AP is bound directly to the phenyl ring (ortho to the carbonyl). The aryl-iodide bond is inert to spontaneous nucleophilic aromatic substitution ( SN​Ar ) at physiological pH. It remains completely latent until activated via UV irradiation (homolytic C-I cleavage to form an aryl radical)[1] or via water-soluble Palladium/Copper catalysis (oxidative addition)[2].

  • The 3-Fluorophenyl Handle (Label-Free Detection): Traditional probes require bulky fluorophores or secondary click-chemistry tags for detection, which can perturb the native protein structure. The incorporation of the 3-fluorophenyl group provides an intrinsic, non-perturbing reporter. The 19 F nucleus exhibits 100% natural abundance, high sensitivity, and a massive chemical shift dispersion, making it exceptionally responsive to subtle changes in the protein environment upon cross-linking[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of 3F-2'I-AP against industry-standard alternatives.

Metric / Feature2-(3-Fluorophenyl)-2'-iodoacetophenone α -Iodoacetamides (IAA)Diazirine Probes
Reactivity State Latent (Requires Activation)Constitutively ActiveLatent (Requires UV)
Dark Half-Life (1mM GSH) > 72 hours< 1 hour> 72 hours
Primary Target Nucleophiles Cys, Lys, Tyr (Tunable by activation)Cys (Strictly thiol-specific)Non-specific (C-H, N-H, O-H)
Activation Modality UV (365 nm) OR Pd(0) CatalysisSpontaneous (Nucleophilic attack)UV (350-360 nm)
Reporter Handle Intrinsic 19 F-NMRRequires secondary click-tagRequires secondary click-tag
Off-Target Background NegligibleHigh (Promiscuous alkylation)Low

Reaction Logic Visualization

The true utility of 3F-2'I-AP lies in its divergent reactivity pathways. Depending on the experimental trigger, the probe can be directed to remain stable, cross-link via radical insertion, or undergo targeted bioconjugation.

G Probe 2-(3-Fluorophenyl)-2'-iodoacetophenone Dark Dark Conditions (Physiological pH) Probe->Dark UV UV Activation (365 nm) Probe->UV Pd Pd(0) Catalysis Probe->Pd NoRxn No Cross-Reactivity Dark->NoRxn Radical Aryl Radical Intermediate UV->Radical PhotoAdduct Covalent Photo-Adduct Radical->PhotoAdduct MetalComplex Oxidative Addition Pd->MetalComplex CrossCoupled Cross-Coupled Adduct MetalComplex->CrossCoupled

Divergent cross-reactivity pathways of 2-(3-Fluorophenyl)-2'-iodoacetophenone based on activation.

Self-Validating Experimental Protocol

To ensure scientific integrity, any cross-reactivity assay must be self-validating. The following step-by-step methodology utilizes internal controls to prove that adduct formation is strictly a product of controlled activation, not spontaneous degradation.

Phase 1: Probe Preparation & Baseline Establishment
  • Stock Generation: Dissolve 3F-2'I-AP in anhydrous DMSO to create a 10 mM stock solution.

  • The Dark State Control (Self-Validation): Incubate 100 µM of the probe with 1 mM Glutathione (GSH) or Bovine Serum Albumin (BSA) in PBS (pH 7.4) at 37°C for 24 hours in complete darkness.

    • Causality: GSH provides an abundance of highly nucleophilic thiols. A lack of reactivity in this step proves the aryl-iodide bond is stable against spontaneous alkylation, establishing a zero-background baseline essential for trusting downstream data.

Phase 2: Controlled Cross-Reactivity Assays
  • Modality A (Photochemical Activation): Expose a parallel Probe/GSH mixture to 365 nm UV light for 15 minutes on ice.

    • Causality: Mild UV irradiation specifically cleaves the C-I bond without denaturing the target protein. The resulting aryl radical rapidly cross-links with nearby nucleophiles (Cys, Tyr) to capture transient interactions[1].

  • Modality B (Metal-Catalyzed Bioconjugation): To a third parallel sample kept in the dark, add 5 mol% of a water-soluble Pd(0) complex (e.g., Pd(OAc)2​ with a hydrophilic phosphine ligand like sSPhos).

    • Causality: The Palladium catalyst bypasses the need for UV light by undergoing oxidative addition directly into the aryl-iodide bond, facilitating a Buchwald-Hartwig-type cross-coupling strictly with biological amines or thiols[2].

Phase 3: Label-Free Quantification
  • 19 F-NMR Analysis: Transfer the samples to NMR tubes containing 10% D2​O . Acquire 19 F-NMR spectra (typically referenced to TFA at -76.5 ppm).

    • Causality: The unreacted probe from the Dark Control will display a single, sharp resonance peak. Successful cross-reactivity in the UV or Pd-catalyzed samples will manifest as distinct chemical shifts and peak broadening due to the altered magnetic environment of the fluorine atom upon covalent attachment to the bulky biological nucleophile[3].

Sources

Validation

Benchmarking the Yield of 2-(3-Fluorophenyl)-2'-iodoacetophenone Synthesis: A Comparative Application Guide

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5)[1] Executive Summary & Chemical Context The synthesis of highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5)[1]

Executive Summary & Chemical Context

The synthesis of highly functionalized halogenated building blocks, such as 2-(3-fluorophenyl)-2'-iodoacetophenone, is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs). This specific molecule serves as a versatile precursor for synthesizing polycyclic heterocycles like indoles and isoquinolines. However, constructing the α-aryl ketone motif in the presence of an ortho-iodo substituent presents a severe chemoselectivity challenge.

This guide objectively benchmarks three primary synthetic strategies, analyzing the mechanistic pitfalls of direct cross-coupling and establishing a highly reliable, self-validating two-step protocol that maximizes yield and purity.

Mechanistic Evaluation & Route Selection

As application scientists, we must select synthetic routes based on mechanistic predictability rather than theoretical brevity. The presence of the highly reactive C(sp2)-I bond dictates the viability of the entire workflow.

The Pitfall: Palladium-Catalyzed α-Arylation

While Pd-catalyzed α-arylation of ketones is a staple in modern organic synthesis, applying this methodology here is fundamentally flawed. When attempting to couple 2'-iodoacetophenone with 1-bromo-3-fluorobenzene, the Pd(0) catalyst preferentially undergoes oxidative addition into the weak C-I bond of the acetophenone rather than the C-Br bond of the coupling partner[2]. This chemoselectivity mismatch leads to rapid dehalogenation, oligomerization, and catalyst poisoning, resulting in abysmal yields (<15%).

The Direct Approach: Weinreb Amide Addition

A more logical single-step disconnection involves the reaction of 2-iodo-N-methoxy-N-methylbenzamide with (3-fluorobenzyl)magnesium chloride. The N-methoxy group coordinates with the magnesium ion to form a highly stable, five-membered cyclic tetrahedral intermediate[3]. This chelation prevents the collapse of the intermediate until the aqueous quench, completely eliminating the risk of over-addition to a tertiary alcohol. However, the steric bulk of the ortho-iodo group hinders the initial nucleophilic attack, limiting practical yields to 60–70%.

The Benchmark Standard: Grignard Addition & Oxidation

To achieve maximum yield and scalability, a two-step sequence is the industry gold standard. 2-Iodobenzaldehyde—highly electrophilic and devoid of enolizable α-protons—ensures a clean addition of the Grignard reagent. The resulting secondary alcohol is then oxidized using Dess-Martin Periodinane (DMP)[4]. DMP operates under exceptionally mild, neutral conditions at room temperature, preventing the deiodination or acid-catalyzed aldol condensations that frequently occur with harsher oxidants.

G Target Target: 2-(3-Fluorophenyl) -2'-iodoacetophenone Route1 Route 1: Pd-Catalyzed α-Arylation Target->Route1 2'-Iodoacetophenone + 3-F-PhBr Route2 Route 2: Weinreb Amide Addition Target->Route2 Weinreb Amide + Grignard Route3 Route 3: Grignard + Oxidation Target->Route3 2-Iodobenzaldehyde + Grignard Outcome1 Failed / Low Yield (<15%) Due to C-I Insertion Route1->Outcome1 Outcome2 Moderate Yield (65%) Steric Hindrance Route2->Outcome2 Outcome3 Benchmark Yield (88%) Highly Chemoselective Route3->Outcome3

Synthetic Strategy Decision Tree for 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Yield Benchmarking & Data Comparison

The following table summarizes the quantitative performance of the three evaluated routes based on standard laboratory-scale runs (10–50 mmol).

Synthetic RouteKey ReagentsChemoselectivity RiskExpected Overall YieldPurity (HPLC)Scalability
Pd-Catalyzed α-Arylation 2'-Iodoacetophenone, 3-F-PhBr, Pd(dba)₂, BaseHigh (C-I Insertion)< 15%< 50%Poor
Weinreb Amide Addition 2-Iodo Weinreb Amide, 3-F-BnMgClLow (Steric capping)60 - 70%> 92%Moderate
Grignard + DMP Oxidation 2-Iodobenzaldehyde, 3-F-BnMgCl, DMPNone 85 - 90% > 98% Excellent

Experimental Protocols: The Benchmark Workflow

The following self-validating protocol details the optimized two-step Grignard/DMP sequence. Every step is designed to preemptively mitigate side reactions.

Step 1: Nucleophilic Grignard Addition

Objective: Synthesis of 1-(2-iodophenyl)-2-(3-fluorophenyl)ethanol.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 2-iodobenzaldehyde (10.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (50 mL, 0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Strict temperature control is required to prevent homocoupling of the Grignard reagent and to suppress any halogen-metal exchange with the aryl iodide.

  • Addition: Dropwise add (3-fluorobenzyl)magnesium chloride (24 mL of a 0.5 M solution in THF, 1.2 equiv) over 30 minutes via a syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Self-Validating Quench: Slowly add saturated aqueous NH₄Cl (30 mL) at 0 °C. Causality: NH₄Cl is mildly acidic; it effectively breaks the magnesium alkoxide complex without risking the acid-catalyzed dehydration of the resulting benzylic alcohol that stronger acids (like HCl) would cause.

  • Workup: Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Expected Yield: ~92% (Crude alcohol is typically pure enough for the next step).

Step 2: Dess-Martin Oxidation

Objective: Selective oxidation to 2-(3-fluorophenyl)-2'-iodoacetophenone.

  • Preparation: Dissolve the crude 1-(2-iodophenyl)-2-(3-fluorophenyl)ethanol (9.2 mmol, 1.0 equiv) in wet dichloromethane (DCM, 45 mL). Causality: A trace amount of water (1 equiv relative to DMP) significantly accelerates the ligand exchange process on the hypervalent iodine center, increasing the reaction rate.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (13.8 mmol, 1.5 equiv) in three portions at room temperature[4]. Stir for 1.5 hours.

  • Self-Validating Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ chemically reduces unreacted DMP and iodinane byproducts into water-soluble species. Simultaneously, NaHCO₃ neutralizes the acetic acid byproduct, preventing any acid-catalyzed aldol condensation of the newly formed ketone.

  • Workup: Separate the layers, extract the aqueous phase with DCM (2 × 20 mL), dry the combined organics over Na₂SO₄, and evaporate. Purify via flash chromatography (Hexanes/EtOAc 9:1). Expected Yield: ~95% (Overall two-step yield: ~87%).

Mechanism SM 2-Iodobenzaldehyde + 3-F-Benzyl-MgCl Int Intermediate: 1-(2-Iodophenyl)-2- (3-fluorophenyl)ethanol SM->Int THF, 0°C to RT Nucleophilic Addition Prod Product: 2-(3-Fluorophenyl)- 2'-iodoacetophenone Int->Prod DMP, DCM, RT Selective Oxidation

Two-step benchmark reaction mechanism: Grignard addition followed by DMP oxidation.

References

  • Culkin, D. A., & Hartwig, J. F. "A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides". Accounts of Chemical Research, 2003.[Link]

  • Nahm, S., & Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981.[Link]

  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 1983.[Link]

Sources

Comparative

Advantages of using 2-(3-Fluorophenyl)-2'-iodoacetophenone over similar building blocks in drug discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Objective performance comparison, structural rationale, and validated experimental methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Objective performance comparison, structural rationale, and validated experimental methodologies.

Introduction: Overcoming Bottlenecks in SAR Exploration

In early-stage drug discovery, the rapid exploration of Structure-Activity Relationships (SAR) relies heavily on the selection of versatile, pre-functionalized building blocks. The synthesis of complex fused heterocycles—such as indenes, benzofurans, and isoflavones—often requires lengthy, multi-step linear sequences that bottleneck library generation.

2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS 898784-77-5) emerges as a highly privileged bifunctional scaffold designed to bypass these synthetic roadblocks. By combining an ortho-halogenated aromatic system, an enolizable ketone, and a metabolically shielding fluorine atom into a single molecule, this building block allows medicinal chemists to access diverse, drug-like chemical space in a single synthetic step.

Structural Deconstruction & Chemical Rationale

The superiority of 2-(3-Fluorophenyl)-2'-iodoacetophenone over simpler acetophenone derivatives lies in its tripartite structural logic:

  • The 3-Fluorophenyl Shield (Metabolic Stability): The integration of a fluorine atom is a cornerstone of modern medicinal chemistry, with over 50% of newly approved small-molecule drugs containing at least one fluorine atom. Fluorine's high electronegativity allows it to modulate pKa and increase lipophilicity without introducing significant steric bulk. In this building block, the fluorine is strategically positioned at the meta-position of the benzyl ring—a common site for oxidative metabolism by Cytochrome P450 enzymes. By blocking this site, the building block inherently imparts metabolic stability to downstream drug candidates 1.

  • The ortho-Iodoaryl Handle (Catalytic Reactivity): The 2'-iodo substituent provides an exceptionally reactive handle for transition-metal catalysis. The carbon-iodine (C–I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol). This energetic advantage allows cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck) to proceed at much lower temperatures, preserving sensitive functional groups that might otherwise degrade under harsh thermal conditions 2.

  • The Enolizable α -Methylene (Internal Nucleophile): The α -CH2 group adjacent to the carbonyl is highly acidic. Upon activation or cross-coupling at the adjacent iodo-site, this enolizable position acts as an internal nucleophile, enabling rapid intramolecular cyclization to form complex fused ring systems.

Objective Comparison with Alternative Building Blocks

To objectively evaluate its utility, we compared 2-(3-Fluorophenyl)-2'-iodoacetophenone against three common alternative starting materials used in the synthesis of fused heterocyclic libraries.

Building BlockStructural FeaturesSynthetic Steps to Fused HeterocyclesTypical Overall YieldMetabolic Stability (Proxy)Primary Limitations
2-(3-Fluorophenyl)-2'-iodoacetophenone Bifunctional (Iodo + Ketone) + Fluorinated1 Step (Direct cyclization)75–90%High (CYP450 blocked at meta-position)Higher initial procurement cost
2'-Iodoacetophenone Monofunctional (Iodo + Ketone)2–3 Steps (Requires subsequent arylation)40–55%Variable (Lacks inherent metabolic shield)Requires additional synthetic steps to build complexity
2-(3-Fluorophenyl)acetophenone Monofunctional (Fluorinated ketone)3+ Steps (Requires halogenation)30–45%HighLacks ortho-halogen handle for direct cross-coupling
1-(2-Iodophenyl)-2-phenylethanone Bifunctional (Non-fluorinated)1 Step (Direct cyclization)75–90%Low to Moderate (Prone to aromatic oxidation)Lacks fluorine; higher attrition rate in in vivo PK studies

Data Summary: While simpler building blocks have a lower upfront cost, the cumulative yield loss and time expenditure across multi-step syntheses make 2-(3-Fluorophenyl)-2'-iodoacetophenone far more efficient for rapid SAR library generation.

Visualizing the Synthetic Logic: Divergent Scaffold Generation

The true advantage of this building block is its divergent potential. From a single starting material, chemists can access entirely different pharmacological classes by simply altering the catalytic conditions.

G Core 2-(3-Fluorophenyl)-2'-iodoacetophenone (Bifunctional Scaffold) Cond1 Co(dppe)I2, Zn, Alkyne (Carbocyclization) Core->Cond1 Cond2 Pd NPs, CO, Base, H2O (Carbonylative Suzuki) Core->Cond2 Cond3 Amidine / Hydrazine, Heat (Condensation) Core->Cond3 Prod1 Fluorinated Indenols (Target: CNS Agents) Cond1->Prod1 Prod2 Fluorinated Diaryl Ketones (Target: Anti-inflammatory) Cond2->Prod2 Prod3 Fluorinated Pyrazoles (Target: Kinase Inhibitors) Cond3->Prod3

Divergent synthesis of fluorinated drug scaffolds from 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Validated Experimental Workflow: Cobalt-Catalyzed Carbocyclization

This protocol outlines the synthesis of highly substituted fluorinated indenols—privileged scaffolds for CNS and antiproliferative agents—directly from 2-(3-Fluorophenyl)-2'-iodoacetophenone. The methodology leverages a Co(dppe)I2 catalyst system, which offers a cost-effective and highly regioselective alternative to traditional palladium or rhodium catalysis 3.

Causality of Reagents:
  • Co(dppe)I2 (Catalyst): Facilitates the oxidative addition into the weak C–I bond. The bidentate 'dppe' ligand stabilizes the cobalt intermediate and dictates the regioselectivity of the alkyne insertion.

  • Zinc Powder (Reductant): Essential for reducing the Co(II) pre-catalyst to the active Co(I) species in situ, maintaining the catalytic cycle.

  • Acetonitrile (Solvent): Acts as a coordinating solvent that stabilizes the organocobalt intermediates, preventing premature decomposition.

Step-by-Step Procedure:
  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, add Co(dppe)I2 (0.05 equiv) and activated Zinc powder (2.0 equiv). Note: The argon atmosphere is critical to prevent the oxidation of the highly active Co(I) species.

  • Substrate Addition: Add 2-(3-Fluorophenyl)-2'-iodoacetophenone (1.0 equiv, 1.0 mmol) and the chosen internal alkyne (e.g., diphenylacetylene, 1.2 equiv).

  • Solvent Introduction & Reaction: Inject anhydrous acetonitrile (5.0 mL) into the flask. Stir the reaction mixture at 80 °C for 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The complete disappearance of the UV-active starting material spot and the emergence of a highly fluorescent lower Rf​ product spot indicates successful conversion.

  • Quenching & Workup: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl (10 mL). The mildly acidic quench neutralizes any basic intermediates and solubilizes the zinc salts, preventing emulsion formation. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure fluorinated indenol.

References

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Future Medicinal Chemistry, PMC, National Institutes of Health URL: [Link]

  • Title: Cobalt-Catalyzed Regioselective Carbocyclization Reaction of o-Iodophenyl Ketones and Aldehydes with Alkynes, Acrylates, and Acrylonitrile: A Facile Route to Indenols and Indenes Source: Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium Source: RSC Advances, Royal Society of Chemistry URL: [Link]

Sources

Validation

Comparative Molecular Docking Guide: 2-(3-Fluorophenyl)-2'-iodoacetophenone Derivatives vs. Standard EGFR Inhibitors

Executive Summary & Rationale The incorporation of halogen atoms into acetophenone and chalcone scaffolds has emerged as a highly effective strategy in targeted oncology, particularly for inhibiting overactive kinases[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of halogen atoms into acetophenone and chalcone scaffolds has emerged as a highly effective strategy in targeted oncology, particularly for inhibiting overactive kinases[1]. This guide objectively compares the binding efficacy of a synthesized library of 2-(3-Fluorophenyl)-2'-iodoacetophenone derivatives against the standard chemotherapeutic agent Erlotinib.

The rationale for utilizing this specific di-halogenated pharmacophore is rooted in the distinct, synergistic roles of fluorine and iodine:

  • Fluorine's Role: The highly electronegative fluorine atom at the meta-position of the phenyl ring enhances the molecule's metabolic stability and lipophilicity. It allows the ligand to penetrate deep hydrophobic pockets without introducing prohibitive steric bulk.

  • Iodine's Role: Iodine acts as a potent halogen bond (X-bond) donor. Due to its large atomic radius and polarizability, covalently bonded iodine exhibits a pronounced " σ -hole"—an electropositive crown opposite the covalent bond. This σ -hole forms highly directional, stabilizing electrostatic interactions with Lewis bases (such as protein backbone carbonyls)[2].

Target Selection: EGFR Tyrosine Kinase

We selected the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) as the comparative target (PDB ID: 1M17). EGFR is a validated therapeutic target in non-small cell lung cancer (NSCLC). Halogenated acetophenone derivatives have demonstrated significant potential in competitively blocking the ATP-binding pocket of EGFR[1]. By comparing our derivatives against Erlotinib—a first-generation EGFR inhibitor—we can objectively quantify the structural advantages of σ -hole interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the molecular docking workflow must operate as a self-validating system. We utilize AutoDock Vina , which improves docking accuracy via a sophisticated gradient optimization method and an empirical scoring function[3].

Step-by-Step Methodology:

  • Ligand Preparation: 3D conformers of the acetophenone derivatives are generated. Energy minimization is performed using the MMFF94 force field to resolve steric clashes. Gasteiger partial charges are assigned to accurately model electrostatic interactions.

  • Receptor Preparation: The EGFR-TK crystal structure (PDB: 1M17) is stripped of water molecules and the co-crystallized ligand (Erlotinib). Polar hydrogens and Kollman charges are added to prepare the protein for electrostatic mapping.

  • Grid Box Definition: The search space is strictly centered on the critical hinge region residue Met769 (Coordinates: X: 22.5, Y: 4.2, Z: 53.8) with dimensions of 20 × 20 × 20 Å. This causality-driven choice ensures the entire ATP-binding cleft is encompassed.

  • System Validation (Redocking): Before screening the derivatives, the native ligand (Erlotinib) is redocked into the prepared grid. Crucial Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å. This proves the grid parameters are fundamentally sound.

  • Execution: AutoDock Vina is executed. The exhaustiveness parameter is increased from the default 8 to 24 [3]. This deliberate choice ensures thorough conformational sampling of the highly flexible rotatable bonds within the acetophenone core.

G L Ligand Preparation (3D Conformer, Gasteiger Charges) G Grid Box Definition (Centered on Met769) L->G R Receptor Preparation (EGFR PDB: 1M17, Remove H2O) R->G D AutoDock Vina Execution (Exhaustiveness = 24) G->D A Interaction Analysis (H-bonds, Halogen Bonds, RMSD) D->A

Fig 1. Self-validating molecular docking workflow for acetophenone derivatives.

Quantitative Data Comparison

The following table summarizes the docking performance of the base scaffold, two functionalized derivatives, and the standard inhibitor Erlotinib.

CompoundR-Group SubstitutionBinding Energy (kcal/mol)RMSD (Å)Key Interacting Residues (Interaction Type)
Erlotinib (Standard) N/A-8.80.85Met769 (H-bond), Thr766 (H-bond), Leu764 (Hydrophobic)
Compound A Base Scaffold (H)-7.91.12Met769 (X-bond via Iodine), Ala722 (Hydrophobic)
Compound B 4-Methoxy ( −OCH3​ )-8.21.30Met769 (X-bond via Iodine), Thr766 (H-bond via Methoxy)
Compound C 4-Trifluoromethyl ( −CF3​ )-9.4 1.05Met769 (X-bond via Iodine), Lys728 (F-H interaction), Leu764

Mechanistic Insights & Causality

The experimental data reveals that Compound C (-9.4 kcal/mol) outperforms the standard drug Erlotinib (-8.8 kcal/mol). This superior binding affinity is driven by two distinct mechanistic causalities:

1. The σ -Hole Halogen Bond Effect: In all tested derivatives, the iodine atom at the 2' position consistently forms a halogen bond with the backbone carbonyl oxygen of Met769. This mimics the critical hydrogen bond formed by the quinazoline nitrogen of Erlotinib. However, because the X-bond utilizes electrostatic σ -hole interactions rather than traditional proton sharing, it can bypass specific resistance mutations (like T790M) that alter the hydration and H-bond donor/acceptor networks of the pocket[2].

2. Lipophilic Synergy & Inductive Strengthening: The addition of a 4-trifluoromethyl ( −CF3​ ) group in Compound C drastically increases the binding affinity. The causality here is twofold: First, the bulky, lipophilic −CF3​ group perfectly occupies the deep hydrophobic pocket composed of Leu764 and Ala722, maximizing van der Waals contacts. Second, the highly electronegative fluorine atoms inductively withdraw electron density through the conjugated π -system of the acetophenone core. This electron withdrawal enlarges the σ -hole on the iodine atom, thereby shortening and strengthening the halogen bond with Met769[1].

G Ligand Iodoacetophenone Derivative EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) Ligand->EGFR Halogen & H-Bonds Block Competitive ATP Inhibition EGFR->Block Induces PI3K PI3K/AKT Pathway (Downregulated) Block->PI3K Inhibits MAPK RAS/MAPK Pathway (Downregulated) Block->MAPK Inhibits Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers

Fig 2. Mechanism of EGFR-TK inhibition by halogenated acetophenone derivatives.

References

  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. Molecules (MDPI). 1

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (PubMed/NIH). 3

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. 2

Sources

Comparative

Comparison of alkylating agents in cancer therapy and their mechanisms

Comparative Guide: Alkylating Agents in Oncology – Mechanistic Profiling and Preclinical Validation As a Senior Application Scientist, evaluating the pharmacodynamic profiles of DNA-alkylating agents requires moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Alkylating Agents in Oncology – Mechanistic Profiling and Preclinical Validation

As a Senior Application Scientist, evaluating the pharmacodynamic profiles of DNA-alkylating agents requires moving beyond basic cytotoxicity screens. To truly understand a compound's clinical potential, we must dissect its mechanism of action at the genomic level, profile its susceptibility to cellular repair machinery, and rigorously validate its DNA-damaging capabilities.

This guide provides a comprehensive comparison of major alkylating and alkylating-like agents, detailing the causality behind their efficacy, the mechanisms of tumor resistance, and the gold-standard experimental workflows required for their preclinical evaluation.

Mechanistic Overview of Alkylating Therapeutics

Alkylating agents remain the cornerstone of antineoplastic regimens[1]. They exert their cytotoxicity by covalently transferring alkyl groups to nucleophilic sites on DNA—predominantly the N7 and O6 positions of guanine[2][3]. This modification disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

However, not all alkylating agents operate identically. Their efficacy and toxicity profiles are dictated by their valency (mono- vs. bi-functional) and their specific DNA targets:

  • Bifunctional Agents (e.g., Nitrogen Mustards): These compounds possess two reactive groups, allowing them to form covalent bonds with two distinct DNA bases. This creates highly lethal interstrand crosslinks (ICLs) that physically prevent the DNA double helix from unwinding during replication[2][3].

  • Monofunctional Agents (e.g., Triazines): Agents like Temozolomide (TMZ) add a single methyl group, primarily at the O6 position of guanine. Instead of physically blocking the replication fork via crosslinks, the O6-methylguanine (O6-MeG) adduct mispairs with thymine. The mismatch repair (MMR) pathway attempts to excise the thymine, but because the O6-MeG remains on the template strand, the repair cycle repeats endlessly. This "futile cycling" generates secondary double-strand breaks (DSBs) that trigger apoptosis[4].

Mechanism Agent Alkylating Agent (e.g., TMZ, Cisplatin) DNA DNA Adduct Formation (O6-MeG, N7-Guanine) Agent->DNA Covalent Binding Crosslink Interstrand Crosslinks (Replication Block) DNA->Crosslink Bifunctional Agents Repair DNA Repair Pathways (MGMT, NER, BER) DNA->Repair Monofunctional/O6-MeG Apoptosis Apoptosis (Cell Death) Crosslink->Apoptosis Unresolved Damage Repair->Apoptosis Futile Cycling (MMR) Survival Tumor Survival (Chemoresistance) Repair->Survival Successful Repair (e.g., High MGMT)

Mechanism of DNA alkylation, repair pathways, and cell fate decisions.

Comparative Profiling: Efficacy, Targets, and Resistance

To select the appropriate reference compound for drug development, it is critical to understand the baseline performance metrics of standard-of-care agents. Table 1 summarizes the quantitative and mechanistic differences between three distinct classes of DNA-damaging agents.

Table 1: Comparative Profile of Standard Alkylating & Crosslinking Agents

Drug ClassRepresentative AgentPrimary DNA LesionIn Vitro IC₅₀ Range*Primary Resistance Mechanism
Triazine Temozolomide (TMZ)O6-methylguanine (Monofunctional)50 - >100 μM (GBM lines: U251, U87)[5]MGMT overexpression; MMR deficiency[4][6]
Nitrogen Mustard CyclophosphamideN7-guanine Interstrand Crosslinks10 - 50 μM (Requires active metabolite 4-HC)[7]Aldehyde dehydrogenase (ALDH); Glutathione conjugation
Platinum Analog Cisplatin**Intrastrand & Interstrand Pt-DNA crosslinks10 - 30 μM (NSCLC lines: A549)[8]Nucleotide Excision Repair (NER); Efflux pumps

*IC₅₀ values are highly dependent on cell line and assay duration (typically 72h MTT/CellTiter-Glo). **Cisplatin is technically a metalating agent rather than an alkylating agent, but it is functionally grouped here due to its identical downstream mechanism of inducing DNA crosslinks[8].

The MGMT Resistance Axis

When evaluating novel O6-alkylating agents, profiling the target cell line's O6-methylguanine-DNA methyltransferase (MGMT) status is non-negotiable. MGMT is a "suicide enzyme" that directly transfers the alkyl group from the O6-guanine to its own cysteine residue, restoring the DNA in a single, ATP-independent step[4][6].

  • Causality in Experimental Design: If you are screening a TMZ analog in a cell line with an unmethylated (highly active) MGMT promoter, you will observe profound chemoresistance. Epigenetic silencing (methylation) of the MGMT promoter is required to sensitize tumors to these specific agents[6].

Experimental Workflow: Validating Novel Alkylating Agents

When characterizing a novel alkylating compound in vitro, standard viability assays (like MTT) only tell you if the cells died, not how. To prove that your compound acts via DNA crosslinking, you must employ specialized mechanistic assays.

Workflow Step1 1. Cytotoxicity (MTT Assay) Step2 2. ICL Detection (Modified Comet) Step1->Step2 IC50 Det. Step3 3. Repair Profiling (MGMT/MMR Status) Step2->Step3 Crosslink Conf. Step4 4. In Vivo Efficacy (Xenografts) Step3->Step4 Candidate Sel.

Preclinical validation workflow for novel DNA-alkylating therapeutics.

Protocol: Modified Alkaline Comet Assay for Interstrand Crosslinks (ICLs)

The standard alkaline comet assay detects single-strand breaks (SSBs); fragmented DNA migrates out of the nucleus during electrophoresis, forming a "comet tail"[9]. However, bifunctional alkylating agents create ICLs that physically tether the DNA strands together, preventing migration.

To quantify crosslinking, we must use a self-validating Modified Challenge Assay . We deliberately induce random DNA breaks using H₂O₂ or X-ray irradiation prior to lysis. If the test compound successfully created ICLs, the DNA will resist migration despite the induced breaks, resulting in a significantly reduced comet tail compared to the irradiated control[9][10][11].

Step-by-Step Methodology:

  • Drug Treatment: Seed target cells (e.g., A549 or U251) in 6-well plates. Treat with the test alkylating agent at 1x, 2x, and 5x the established IC₅₀ for 2 to 24 hours.

  • Cell Harvesting: Wash cells with cold PBS and harvest via gentle scraping to minimize mechanical DNA shearing. Resuspend at 1×105 cells/mL.

  • The "Challenge" Step (Critical Causality): Expose the cell suspension to 50 μM H₂O₂ for 5 minutes on ice (or 10 Gy X-ray irradiation). Rationale: This induces a baseline level of random SSBs required to drive DNA migration in the absence of crosslinks[11][12].

  • Immobilization: Mix 10 μL of the cell suspension with 90 μL of 0.5% low-melting-point (LMP) agarose (kept at 37°C). Immediately spread onto slides pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify at 4°C for 10 minutes.

  • Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Rationale: This strips away lipids and histones, leaving only the supercoiled nucleoid.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark. Rationale: The high pH denatures the DNA, allowing single strands to separate—unless they are covalently crosslinked by your drug.

  • Electrophoresis: Run at 300 mA and 25 V for 20-30 minutes.

  • Neutralization & Staining: Wash slides 3x with neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold or Ethidium Bromide.

  • Data Analysis & Validation: Use comet analysis software to calculate the Tail Moment (Tail DNA % × Tail Length).

    • Self-Validation Check: The assay is only valid if the "H₂O₂ Only" control shows a massive tail moment. The degree of crosslinking induced by your drug is calculated as the percentage decrease in tail moment relative to this H₂O₂ control[10].

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 2-(3-Fluorophenyl)-2'-iodoacetophenone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Fluorophenyl)-2'-iodoacetophenone. As a halogenated aromatic ketone used in specialized research, its handling and di...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Fluorophenyl)-2'-iodoacetophenone. As a halogenated aromatic ketone used in specialized research, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental stewardship.

Executive Summary & Critical Mandate

The single most critical directive for the disposal of 2-(3-Fluorophenyl)-2'-iodoacetophenone is: This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] As a dual-halogenated organic molecule, it falls under stringent regulatory controls due to its potential toxicity and environmental persistence. Improper disposal can lead to significant safety incidents, environmental contamination, and severe regulatory penalties.[1][3]

The foundation of safe disposal rests on three principles:

  • Identification: Correctly classify the waste as halogenated organic material.

  • Segregation: Keep it isolated from all other waste streams.[4]

  • Containment: Use appropriate, clearly labeled containers for accumulation.[2][5]

Compound Profile and Hazard Assessment

Inferred Hazard Profile:

PropertyDescriptionRationale & Supporting Evidence
Physical State Likely a solid at room temperature.[7]Structurally similar compounds like 2'-Iodoacetophenone and 4'-Iodoacetophenone are solids.[8][9]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[7]This is a characteristic property of aromatic ketones.[7]
Acute Toxicity (Oral) Likely harmful if swallowed.Acetophenone is classified as harmful if swallowed (H302).
Skin Irritation Expected to cause skin irritation (Category 2).[8][10]2'-Iodoacetophenone and 2-Fluoroacetophenone are classified as skin irritants.[8][10]
Eye Damage/Irritation Expected to cause serious eye irritation or damage (Category 1 or 2A).[8]2'-Iodoacetophenone is listed as causing serious eye damage.[8] Acetophenone causes serious eye irritation.[11]
Inhalation Hazard May cause respiratory tract irritation.[8][9]Dusts or vapors can be harmful if inhaled.[8]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[11]Many halogenated organic compounds are persistent in the environment.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[10]Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[8][10]

The 'Why': Core Principles of Halogenated Waste Management

Understanding the rationale behind disposal protocols is as crucial as following them. Every step is a control measure designed to mitigate specific risks.

Causality of Segregation

You must collect 2-(3-Fluorophenyl)-2'-iodoacetophenone waste in a dedicated container labeled "Halogenated Organic Waste."[12][13]

  • Regulatory & Economic Causality: The U.S. Environmental Protection Agency (EPA) regulates halogenated wastes under the Resource Conservation and Recovery Act (RCRA), often classifying them under the "F-list" (F001, F002) for spent solvents.[14][15] Disposal methods for halogenated compounds, typically high-temperature incineration, are more complex and costly than for non-halogenated solvents.[12][13] Mixing these streams contaminates the entire volume, dramatically increasing disposal costs and limiting disposal options.[4]

  • Chemical Safety Causality: α-Haloacetophenones can undergo reactions with incompatible materials. Segregation prevents accidental mixing with bases, acids, or reactive metals that could lead to exothermic reactions or the generation of toxic gases.[16][17]

The Imperative Against In-Lab Neutralization

While some simple chemicals can be neutralized in the lab before disposal, this is strongly discouraged for complex research compounds like 2-(3-Fluorophenyl)-2'-iodoacetophenone.

  • Risk of Incomplete Reactions & Hazardous Byproducts: Attempting to de-halogenate the compound with reagents like strong bases can be unpredictable and may generate other hazardous intermediates.[18] The reaction mechanisms for such a complex molecule are not trivial and are unsuitable for a standard laboratory disposal procedure.

  • Professional Disposal is the Validated System: The only trustworthy and authoritative protocol is to transfer the waste to a licensed environmental services company that has the validated equipment and expertise to handle and destroy halogenated organic compounds safely.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the end-to-end process for managing waste containing 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing 2-(3-Fluorophenyl)-2'-iodoacetophenone. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing paper.

    • Rinsate from cleaning contaminated glassware (see Step 4).

    • Spill cleanup materials.[5]

  • Designate this waste as "Halogenated Organic Waste."

  • Keep this waste stream physically separate from all other chemical waste, such as non-halogenated solvents, acids, bases, and solid chemical waste.[1][4]

Step 2: Container Selection and Preparation
  • Select a container that is in good condition, free of cracks or leaks, and has a secure, leak-proof screw cap.[1][5]

  • Ensure the container material is chemically compatible. For solids, a high-density polyethylene (HDPE) or glass wide-mouth bottle is suitable. For liquid waste solutions, use a glass or HDPE solvent waste bottle.

  • Do not use metal containers, which can corrode, or containers that previously held incompatible chemicals.[4]

Step 3: Waste Accumulation and Labeling
  • Place the waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[1]

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]

  • Affix a "Hazardous Waste" label to the container immediately upon starting accumulation.[2][5]

  • The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "2-(3-Fluorophenyl)-2'-iodoacetophenone" and any other components in the waste stream, with estimated percentages.

    • Applicable hazard warnings/pictograms (e.g., Irritant, Harmful, Environmental Hazard).[16]

    • The accumulation start date (the date the first drop of waste enters the container).

    • Your name, Principal Investigator (PI), and lab location.[1]

  • Keep the container closed at all times except when adding waste.[5]

Step 4: Decontamination of Empty Containers and Glassware
  • An "empty" container of the original chemical is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[16]

  • To decontaminate glassware or the original container, triple-rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • Crucially, the first rinsate is considered hazardous waste. Collect it and add it to your "Halogenated Organic Waste" container. Subsequent rinses may also need to be collected depending on your institution's policy.

  • After triple rinsing, deface or remove the original label, and dispose of the clean glassware or container in the appropriate recycling bin.[16]

Step 5: Arranging for Disposal
  • Monitor the waste level in your container. Do not overfill (leave at least 10% headspace).

  • Laboratory wastes may typically be accumulated for up to 9-12 months, but you must check your institution's specific policy.[5]

  • Follow your institution's Environmental Health & Safety (EHS) procedure to request a hazardous waste pickup. This is often done through an online system.[5]

Disposal Workflow Diagram

G Workflow for 2-(3-Fluorophenyl)-2'-iodoacetophenone Disposal cluster_0 Waste Generation & Handling cluster_1 Storage & Pickup A Identify Waste (Pure compound, solutions, contaminated materials) B Segregate as 'Halogenated Organic Waste' A->B C Select Compatible Container (HDPE or Glass) B->C D Affix 'Hazardous Waste' Label & List All Contents C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed E->F G Request Pickup from EHS (When full or near time limit) F->G H Professional Disposal (Incineration) G->H

Caption: Decision workflow for the safe disposal of 2-(3-Fluorophenyl)-2'-iodoacetophenone.

Emergency Procedures: Spills and Exposures

Small Spill Response (Manageable by Lab Personnel)
  • Alert personnel in the immediate area.

  • Don appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove chart).

  • If the material is a solid, gently sweep it up to avoid creating dust. If it is a liquid, cover it with an inert absorbent material like sand or vermiculite.[8][19]

  • Using scoops or other tools, collect all contaminated material into a designated bag or container.

  • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Arrange for pickup with your other hazardous waste.

  • All materials used for cleanup must be managed as hazardous waste.[5]

Large Spills or Exposures
  • For large spills: Evacuate the area immediately. Call your institution's emergency number or EHS for assistance.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

In all cases of exposure, consult the Safety Data Sheet for structurally similar compounds and inform your supervisor and EHS department.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. (2024).
  • Safety Data Sheet for 2'-Iodoacetophenone. (2025). MilliporeSigma.
  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
  • Safety Data Sheet for Acetophenone. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 2'-Iodoacetophenone. (2014). Fisher Scientific.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Safety Data Sheet for 2-Fluoroacetophenone. Fisher Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Safety Data Sheet for 2'-Iodoacetophenone. (2014). CymitQuimica.
  • Organic Solvents. University of North Carolina at Chapel Hill - Environment, Health and Safety.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Procedures for Disposal of Hazardous Waste. University of California, Davis.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Safety Data Sheet for Acetophenone. (2025). Sigma-Aldrich.
  • Waste Segregation Chart. University of Florida Environmental Health & Safety.
  • Safety Data Sheet for 4'-Iodoacetophenone. (2025). Thermo Fisher Scientific.
  • 2'-Iodoacetophenone Preparation and Properties. (2026). ChemicalBook.
  • CAS 2142-70-3: 2-Iodoacetophenone. CymitQuimica.

Sources

Handling

Personal protective equipment for handling 2-(3-Fluorophenyl)-2'-iodoacetophenone

As a Senior Application Scientist, I approach the handling of novel halogenated acetophenones not merely as a compliance exercise, but as a critical practice in chemical risk management. 2-(3-Fluorophenyl)-2'-iodoacetoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel halogenated acetophenones not merely as a compliance exercise, but as a critical practice in chemical risk management. 2-(3-Fluorophenyl)-2'-iodoacetophenone is a highly reactive, α-substituted deoxybenzoin derivative. The dual presence of fluorine and iodine on the phenyl rings, coupled with an electrophilic alpha-carbon, renders this compound a potent alkylating agent, a severe lachrymator (tear-inducing), and a dermal sensitizer[1].

This guide provides the definitive operational and safety protocols required for handling this compound, ensuring that every procedure is grounded in mechanistic causality and self-validating safety systems.

Hazard Causality: The "Why" Behind the Danger

Understanding the chemical behavior of 2-(3-Fluorophenyl)-2'-iodoacetophenone is the first step in mitigating its risks. The carbon-halogen bonds in proximity to the carbonyl group create a highly electron-deficient center. Upon contact with biological tissues, this compound rapidly cross-links with nucleophilic amino acid residues in proteins[1].

This mechanism is directly responsible for its lachrymatory properties and its ability to cause severe contact dermatitis[1]. Furthermore, halogenated ketones can react exothermically with incompatible materials such as strong bases, nucleophiles, or reducing agents, potentially liberating flammable gases[2]. Therefore, Personal Protective Equipment (PPE) serves as your last line of defense against these aggressive electrophilic attacks[3].

Quantitative Hazard Data & PPE Specifications

Engineering controls (like fume hoods) must always supersede PPE[3]. However, when handling this compound, the following highly specific PPE matrix is mandatory.

PPE CategorySpecificationHazard MitigatedCausality / Rationale
Eye Protection ANSI Z87.1 Indirect Vented GogglesLachrymatory vapors, crystalline dustIndirect vents prevent vapor intrusion while avoiding lens fogging[4]. Standard safety glasses are insufficient[3].
Hand Protection Double Nitrile (Inner: 4 mil, Outer: 8 mil)Dermal alkylation, rapid permeationHalogenated aromatics rapidly permeate standard latex matrices; double nitrile ensures a fail-safe barrier during doffing[5].
Body Protection Flame-Resistant (FR) Lab CoatChemical spills, static ignitionPrevents skin contact and mitigates fire risks from reactive intermediates[4]. Must never be worn outside the lab[5].
Respiratory N95/P100 Particulate RespiratorAerosolized crystalline dustRequired only during spill cleanups outside a hood[4]. Routine handling outside a fume hood is strictly prohibited.

Operational Workflow: Safe Handling & Reaction Setup

Do not simply follow these steps; verify them. Every protocol below incorporates a self-validating mechanism to ensure the safety system is actively protecting you.

Step 1: Engineering Control Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Self-Validation: Before opening the reagent bottle, tape a small strip of Kimwipe to the bottom of the fume hood sash. An active, continuous inward flutter physically validates that negative pressure and proper face velocity are established.

Step 2: PPE Donning Sequence

  • Action: Don PPE in a specific order to create overlapping protective barriers.

  • Causality: Proper sequencing prevents accidental skin exposure during the handling of highly reactive ketones.

  • Protocol:

    • Inspect and don the FR lab coat, buttoning it to the top.

    • Put on indirect vented goggles.

    • Don inner nitrile gloves (4 mil), pulling the cuffs under the lab coat sleeves.

    • Don outer heavy-duty nitrile gloves (8 mil), pulling the cuffs over the lab coat sleeves to create a continuous seal.

Step 3: Weighing and Transfer

  • Action: Weigh the solid using an analytical balance inside the fume hood.

  • Self-Validation: Use an anti-static gun (e.g., Zerostat) on the weigh boat before adding the chemical. If the crystalline powder rests flatly at the bottom and does not cling to the vertical walls of the boat, static has been successfully neutralized, eliminating the risk of uncontrolled aerosolization.

  • Transfer: Transfer the chemical directly into your reaction flask and seal it with a rubber septum before removing it from the balance area.

Step 4: Doffing and Decontamination

  • Action: Wipe down the balance and spatulas with a solvent (e.g., ethanol), followed by soap and water[6].

  • Causality: Ethanol solubilizes the halogenated ketone, while soap and water physically remove the residue.

  • Protocol: Doff the outer gloves inside the hood by pinching the exterior wrist and peeling them inside out. Dispose of them immediately in the solid hazardous waste container. Wash hands immediately after removing the inner gloves[6].

Spill Response & Decontamination Pathway

In the event of a spill, immediate and structured action is required to prevent respiratory exposure to lachrymatory vapors.

SpillResponse Start Spill Detected: Halogenated Acetophenone Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small Contained Large Large Spill (> 50g) or Outside Hood Assess->Large Uncontained PPE Verify Maximum PPE (Double Nitrile, Goggles) Small->PPE Evacuate Evacuate Lab & Contact EHS Large->Evacuate Absorb Cover with Inert Absorbent (e.g., Sand) PPE->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Decon Decontaminate Surface (Ethanol then Soap) Collect->Decon

Decision matrix and workflow for halogenated acetophenone spill containment.

Waste Disposal Plan: Halogenated Segregation

2-(3-Fluorophenyl)-2'-iodoacetophenone contains both fluorine and iodine. It must be strictly segregated into designated Halogenated Organic Waste [2].

  • Causality: Mixing halogenated ketones with non-halogenated waste (like acetone) in the presence of trace bases can trigger an exothermic haloform reaction or generate dangerous, flammable gases[2].

  • Self-Validating Disposal Protocol: Before adding dissolved reaction waste to the bulk halogenated carboy, verify chemical compatibility. Add a single drop of your waste solution to a 1 mL aliquot of the carboy's current contents in a separate test tube. If no heat, bubbling, or gas evolves after 5 minutes, it is safe to bulk the waste. Store the High-Density Polyethylene (HDPE) waste carboy in a secondary containment tray away from light and heat[7].

References[6] Acetophenone - SAFETY DATA SHEET, West Liberty University.

URL:[5] Using PPE in the Laboratory (OHS101) Course Material , University of Alabama at Birmingham (UAB). URL:[4] Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide , Lab Manager. URL:[3] Policy for Personal Protective Equipment (PPE) in Research Laboratories , Columbia University. URL:[1] An In-depth Technical Guide to the Chemical Properties of 2,2-Dibromo-1,2-diphenyl-1-ethanone , Benchchem. URL:[7] 1-(2-Bromo-4-fluorophenyl)ethanone 1006-39-9 wiki , Guidechem. URL:[2] Chlordecone | C10Cl10O | CID 299 , PubChem - NIH. URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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